molecular formula C52H64N5O10P B574430 DMT-2'O-Methyl-rC(tac) phosphoramidite

DMT-2'O-Methyl-rC(tac) phosphoramidite

Cat. No.: B574430
M. Wt: 950.1 g/mol
InChI Key: JRJMGDLRRSEUHM-MVHRPHEDSA-N
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Description

DMT-2'O-Methyl-rC(tac) phosphoramidite is a useful research compound. Its molecular formula is C52H64N5O10P and its molecular weight is 950.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-(4-tert-butylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H64N5O10P/c1-35(2)57(36(3)4)68(65-32-14-30-53)67-47-44(33-64-52(38-15-12-11-13-16-38,39-19-23-41(60-8)24-20-39)40-21-25-42(61-9)26-22-40)66-49(48(47)62-10)56-31-29-45(55-50(56)59)54-46(58)34-63-43-27-17-37(18-28-43)51(5,6)7/h11-13,15-29,31,35-36,44,47-49H,14,32-34H2,1-10H3,(H,54,55,58,59)/t44-,47-,48-,49-,68?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJMGDLRRSEUHM-MVHRPHEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=CC(=NC2=O)NC(=O)COC3=CC=C(C=C3)C(C)(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=CC(=NC2=O)NC(=O)COC3=CC=C(C=C3)C(C)(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H64N5O10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

950.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to DMT-2'O-Methyl-rC(tac) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise chemical synthesis of modified oligonucleotides is a cornerstone of innovation. Among the critical reagents enabling this work is DMT-2'O-Methyl-rC(tac) phosphoramidite (B1245037), a modified cytidine (B196190) phosphoramidite designed for the efficient and reliable synthesis of RNA oligonucleotides with enhanced stability and specific therapeutic properties. This guide provides an in-depth overview of its properties, experimental protocols for its use, and the biological pathways it can influence.

Core Properties and Specifications

DMT-2'O-Methyl-rC(tac) phosphoramidite is a key building block for introducing 2'-O-methylated cytidine into a growing oligonucleotide chain during solid-phase synthesis. This modification is crucial for increasing the nuclease resistance and binding affinity of the resulting RNA molecule, making it a valuable component in the development of antisense oligonucleotides, siRNAs, and other RNA-based therapeutics.[1][2] The molecule incorporates three key protective groups: a 5'-dimethoxytrityl (DMT) group for ease of monitoring and purification, a 2'-O-methyl group for conferring desirable biological properties, and a tert-butylphenoxyacetyl (tac) group protecting the exocyclic amine of cytidine, which allows for rapid deprotection.[1][2]

PropertyValue
CAS Number 179486-26-1
Molecular Formula C₅₂H₆₄N₅O₁₀P
Molecular Weight 950.07 g/mol
Purity Typically ≥97% by HPLC
Appearance White to off-white powder
Solubility Soluble in acetonitrile (B52724), dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695).[3]
Storage Conditions Store at -20°C under an inert atmosphere (e.g., nitrogen or argon).[4]
Stability Stable for at least 4 years when stored correctly. Stock solutions should be stored at -20°C or -80°C and used within 1 to 6 months.[3][5]

Experimental Protocols

The use of this compound follows the standard phosphoramidite solid-phase oligonucleotide synthesis cycle. The following protocols are representative and may require optimization based on the specific oligonucleotide sequence and synthesis platform.

Solid-Phase Oligonucleotide Synthesis

This protocol outlines the key steps for incorporating this compound into an oligonucleotide chain on an automated DNA/RNA synthesizer.

Materials:

  • This compound

  • Anhydrous acetonitrile

  • Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole in acetonitrile)

  • Capping solution A (e.g., acetic anhydride/lutidine/THF) and Capping solution B (e.g., N-methylimidazole/THF)

  • Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Controlled pore glass (CPG) solid support functionalized with the initial nucleoside

Procedure:

  • Preparation: Dissolve this compound in anhydrous acetonitrile to a final concentration of 0.1 M. Install the solution on an automated synthesizer.

  • Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:

    • Deblocking (Detritylation): The 5'-DMT group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution. The released trityl cation is orange, allowing for spectrophotometric monitoring of the coupling efficiency.

    • Coupling: The this compound solution is mixed with the activator solution and delivered to the synthesis column. The coupling reaction typically proceeds for 2-5 minutes. A high coupling efficiency of >99% is generally expected for 2'-O-methyl phosphoramidites.

    • Capping: Any unreacted 5'-hydroxyl groups on the solid support are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester by the oxidizing solution.

  • Chain Elongation: Repeat the synthesis cycle until the desired oligonucleotide sequence is assembled.

  • Final Deblocking: After the final coupling step, the terminal 5'-DMT group can either be removed on the synthesizer (DMT-off) or left on for purification purposes (DMT-on).

Cleavage and Deprotection

The use of the 'tac' protecting group allows for significantly faster deprotection compared to standard protecting groups.

Materials:

  • Ammonia (B1221849)/Methylamine (AMA) solution (1:1 v/v mixture of concentrated aqueous ammonia and 40% aqueous methylamine) or concentrated aqueous ammonia.

  • Anhydrous acetonitrile

Procedure:

  • Cleavage from Support and Phosphate Deprotection:

    • Wash the solid support with anhydrous acetonitrile and dry thoroughly.

    • Transfer the support to a pressure-tight vial.

    • Add AMA solution and incubate at 65°C for 10-15 minutes, or at room temperature for 2 hours. This step cleaves the oligonucleotide from the solid support and removes the cyanoethyl protecting groups from the phosphate backbone.

  • Base Deprotection (tac group removal):

    • The same AMA treatment simultaneously removes the tac protecting group from the cytidine bases. If using concentrated ammonia alone, deprotection can be achieved in approximately 15 minutes at 55°C or 2 hours at room temperature.

  • Evaporation: After deprotection, cool the vial and carefully transfer the supernatant containing the oligonucleotide to a new tube. Evaporate the solution to dryness using a centrifugal evaporator.

Purification

The crude oligonucleotide can be purified using various HPLC methods. For DMT-on oligonucleotides, reverse-phase HPLC is particularly effective.

Materials:

  • HPLC system with a UV detector

  • Reverse-phase HPLC column (e.g., C18)

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water

  • Mobile Phase B: Acetonitrile

  • Detritylation solution: 80% acetic acid in water

Procedure (DMT-on Purification):

  • Sample Preparation: Re-dissolve the dried crude oligonucleotide in mobile phase A.

  • HPLC Separation: Inject the sample onto the HPLC system. The DMT-on full-length product will be significantly more hydrophobic and thus have a longer retention time than the DMT-off failure sequences. Elute with a gradient of mobile phase B.

  • Fraction Collection: Collect the peak corresponding to the DMT-on product.

  • DMT Removal: Evaporate the collected fraction to dryness. Re-dissolve the residue in the detritylation solution and incubate at room temperature for 30 minutes.

  • Desalting: Neutralize the solution and desalt the oligonucleotide using a size-exclusion column or ethanol precipitation to obtain the final purified product.

Visualizing Workflows and Pathways

Logical Structure of this compound

cluster_0 This compound cluster_1 Function Phosphoramidite Phosphoramidite Moiety (-P(N(iPr)₂)OCE) Function_Phosphoramidite Reacts with 5'-OH for chain elongation Phosphoramidite->Function_Phosphoramidite Ribose 2'-O-Methyl Ribose Ribose->Phosphoramidite 3' linkage Cytidine Cytidine (tac protected) Ribose->Cytidine 1' linkage Function_Ribose Increases nuclease resistance Enhances binding affinity Ribose->Function_Ribose Function_Cytidine Base pairing with Guanine Cytidine->Function_Cytidine DMT 5'-DMT Group DMT->Ribose 5' linkage Function_DMT Enables DMT-on purification Monitors coupling efficiency DMT->Function_DMT

Caption: Functional components of the phosphoramidite.

Experimental Workflow for Oligonucleotide Synthesis

cluster_workflow Oligonucleotide Synthesis Workflow start Start: CPG Solid Support deblock 1. Deblocking (DMT Removal) start->deblock couple 2. Coupling (Add Phosphoramidite) deblock->couple cap 3. Capping (Block Failures) couple->cap oxidize 4. Oxidation (Stabilize Linkage) cap->oxidize repeat Repeat Cycle (n-1 times) oxidize->repeat repeat->deblock Next nucleotide cleave 5. Cleavage & Deprotection (AMA Treatment) repeat->cleave Final nucleotide purify 6. Purification (HPLC) cleave->purify end Final Product: Purified Oligonucleotide purify->end cluster_pathway Antisense Oligonucleotide Mechanism ASO 2'-O-Methyl ASO mRNA Target mRNA ASO->mRNA Binds to mRNA RNaseH RNase H ASO->RNaseH Recruits Ribosome Ribosome mRNA->Ribosome mRNA->RNaseH Recruits Translation Protein Translation Ribosome->Translation Protein Target Protein Translation->Protein Degradation mRNA Degradation RNaseH->Degradation Degradation->mRNA Prevents translation cluster_pathway siRNA (RNAi) Mechanism siRNA 2'-O-Methyl siRNA (double-stranded) Dicer Dicer siRNA->Dicer Processed by RISC_loading RISC Loading Complex Dicer->RISC_loading RISC_active Activated RISC (single-stranded) RISC_loading->RISC_active Passenger strand removed mRNA Target mRNA RISC_active->mRNA Binds to mRNA Cleavage mRNA Cleavage mRNA->Cleavage Degradation mRNA Degradation Cleavage->Degradation

References

The Role of the Tac Protecting Group in Phosphoramidite Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of automated oligonucleotide synthesis, the success of phosphoramidite (B1245037) chemistry hinges on the strategic use of protecting groups. These molecular guardians temporarily block reactive sites on nucleoside monomers, ensuring that the step-wise assembly of the oligonucleotide chain proceeds with high fidelity. While traditional protecting groups like benzoyl (Bz) and isobutyryl (iBu) have been workhorses in the field, the demand for synthesizing complex, modified, and longer oligonucleotides has driven the adoption of more advanced protection strategies. Among these, the tert-butylphenoxyacetyl (tac) group has emerged as a superior alternative for protecting the exocyclic amines of adenosine (B11128) (A), cytidine (B196190) (C), and guanosine (B1672433) (G).

This technical guide provides a comprehensive overview of the function, advantages, and application of the tac protecting group in modern phosphoramidite chemistry.

The Core Function of Protecting Groups

During solid-phase oligonucleotide synthesis, the primary functional groups of a nucleoside phosphoramidite must be selectively blocked to enforce the correct 3' to 5' directionality of chain growth.[1] Key protected sites include:

  • The 5'-hydroxyl group , typically protected by an acid-labile dimethoxytrityl (DMT) group.

  • The phosphite moiety , protected by a β-cyanoethyl group, which is stable throughout the synthesis cycles but removable during final deprotection.

  • The exocyclic amino groups on the nucleobases (A, C, and G), which are nucleophilic and would otherwise cause unwanted side reactions during the coupling step.[2]

The tac group serves this third function, shielding the exocyclic amines of A, C, and G throughout the iterative cycles of synthesis.[3] Its unique chemical properties, however, offer significant advantages over standard protecting groups, primarily related to the final deprotection step.

Key Advantages of the Tac Protecting Group

The primary benefit of using tac-protected phosphoramidites lies in the group's lability, which permits significantly faster and milder deprotection conditions. This has profound implications for the synthesis of sensitive and modified oligonucleotides.

Ultra-Fast and Mild Deprotection

Standard protecting groups, particularly isobutyryl on guanine (B1146940) (dG-iBu), are notoriously slow to remove, often requiring prolonged exposure to concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures (e.g., 8-16 hours at 55°C).[4] These harsh conditions can degrade sensitive modifications, such as dyes or certain backbone chemistries, and can be a bottleneck in high-throughput workflows.

The tac group, being much more labile, is cleaved under significantly milder and faster conditions. This rapid deprotection minimizes the risk of damage to the final oligonucleotide product and accelerates turnaround times.

Improved Solubility

An important practical advantage is that tac-protected phosphoramidite monomers exhibit high solubility in acetonitrile, the standard solvent used on automated DNA/RNA synthesizers.[5] This eliminates the need for co-solvents like dimethylformamide (DMF) or methylene (B1212753) chloride, simplifying reagent preparation and improving the reliability of fluid delivery on the synthesis platform.[5]

Suitability for Sensitive and Modified Oligonucleotides

The mild deprotection conditions enabled by the tac group make it the ideal choice for synthesizing oligonucleotides that contain base-labile components.[5] This includes many fluorescent dyes, quenchers, and complex molecular beacons that would not survive the harsh, extended deprotection required for standard protecting groups. The ability to deprotect at room temperature is particularly beneficial for these delicate molecules.[5]

Data Presentation: Deprotection Conditions

The quantitative advantage of the tac group is most evident when comparing deprotection times and conditions against standard protecting groups.

Protecting Group StrategyDeprotection ReagentTemperatureTimeSuitability Notes
Standard (Bz-dA, Bz-dC, iBu-dG) Concentrated NH₄OH55 °C8 - 16 hoursNot suitable for many base-labile modifications. iBu-dG is the rate-limiting step.
Standard (Bz-dA, Bz-dC, iBu-dG) Concentrated NH₄OHRoom Temp.> 36 hoursExtremely slow; impractical for most applications.
Tac-Protected (dA, dC, dG) Concentrated NH₄OH55 °C15 minutes Ultra-fast deprotection, compatible with many modifications.
Tac-Protected (dA, dC, dG) Concentrated NH₄OHRoom Temp.2 hours Ideal for highly sensitive modifications that cannot tolerate heat.
Fast Deprotection Mix (Ac-dC, etc.) AMA (NH₄OH / 40% Methylamine 1:1)65 °C10 minutes Tac groups are fully compatible with this widely used fast-deprotection reagent.[5][6]

Data compiled from multiple sources.[4][5][7]

Experimental Protocols

Standard Oligonucleotide Synthesis Cycle

The use of tac-protected phosphoramidites does not require changes to the standard automated synthesis cycle itself. The workflow remains the same, benefiting from the high coupling efficiencies typical of modern phosphoramidite chemistry (>99%).[8]

Experimental Workflow: Standard Phosphoramidite Synthesis Cycle

Oligo_Synthesis_Cycle start Start: Solid Support with free 5'-OH deblock Step 1: Deblocking (DMT Removal) Acid (TCA/DCA) start->deblock Remove DMT coupling Step 2: Coupling Activator + Tac-Amidite (Chain Elongation) deblock->coupling Expose 5'-OH capping Step 3: Capping Acetic Anhydride (Block Failures) coupling->capping New nucleotide added oxidation Step 4: Oxidation Iodine/H₂O (Stabilize P(III) to P(V)) capping->oxidation Cap unreacted chains next_cycle Growing Chain with 5'-DMT oxidation->next_cycle Form stable phosphate (B84403) next_cycle->deblock Repeat for next base final Final Product (Cleavage & Deprotection) next_cycle->final After final cycle

Caption: Automated phosphoramidite synthesis cycle using tac-protected monomers.

Protocol for Cleavage and Deprotection using AMA

This protocol outlines the rapid cleavage and deprotection of an oligonucleotide synthesized using tac-protected phosphoramidites on a solid support (e.g., CPG). The use of AMA (Ammonium Hydroxide / 40% aqueous Methylamine, 1:1 v/v) is a common "ultra-fast" deprotection method.[4]

Materials:

  • Oligonucleotide synthesis column containing the solid support.

  • AMA reagent (1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine).

  • 2 mL microcentrifuge tubes or vials with screw caps.

  • Heating block or water bath.

  • Centrifugal evaporator (SpeedVac).

  • Nuclease-free water.

Procedure:

  • Reagent Preparation: Prepare the AMA reagent by mixing equal volumes of cold concentrated ammonium hydroxide (~30%) and cold 40% aqueous methylamine. Keep the solution tightly capped and on ice when not in use.

  • Cleavage from Support:

    • Remove the synthesis column from the synthesizer.

    • Using a syringe, pass 1-2 mL of the AMA solution through the column, collecting the eluent in a 2 mL screw-cap vial. This step simultaneously initiates cleavage of the oligonucleotide from the solid support and begins the deprotection process.

    • Allow the AMA solution to incubate on the column for 5 minutes at room temperature to ensure complete cleavage.[4]

    • Push any remaining liquid from the column into the collection vial.

  • Base Deprotection:

    • Ensure the collection vial is tightly sealed to prevent ammonia (B1221849) evaporation.

    • Place the vial in a heating block or water bath set to 65°C.

    • Heat for 10-15 minutes.[6][7] This is sufficient to completely remove the tac protecting groups from the nucleobases and the cyanoethyl groups from the phosphate backbone.

  • Work-up:

    • After heating, allow the vial to cool to room temperature.

    • Carefully open the vial in a fume hood.

    • Evaporate the solution to dryness using a centrifugal evaporator.

    • Resuspend the resulting oligonucleotide pellet in a desired volume of nuclease-free water or buffer. The product is now ready for quantification and downstream applications or purification.

Logical Relationships and Workflows

Visualizing the relationships and processes involved in oligonucleotide synthesis highlights the advantages of the tac group.

Diagram: Logical Advantages of the Tac Protecting Group

Tac_Advantages tac Tac Protecting Group lability High Lability tac->lability solubility High Solubility in Acetonitrile tac->solubility mild_deprotect Mild Deprotection (e.g., Room Temp) lability->mild_deprotect fast_deprotect Ultra-Fast Deprotection (10-15 min) lability->fast_deprotect no_cosolvent No Co-Solvent Needed solubility->no_cosolvent sensitive_oligos Enables Synthesis of Oligos with Labile Dyes mild_deprotect->sensitive_oligos high_throughput Increases Throughput fast_deprotect->high_throughput no_cosolvent->high_throughput

Caption: Key properties of the tac group and their resulting benefits.

Diagram: Cleavage and Deprotection Workflow Comparison

Deprotection_Workflow cluster_standard Standard Protecting Groups (Bz, iBu) cluster_tac Tac Protecting Groups std_start Synthesized Oligo on Solid Support std_deprotect Cleavage & Deprotection Conc. NH₄OH 8-16 hours @ 55°C std_start->std_deprotect std_risk Risk of Degrading Sensitive Modifications std_deprotect->std_risk std_end Final Oligonucleotide std_risk->std_end tac_start Synthesized Oligo on Solid Support tac_deprotect Cleavage & Deprotection AMA or Conc. NH₄OH 10-15 min @ 65°C or 2 hrs @ RT tac_start->tac_deprotect tac_benefit Preserves Labile Modifications tac_deprotect->tac_benefit tac_end Final Oligonucleotide tac_benefit->tac_end

Caption: Workflow comparison of standard vs. tac group deprotection.

Conclusion

The tert-butylphenoxyacetyl (tac) protecting group represents a significant advancement in phosphoramidite chemistry. Its primary function—to protect exocyclic amines—is enhanced by its exceptional lability, which translates into tangible benefits for researchers and drug developers. By enabling ultra-fast and mild deprotection, the tac group not only accelerates high-throughput synthesis but also expands the chemical space available for oligonucleotide modifications. Its superior solubility characteristics further streamline the automated synthesis process. For any application requiring high-purity, modified, or sensitive oligonucleotides, the adoption of tac-protected phosphoramidites is a critical strategy for achieving optimal results.

References

The Cornerstone of Genomic Innovation: A Technical Guide to Phosphoramidite Solid-Phase Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the ability to synthesize custom oligonucleotides with high fidelity is paramount. Phosphoramidite (B1245037) solid-phase synthesis stands as the gold-standard methodology, enabling a vast array of applications from diagnostics and therapeutics to synthetic biology. This in-depth technical guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative data associated with this powerful technology.

Introduction to the Phosphoramidite Method

Developed in the early 1980s, phosphoramidite solid-phase synthesis revolutionized the field of nucleic acid chemistry. Its robustness, high efficiency, and amenability to automation have made it the predominant method for the chemical synthesis of DNA and RNA oligonucleotides.[1][2][3] The process involves the sequential addition of nucleotide monomers, called phosphoramidites, to a growing chain that is covalently attached to an insoluble solid support.[1][2] This solid-phase approach offers significant advantages over traditional solution-phase synthesis, including the ability to use excess reagents to drive reactions to completion and the simplified purification of the product at each step by simple washing.[4][5]

The synthesis is performed in the 3' to 5' direction, which is the reverse of the biological synthesis of nucleic acids.[5][6] The entire process is a cyclical series of chemical reactions, with each cycle resulting in the addition of a single nucleotide to the growing oligonucleotide chain.

The Solid Support: The Foundation of Synthesis

The synthesis begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG) or polystyrene beads.[1][4] These supports provide a stable, insoluble matrix to which the oligonucleotide chain is assembled.[6] The choice of solid support can influence the scale of synthesis, with CPG being a common choice for research-scale synthesis due to its mechanical stability and consistent performance. Polystyrene supports are often used for larger-scale synthesis. The loading capacity of the support, which is the amount of the first nucleoside attached per gram of support, is a critical parameter that affects the overall yield of the synthesis.

The Synthesis Cycle: A Four-Step Process

The addition of each nucleotide monomer is achieved through a four-step cycle: deblocking (detritylation), coupling, capping, and oxidation. This cycle is repeated for each nucleotide to be added to the sequence.

Step 1: Deblocking (Detritylation)

The first step in the cycle is the removal of the acid-labile 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the nucleoside attached to the solid support.[7][8] This is typically achieved by treatment with a solution of a weak acid, such as 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM).[9][10] The removal of the DMT group exposes a free 5'-hydroxyl group, which is necessary for the subsequent coupling reaction.[7] The released DMT cation has a characteristic orange color, and its absorbance can be measured to monitor the efficiency of each coupling step.[5]

Step 2: Coupling

The coupling step involves the formation of a phosphite (B83602) triester linkage between the free 5'-hydroxyl group of the growing oligonucleotide chain and the incoming phosphoramidite monomer.[8] The phosphoramidite, dissolved in an anhydrous solvent like acetonitrile (B52724), is activated by a weak acid, such as tetrazole or its derivatives (e.g., 5-ethylthio-1H-tetrazole (ETT)).[7][10][] The activated phosphoramidite then reacts with the 5'-hydroxyl group on the solid support.[7] This reaction is highly efficient, with coupling efficiencies typically exceeding 98-99%.[3][9]

Step 3: Capping

To prevent the formation of deletion mutations (n-1 shortmers), any unreacted 5'-hydroxyl groups are permanently blocked in the capping step.[6][12] This is achieved by acetylation using a mixture of acetic anhydride (B1165640) and a catalyst, such as N-methylimidazole (NMI).[4][9] This step ensures that only the full-length oligonucleotides are extended in subsequent cycles.

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage by the acid used in the deblocking step. Therefore, it is oxidized to a more stable pentavalent phosphate (B84403) triester.[4][5] This is typically accomplished using a solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), water, and pyridine.[7][9]

This four-step cycle is then repeated until the desired oligonucleotide sequence is synthesized.

Quantitative Data Summary

The efficiency of each step in the synthesis cycle is critical for obtaining a high yield of the final full-length oligonucleotide. The following tables summarize key quantitative data related to the synthesis process.

ParameterTypical Value/RangeNotes
Coupling Efficiency >98-99.5%Per step for standard phosphoramidites. Lower for some modified bases.
Phosphoramidite Concentration 0.05 - 0.1 MIn anhydrous acetonitrile.
Activator Concentration ~0.25 - 0.5 Me.g., 5-(Ethylthio)-1H-tetrazole (ETT).
Detritylation Reagent 3% TCA or DCA in DCM
Oxidation Reagent 0.02 - 0.1 M IodineIn THF/Pyridine/Water.
Solid Support Loading 20-30 µmol/g (CPG)Higher loadings are possible with polystyrene for short oligonucleotides.[5]

Table 1: Key Parameters in Phosphoramidite Oligonucleotide Synthesis

Synthesis StepReagent(s)Typical Duration
Deblocking (Detritylation) 3% TCA or DCA in DCM60 - 180 seconds
Coupling Phosphoramidite + Activator30 - 300 seconds (Standard), 5 - 15 minutes (Modified)[13]
Capping Acetic Anhydride + N-Methylimidazole20 - 60 seconds
Oxidation Iodine Solution30 - 60 seconds

Table 2: Typical Durations for Synthesis Cycle Steps

Experimental Protocols

The following are generalized protocols for the key steps in phosphoramidite solid-phase oligonucleotide synthesis. Specific parameters may need to be optimized based on the synthesizer, scale, and sequence.

Protocol for a Single Synthesis Cycle
  • Deblocking (Detritylation):

    • Wash the solid support with anhydrous acetonitrile.

    • Deliver a solution of 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) to the synthesis column and allow it to react for 60-180 seconds.

    • Wash the solid support thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT group.

  • Coupling:

    • Deliver a solution of the desired phosphoramidite (0.1 M in anhydrous acetonitrile) and an activator solution (e.g., 0.25 M 5-(Ethylthio)-1H-tetrazole in anhydrous acetonitrile) simultaneously to the synthesis column.

    • Allow the coupling reaction to proceed for 30-300 seconds for standard nucleosides. Longer times (5-15 minutes) may be required for modified or sterically hindered phosphoramidites.[13]

    • Wash the solid support with anhydrous acetonitrile.

  • Capping:

    • Deliver a capping solution (e.g., a mixture of Cap A: Acetic Anhydride/Pyridine/THF and Cap B: N-Methylimidazole/THF) to the synthesis column.

    • Allow the capping reaction to proceed for 20-60 seconds.

    • Wash the solid support with anhydrous acetonitrile.

  • Oxidation:

    • Deliver an oxidizing solution (e.g., 0.02 M Iodine in THF/Pyridine/Water) to the synthesis column.

    • Allow the oxidation reaction to proceed for 30-60 seconds.

    • Wash the solid support thoroughly with anhydrous acetonitrile.

Protocol for Cleavage and Deprotection

Following the completion of the synthesis, the oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases and the phosphate backbone must be removed.

Standard Deprotection (Ammonium Hydroxide):

  • Transfer the solid support to a sealed vial.

  • Add concentrated ammonium (B1175870) hydroxide (B78521) (28-30%).

  • Heat the vial at 55°C for 5-8 hours.

  • Cool the vial to room temperature.

  • Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Evaporate the ammonium hydroxide to obtain the crude oligonucleotide.

UltraFast Deprotection (AMA):

  • Transfer the solid support to a sealed vial.

  • Add a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427) (AMA).

  • Incubate at room temperature for 5 minutes for cleavage.

  • Heat at 65°C for 5-10 minutes for deprotection.[14][15]

  • Cool the vial and transfer the supernatant.

  • Evaporate the AMA solution.

Note: The choice of deprotection method depends on the presence of any sensitive modifications on the oligonucleotide.[14]

Visualizing the Process

The following diagrams illustrate the key workflows and chemical transformations in phosphoramidite solid-phase oligonucleotide synthesis.

Oligonucleotide_Synthesis_Cycle cluster_synthesis Solid-Phase Synthesis Cycle Start Start with 3'-Nucleoside on Solid Support (5'-DMT Protected) Deblocking Step 1: Deblocking (Detritylation) Removes 5'-DMT group Start->Deblocking Acid (TCA/DCA) Coupling Step 2: Coupling Adds next phosphoramidite Deblocking->Coupling Exposed 5'-OH Capping Step 3: Capping Blocks unreacted 5'-OH Coupling->Capping Phosphite Triester Formation Oxidation Step 4: Oxidation Stabilizes phosphate linkage Capping->Oxidation Capped Failures Repeat Repeat Cycle for Each Nucleotide Oxidation->Repeat Repeat->Deblocking Add next base End_Synthesis Completed Oligonucleotide on Solid Support Repeat->End_Synthesis Sequence complete

Caption: The four-step cycle of phosphoramidite solid-phase oligonucleotide synthesis.

Post_Synthesis_Workflow cluster_workflow Post-Synthesis Processing Workflow Synthesis_Complete Synthesized Oligonucleotide on Solid Support Cleavage Cleavage from Solid Support Synthesis_Complete->Cleavage Ammonium Hydroxide or AMA Deprotection Deprotection of Bases and Phosphates Cleavage->Deprotection Heat Purification Purification (e.g., HPLC, PAGE) Deprotection->Purification Crude Oligonucleotide QC Quality Control (e.g., Mass Spectrometry) Purification->QC Final_Product Purified Oligonucleotide QC->Final_Product

References

The Gatekeeper of Oligonucleotide Synthesis: An In-depth Technical Guide to the DMT Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic biology and drug development, the precise chemical synthesis of oligonucleotides is paramount. At the heart of the most robust and widely adopted method, phosphoramidite (B1245037) chemistry, lies a crucial molecular guardian: the 4,4'-dimethoxytrityl (DMT) protecting group. This in-depth technical guide elucidates the pivotal role of the DMT group, detailing its function, the mechanics of its application and removal, and its utility in ensuring the fidelity of oligonucleotide synthesis.

The Core of Oligonucleotide Synthesis: The Phosphoramidite Cycle

Solid-phase oligonucleotide synthesis is a cyclical process that meticulously adds one nucleotide at a time to a growing chain anchored to a solid support, typically controlled pore glass (CPG) or polystyrene. This process, proceeding in the 3' to 5' direction, is the cornerstone of modern DNA and RNA synthesis. The cycle consists of four key steps: deblocking (detritylation), coupling, capping, and oxidation. The DMT group is central to the precision of this cycle.

The DMT Group: A Reversible Shield

The primary function of the DMT group in phosphoramidite chemistry is to reversibly block the 5'-hydroxyl group of the nucleoside monomer. This protection is essential to enforce the directional and sequential addition of nucleotides. By "capping" the 5' end, the DMT group prevents undesirable side reactions, such as the polymerization of nucleosides, ensuring that each phosphoramidite coupling reaction occurs specifically at the free 5'-hydroxyl of the growing oligonucleotide chain.

The selection of the DMT group for this critical role is due to a unique combination of properties:

  • Steric Hindrance: The bulky nature of the DMT group provides excellent steric protection for the 5'-hydroxyl, effectively preventing its participation in unwanted chemical reactions.

  • Acid Lability: The DMT group is stable under the basic and neutral conditions of the coupling and oxidation steps but is readily and quantitatively cleaved under mild acidic conditions. This selective lability is fundamental to the cyclic nature of phosphoramidite synthesis.

  • Monitoring Capability: Upon cleavage, the DMT group forms a stable, bright orange-colored carbocation (the "trityl" cation), which has a strong absorbance at 498 nm. This property allows for real-time monitoring of the synthesis efficiency.[1]

The Synthesis Cycle in Detail

Step 1: Deblocking (Detritylation)

The synthesis cycle begins with the removal of the DMT group from the 5'-hydroxyl of the nucleotide attached to the solid support. This is achieved by treating the support-bound oligonucleotide with a weak acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM) or toluene.[2][3] The acid protonates the ether oxygen, leading to the cleavage of the C-O bond and the release of the highly colored DMT cation. This leaves a free 5'-hydroxyl group, ready for the next nucleotide addition.

Step 2: Coupling

The next phosphoramidite monomer, itself protected with a DMT group at the 5' position, is activated by a catalyst, such as 1H-tetrazole or a derivative like 5-ethylthio-1H-tetrazole (ETT). The activated phosphoramidite then rapidly couples with the free 5'-hydroxyl group of the support-bound oligonucleotide, forming a phosphite (B83602) triester linkage.[4][5]

Step 3: Capping

As the coupling reaction is not 100% efficient, a small percentage of the 5'-hydroxyl groups on the growing chains may remain unreacted. To prevent these from reacting in subsequent cycles and forming deletion mutations (n-1 sequences), a "capping" step is introduced. A mixture of acetic anhydride (B1165640) and 1-methylimidazole (B24206) is used to acetylate these unreacted 5'-hydroxyl groups, rendering them inert to further chain elongation.[6]

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage by the acid used in the subsequent detritylation step. Therefore, it is oxidized to a more stable pentavalent phosphate (B84403) triester using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran (B95107) (THF).[6] This completes the addition of one nucleotide, and the cycle can begin again with the detritylation of the newly added base.

Quantitative Analysis in Oligonucleotide Synthesis

The efficiency of each step in the synthesis cycle is critical for the overall yield and purity of the final oligonucleotide. The following tables summarize key quantitative data.

Table 1: Comparison of Detritylation Reagents

ReagentTypical ConcentrationRelative Detritylation RatePotential for Depurination
Trichloroacetic Acid (TCA)3% in DCMFastHigher
Dichloroacetic Acid (DCA)3% - 10% in DCM or TolueneSlowerLower

Note: Higher concentrations of DCA can be used to increase the detritylation rate while minimizing depurination compared to TCA. For example, a cycle efficiency of 98.3% was achieved with 15% DCA, compared to 97.7% with 2.5% DCA.[7]

Table 2: Typical Stepwise Coupling Efficiencies and Impact on Final Yield

Stepwise Coupling EfficiencyFull-Length Product Yield (20-mer)Full-Length Product Yield (50-mer)Full-Length Product Yield (100-mer)
98.0%~68%~36%~13%
99.0%~82%~61%~37%
99.5%~90%~78%~61%
99.9%~98%~95%~90%

Data is theoretical and calculated based on the formula: Yield = (Coupling Efficiency)^(Number of couplings). Actual yields may vary.

Table 3: Typical Coupling Efficiencies for Standard Phosphoramidites

PhosphoramiditeProtecting GroupTypical Coupling Efficiency
dABenzoyl (Bz)>99%
dCBenzoyl (Bz) or Acetyl (Ac)>99%
dGIsobutyryl (iBu) or Dimethylformamidine (dmf)>98.5%
TNone>99%

Note: The coupling efficiency of dG phosphoramidites can sometimes be slightly lower than that of other bases.

Experimental Protocols

Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis Cycle (Example)

This protocol is a generalized representation of a single cycle on an automated DNA synthesizer. Specific timings and volumes may vary depending on the instrument and scale of synthesis.

  • Detritylation:

    • Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

    • Procedure: Flush the synthesis column with the detritylation solution for 60-120 seconds.

    • Wash: Flush the column with anhydrous acetonitrile (B52724) to remove the acid and the cleaved DMT cation.

  • Coupling:

    • Reagents:

      • 0.1 M solution of the desired phosphoramidite in anhydrous acetonitrile.

      • 0.45 M solution of an activator (e.g., 1H-Tetrazole) in anhydrous acetonitrile.

    • Procedure: Simultaneously deliver the phosphoramidite and activator solutions to the synthesis column and allow to react for 30-180 seconds.

  • Capping:

    • Reagents:

      • Cap A: Acetic anhydride/Pyridine/THF.

      • Cap B: 16% 1-Methylimidazole in THF.

    • Procedure: Deliver the capping reagents to the column and allow to react for 30-60 seconds.

    • Wash: Flush the column with anhydrous acetonitrile.

  • Oxidation:

    • Reagent: 0.02 M Iodine in THF/Pyridine/Water.

    • Procedure: Deliver the oxidizing solution to the column and allow to react for 30-60 seconds.

    • Wash: Flush the column with anhydrous acetonitrile to prepare for the next cycle.

Protocol 2: Trityl Cation Assay for Monitoring Coupling Efficiency

This assay provides a real-time assessment of the coupling efficiency at each step of the synthesis.

  • Sample Collection:

    • During the detritylation step of each cycle, collect the eluent containing the orange DMT cation into a separate vial for each coupling. Automated synthesizers can be programmed to do this automatically.

  • Sample Preparation:

    • Dilute the collected trityl-containing solution with a known volume of a suitable acidic solution (e.g., 0.1 M p-toluenesulfonic acid in acetonitrile) to ensure the cation remains stable and to bring the absorbance into the linear range of the spectrophotometer.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the diluted solution at 498 nm using a UV-Vis spectrophotometer. Use the dilution solvent as a blank.

  • Calculation of Stepwise Coupling Efficiency:

    • The stepwise coupling efficiency can be calculated by comparing the absorbance of the trityl cation released at a given step to the absorbance from the previous step. A consistent or slightly increasing absorbance indicates high coupling efficiency, while a significant drop suggests a problem with the coupling reaction.

    • The molar amount of DMT cation can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of the DMT cation (~76,000 L mol⁻¹ cm⁻¹ at 498 nm), b is the path length of the cuvette, and c is the concentration.

Visualizing the Process

To better understand the relationships and workflows, the following diagrams are provided.

DMT_Protecting_Group cluster_nucleoside Nucleoside cluster_dmt DMT Group 5_prime_OH 5'-Hydroxyl Group Sugar Deoxyribose/Ribose 5_prime_OH->Sugar Base Nucleobase Sugar->Base 3_prime_OH 3'-Hydroxyl Group Sugar->3_prime_OH DMT 4,4'-Dimethoxytrityl (DMT) DMT->5_prime_OH Protects

DMT group protecting the 5'-hydroxyl of a nucleoside.

Oligo_Synthesis_Cycle Start Start with Support-Bound Nucleoside (DMT-on) Detritylation 1. Detritylation (Acid Treatment) Start->Detritylation Coupling 2. Coupling (Activated Phosphoramidite) Detritylation->Coupling Capping 3. Capping (Unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (Iodine Solution) Capping->Oxidation Cycle_Complete Cycle Complete (Chain Elongated by 1 Base) Oxidation->Cycle_Complete Cycle_Complete->Detritylation Repeat for next base

The four-step solid-phase oligonucleotide synthesis cycle.

Detritylation_Mechanism DMT_Protected DMT-O-Nucleoside Acid + H⁺ (e.g., TCA, DCA) Protonated [DMT-O(H)⁺-Nucleoside] DMT_Protected->Protonated Protonation Cleavage Cleavage Free_OH HO-Nucleoside Protonated->Free_OH Release of Free 5'-OH DMT_Cation + DMT⁺ (Orange Cation) Protonated->DMT_Cation Formation of DMT Cation

Simplified mechanism of acid-catalyzed detritylation.

Trityl_Monitoring_Workflow Detritylation_Step Detritylation Step in Synthesizer Collect_Eluent Collect Eluent (Contains DMT⁺ Cation) Detritylation_Step->Collect_Eluent Dilute_Sample Dilute Sample with Acidic Solution Collect_Eluent->Dilute_Sample Measure_Absorbance Measure Absorbance at 498 nm Dilute_Sample->Measure_Absorbance Calculate_Efficiency Calculate Stepwise Coupling Efficiency Measure_Absorbance->Calculate_Efficiency

Workflow for monitoring synthesis efficiency via trityl cation assay.

Conclusion

The 4,4'-dimethoxytrityl group is an indispensable tool in the chemical synthesis of oligonucleotides. Its unique properties of acid lability, stability to other reagents in the synthesis cycle, and the chromophoric nature of its cation make it an ideal protecting group for the 5'-hydroxyl function. The ability to monitor the synthesis in real-time through the trityl cation assay provides an invaluable quality control measure, ensuring the production of high-fidelity oligonucleotides for a wide range of applications in research, diagnostics, and therapeutics. A thorough understanding of the role and function of the DMT group is, therefore, fundamental for any professional involved in the field of oligonucleotide synthesis and its applications.

References

An In-Depth Technical Guide to the Chemical Structure and Synthesis of N4-tert-butylphenoxyacetyl-2'-O-methylcytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-tert-butylphenoxyacetyl-2'-O-methylcytidine is a modified nucleoside of significant interest in the fields of medicinal chemistry and drug development. Its unique structural features, combining a bulky lipophilic N4-acyl protecting group with a 2'-O-methyl modification on the ribose sugar, confer specific physicochemical properties that are advantageous for various therapeutic applications. The 2'-O-methylation enhances metabolic stability against nucleases, a critical attribute for oligonucleotide-based therapeutics, while the N4-tert-butylphenoxyacetyl group can modulate solubility and interaction with biological targets. This technical guide provides a comprehensive overview of the chemical structure, a plausible synthetic route, and the expected physicochemical properties of N4-tert-butylphenoxyacetyl-2'-O-methylcytidine, based on established principles of nucleoside chemistry.

Chemical Structure and Properties

The core structure of N4-tert-butylphenoxyacetyl-2'-O-methylcytidine is based on the naturally occurring nucleoside, cytidine (B196190). The key modifications are:

  • 2'-O-methylation: A methyl group is attached to the 2'-hydroxyl group of the ribose sugar. This modification is known to increase the thermal stability of RNA duplexes and provide resistance to enzymatic degradation by nucleases.

  • N4-acylation: The exocyclic amino group at the N4 position of the cytosine base is acylated with a tert-butylphenoxyacetyl group. This bulky, lipophilic group can influence the molecule's solubility and its interactions with other molecules.

Table 1: Predicted Physicochemical Properties of N4-tert-butylphenoxyacetyl-2'-O-methylcytidine and Related Analogues

PropertyPredicted/Reported ValueCompoundReference
Molecular Formula C22H29N3O6N4-tert-butylphenoxyacetyl-2'-O-methylcytidine(Predicted)
Molecular Weight 431.48 g/mol N4-tert-butylphenoxyacetyl-2'-O-methylcytidine(Predicted)
Melting Point 257 °C2'-O-Methylcytidine (precursor)[1]
1H NMR (DMSO-d6, ppm) See discussion belowN4-allylcytidine (analogue)[2]
13C NMR (DMSO-d6, ppm) See discussion belowN4-allylcytidine (analogue)[2]
HRMS (ESI), m/z See discussion belowN4-allylcytidine (analogue)[2]

Note: Specific quantitative data for the target compound is not available. Data for the precursor and a related N4-substituted analogue are provided for context. The predicted molecular formula and weight are based on the chemical structure.

Spectroscopic Data Analysis (Predicted)

Based on the analysis of similar compounds such as N4-allylcytidine, the following spectral characteristics would be anticipated for N4-tert-butylphenoxyacetyl-2'-O-methylcytidine:

  • ¹H NMR: The spectrum would be expected to show characteristic signals for the ribose protons, the cytosine base protons (H5 and H6), the methyl protons of the 2'-O-methyl group, the methylene (B1212753) protons of the acetyl group, the aromatic protons of the phenoxy group, and the nine equivalent protons of the tert-butyl group.

  • ¹³C NMR: The carbon spectrum would display distinct resonances for each carbon atom in the molecule, including the ribose carbons, the cytosine base carbons, the methyl carbon of the 2'-O-methyl group, the carbonyl and methylene carbons of the acetyl moiety, and the carbons of the tert-butylphenoxy group.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight.

Experimental Protocols

The following section outlines a plausible, multi-step experimental protocol for the synthesis of N4-tert-butylphenoxyacetyl-2'-O-methylcytidine. This protocol is based on well-established methodologies in nucleoside chemistry, including the synthesis of the 2'-O-methylcytidine precursor and subsequent N4-acylation.

Protocol 1: Synthesis of 2'-O-Methylcytidine (Precursor)

The synthesis of 2'-O-methylcytidine from cytidine typically involves a protection-methylation-deprotection strategy to ensure regioselectivity.

Materials:

Methodology:

  • 3',5'-O-Protection: React cytidine with 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane in anhydrous pyridine to selectively protect the 3' and 5'-hydroxyl groups of the ribose.

  • 2'-O-Methylation: The resulting 3',5'-O-protected cytidine is then methylated at the 2'-hydroxyl position. This can be achieved by treating the protected nucleoside with methyl iodide in the presence of a mild base such as silver(I) oxide in anhydrous DMF.

  • Deprotection: The silyl (B83357) protecting groups are removed by treatment with a fluoride source, such as TBAF in THF, to yield 2'-O-methylcytidine.

  • Purification: The crude product is purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford pure 2'-O-methylcytidine.

Protocol 2: Synthesis of N4-tert-butylphenoxyacetyl-2'-O-methylcytidine

This protocol describes the selective acylation of the N4-amino group of 2'-O-methylcytidine.

Materials:

  • 2'-O-Methylcytidine (from Protocol 1)

  • 4-tert-butylphenoxyacetyl chloride

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., Ethyl acetate (B1210297)/Hexane gradient)

Methodology:

  • Transient Protection of Hydroxyl Groups: To prevent acylation of the 3' and 5'-hydroxyl groups, a transient protection strategy using trimethylsilyl (B98337) chloride (TMSCl) can be employed. Dissolve 2'-O-methylcytidine in anhydrous pyridine and add TMSCl.

  • N4-Acylation: To the solution containing the in situ silylated 2'-O-methylcytidine, add 4-tert-butylphenoxyacetyl chloride dropwise at 0°C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Silyl Group Removal (Work-up): Quench the reaction with methanol, which will also remove the transient silyl protecting groups.

  • Extraction and Purification: Dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product, N4-tert-butylphenoxyacetyl-2'-O-methylcytidine.

Visualization of Synthetic Workflow

The logical progression of the synthesis is depicted in the following workflow diagram.

Synthesis_Workflow cluster_protocol1 Protocol 1: Synthesis of 2'-O-Methylcytidine cluster_protocol2 Protocol 2: N4-Acylation Cytidine Cytidine Protected_Cytidine 3',5'-O-Protected Cytidine Cytidine->Protected_Cytidine Markiewicz Reagent Methylated_Protected_Cytidine 2'-O-Methyl-3',5'-O-Protected Cytidine Protected_Cytidine->Methylated_Protected_Cytidine CH3I, Ag2O Methylcytidine 2'-O-Methylcytidine Methylated_Protected_Cytidine->Methylcytidine TBAF Transiently_Protected_Methylcytidine Transiently Silylated 2'-O-Methylcytidine Methylcytidine->Transiently_Protected_Methylcytidine TMSCl Purification1 Purification Methylcytidine->Purification1 Final_Product N4-tert-butylphenoxyacetyl- 2'-O-methylcytidine Transiently_Protected_Methylcytidine->Final_Product 4-tert-butylphenoxyacetyl chloride Purification2 Purification Final_Product->Purification2

Caption: Synthetic workflow for N4-tert-butylphenoxyacetyl-2'-O-methylcytidine.

Signaling Pathways and Mechanism of Action

Modified nucleosides like N4-tert-butylphenoxyacetyl-2'-O-methylcytidine are often designed as building blocks for antisense oligonucleotides or small interfering RNAs (siRNAs). The mechanism of action for such therapeutic oligonucleotides typically involves binding to a target messenger RNA (mRNA) through Watson-Crick base pairing. This binding can lead to the downregulation of the protein encoded by the target mRNA through several mechanisms, including:

  • RNase H-mediated degradation: The DNA/RNA hybrid formed by an antisense oligonucleotide and its target mRNA can be recognized by RNase H, an enzyme that cleaves the RNA strand.

  • Steric hindrance of translation: The binding of the oligonucleotide can physically block the ribosome from translating the mRNA into a protein.

  • Modulation of splicing: Antisense oligonucleotides can be designed to bind to pre-mRNA and alter its splicing, leading to the production of a non-functional protein or a different protein isoform.

The specific modifications on N4-tert-butylphenoxyacetyl-2'-O-methylcytidine contribute to this overall mechanism. The 2'-O-methyl group enhances the binding affinity to the target RNA and provides nuclease resistance, thereby increasing the in vivo stability and duration of action of the oligonucleotide. The N4-tert-butylphenoxyacetyl group, while primarily a protecting group during synthesis, could potentially influence cellular uptake and biodistribution of the free nucleoside or a short oligonucleotide containing it.

Mechanism_of_Action Oligo Oligonucleotide containing N4-tert-butylphenoxyacetyl- 2'-O-methylcytidine Hybrid Oligo-mRNA Hybrid Oligo->Hybrid Target_mRNA Target mRNA Target_mRNA->Hybrid Ribosome Ribosome Hybrid->Ribosome Steric Blockage RNaseH RNase H Hybrid->RNaseH Protein Protein Synthesis Ribosome->Protein No_Protein Inhibition of Protein Synthesis Ribosome->No_Protein Degradation mRNA Degradation RNaseH->Degradation Degradation->No_Protein

Caption: Potential mechanism of action for an oligonucleotide containing the modified nucleoside.

Conclusion

N4-tert-butylphenoxyacetyl-2'-O-methylcytidine represents a valuable modified nucleoside for the development of nucleic acid-based therapeutics. Its synthesis, while requiring a multi-step approach involving protection and deprotection strategies, is achievable through established chemical methodologies. The combination of 2'-O-methylation for enhanced stability and a lipophilic N4-acyl group makes this compound and the oligonucleotides derived from it promising candidates for further investigation in drug discovery and development. Further research is warranted to fully characterize the physicochemical and biological properties of this specific modified nucleoside.

References

Unveiling the Potential: A Technical Guide to 2'-O-Methyl Modified Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of nucleic acid therapeutics and diagnostics, chemical modifications that enhance the stability, specificity, and efficacy of oligonucleotides are paramount. Among these, the 2'-O-Methyl (2'-OMe) modification of phosphoramidites has emerged as a cornerstone technology. This in-depth technical guide explores the core features of 2'-OMe modified phosphoramidites, providing a comprehensive overview of their chemical properties, biological performance, and the experimental methodologies crucial for their application.

Core Chemical and Biophysical Properties

The introduction of a methyl group at the 2' position of the ribose sugar fundamentally alters the properties of an RNA molecule, conferring a unique blend of characteristics that are highly advantageous for therapeutic and research applications.

Enhanced Nuclease Resistance: One of the most significant attributes of 2'-OMe modified oligonucleotides is their profound resistance to degradation by nucleases.[1][2] The methyl group sterically hinders the approach of nuclease enzymes, which would otherwise rapidly cleave the phosphodiester backbone of unmodified RNA. This increased stability translates to a longer half-life in biological fluids, a critical factor for in vivo applications.[3] While unmodified oligonucleotides can be degraded within minutes in serum, 2'-OMe modifications can extend their stability significantly.[1]

Increased Binding Affinity and Thermal Stability: The 2'-OMe modification pre-organizes the sugar pucker into an A-form helical geometry, which is characteristic of RNA:RNA and RNA:DNA duplexes. This conformational rigidity enhances the binding affinity (hybridization) of the modified oligonucleotide to its complementary RNA target.[4] Consequently, 2'-OMe modified oligonucleotides exhibit a higher melting temperature (Tm), the temperature at which 50% of the duplex dissociates. This increased thermal stability allows for the use of shorter oligonucleotides while maintaining strong and specific binding. It is estimated that each 2'-O-Me modification can increase the Tm by approximately 1.3°C.[5]

Reduced Immunogenicity: The presence of 2'-hydroxyl groups in unmodified RNA can be recognized by the innate immune system, potentially triggering an unwanted immune response. The methylation of this position can help to mask the oligonucleotide from immune recognition, thereby reducing its immunogenic potential.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with 2'-O-Methyl modified oligonucleotides compared to their unmodified counterparts.

PropertyUnmodified RNA2'-O-Methyl Modified RNAReference
Nuclease Resistance Low (rapid degradation)High (significant increase in half-life)[1][3]
Binding Affinity (to RNA) StandardIncreased[4]
Melting Temperature (Tm) BaselineIncreased (approx. +1.3°C per modification)[5]
Sugar Pucker Conformation C2'-endo or C3'-endoPredominantly C3'-endo (A-form helix)[4]
Modification StrategyImpact on Melting Temperature (ΔTm per modification)NotesReference
2'-O-Methyl (2'-OMe)~ +1.3°CEnhances binding to RNA targets.[5]
Phosphorothioate (PS)~ -0.5 to -1.5°CIncreases nuclease resistance but can slightly decrease Tm.[1]

Experimental Protocols

Solid-Phase Synthesis of 2'-O-Methyl Modified Oligonucleotides

This protocol outlines the standard automated solid-phase synthesis cycle for incorporating 2'-OMe phosphoramidites.

Materials:

  • 2'-O-Methyl phosphoramidites (A, C, G, U) dissolved in anhydrous acetonitrile

  • DNA or RNA synthesizer

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Standard synthesis reagents:

    • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

    • Activator solution (e.g., 5-ethylthio-1H-tetrazole in acetonitrile)

    • Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)

    • Oxidizing solution (e.g., iodine in THF/water/pyridine)

  • Cleavage and deprotection solution (e.g., aqueous ammonia (B1221849) and methylamine)

  • Purification cartridges (e.g., reverse-phase)

Procedure:

  • Deblocking/Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the solid support-bound nucleoside using the deblocking solution. The support is then washed with acetonitrile.

  • Coupling: The 2'-OMe phosphoramidite (B1245037) and activator solution are delivered to the synthesis column. The phosphoramidite couples to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

  • Repeat: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide to be added to the sequence.

  • Cleavage and Deprotection: After the final coupling step, the oligonucleotide is cleaved from the solid support, and the base and phosphate protecting groups are removed using the cleavage and deprotection solution.

  • Purification: The crude oligonucleotide is purified using reverse-phase HPLC or cartridge purification to remove truncated sequences and other impurities.

Melting Temperature (Tm) Analysis

This protocol describes the determination of the melting temperature of a 2'-OMe modified oligonucleotide hybridized to its complementary strand.

Materials:

  • UV-Vis spectrophotometer with a temperature-controlled cell holder

  • Quartz cuvettes

  • 2'-O-Methyl modified oligonucleotide

  • Complementary DNA or RNA oligonucleotide

  • Annealing buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0)

Procedure:

  • Sample Preparation: Prepare a solution containing equimolar concentrations of the 2'-OMe modified oligonucleotide and its complement in the annealing buffer. The final concentration is typically in the low micromolar range.

  • Annealing: Heat the solution to 95°C for 5 minutes to ensure complete dissociation of any secondary structures. Then, slowly cool the solution to room temperature to allow for proper hybridization.

  • Data Acquisition: Place the cuvette in the spectrophotometer and monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).

  • Data Analysis: The melting temperature (Tm) is determined as the temperature at which the absorbance is halfway between the minimum (fully hybridized) and maximum (fully denatured) absorbance values. This is typically calculated from the first derivative of the melting curve.

Nuclease Stability Assay (Serum Stability)

This protocol assesses the stability of 2'-OMe modified oligonucleotides in the presence of serum nucleases.

Materials:

  • 2'-O-Methyl modified oligonucleotide (and an unmodified control)

  • Fetal Bovine Serum (FBS) or human serum

  • Incubator or water bath at 37°C

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system

  • Gel loading buffer containing a denaturant (e.g., formamide)

  • Staining solution (e.g., SYBR Gold) or autoradiography system if using radiolabeled oligos

  • Microcentrifuge tubes

Procedure:

  • Incubation: Incubate the 2'-OMe modified oligonucleotide and the unmodified control oligonucleotide in a solution containing a high percentage of serum (e.g., 90%) at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove aliquots of the reaction mixture and immediately quench the nuclease activity by adding the denaturing gel loading buffer and freezing the samples.

  • Electrophoresis: Run the samples on a denaturing polyacrylamide gel to separate the oligonucleotides based on size.

  • Visualization and Analysis: Stain the gel to visualize the oligonucleotide bands. The disappearance of the full-length oligonucleotide band over time indicates degradation. The intensity of the bands can be quantified to determine the half-life of the oligonucleotides in serum.

Mandatory Visualizations

2'-O-Methyl phosphoramidite structure.

Solid-Phase Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Add 2'-OMe Phosphoramidite) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Block Unreacted Ends) Coupling->Capping Phosphite Triester Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Deblocking Repeat for next cycle

Automated solid-phase synthesis workflow.

Mechanism of Enhanced Nuclease Resistance cluster_unmodified Unmodified RNA cluster_modified 2'-O-Methyl Modified RNA Unmodified 2'-OH Group Nuclease Nuclease Enzyme Unmodified->Nuclease Accessible for binding Cleavage Phosphodiester Bond Cleavage Nuclease->Cleavage Catalyzes Modified 2'-O-Methyl Group Nuclease2 Nuclease Enzyme Modified->Nuclease2 Steric Hindrance NoCleavage Inhibited Cleavage Nuclease2->NoCleavage Binding Impeded

Steric hindrance of nuclease activity.

References

The Strategic Advantage of Tac-Protected Cytidine Phosphoramidite in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic oligonucleotide chemistry, the pursuit of efficiency, purity, and flexibility is paramount. The choice of protecting groups for the nucleobase exocyclic amines is a critical determinant of success in solid-phase oligonucleotide synthesis. Among these, the tert-butylphenoxyacetyl (tac) group for the protection of cytidine (B196190) phosphoramidite (B1245037) has emerged as a superior alternative to traditional protecting groups like benzoyl (Bz) and acetyl (Ac). This technical guide elucidates the core advantages of employing tac-protected cytidine phosphoramidite, providing quantitative data, detailed experimental protocols, and visual workflows to support its adoption in research, diagnostics, and therapeutic development.

Core Advantages of Tac-Protected Cytidine Phosphoramidite

The primary advantages of utilizing tac-protected cytidine phosphoramidite in oligonucleotide synthesis lie in its rapid and mild deprotection characteristics, high solubility, and compatibility with standard synthesis cycles. These features collectively contribute to higher throughput, improved purity of the final oligonucleotide product, and greater flexibility in the synthesis of modified oligonucleotides.

Accelerated and Mild Deprotection

The tac group is significantly more labile than the conventional benzoyl (Bz) group, allowing for dramatically reduced deprotection times. This lability enables the use of milder basic conditions, which is particularly beneficial for the synthesis of oligonucleotides containing sensitive modifications that would be degraded under harsh deprotection protocols.

One of the key benefits is its compatibility with the AMA reagent, a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine. This reagent facilitates ultra-fast deprotection, significantly streamlining the entire synthesis workflow.[1] Furthermore, complete deprotection can be achieved with concentrated ammonia (B1221849) at room temperature, offering a gentler alternative to elevated temperatures.[1]

Enhanced Solubility

Tac-protected phosphoramidites exhibit excellent solubility in acetonitrile (B52724), the standard solvent used in oligonucleotide synthesis.[1] This high solubility obviates the need for co-solvents such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM), simplifying reagent preparation and delivery during automated synthesis.

Reduced Depurination

The use of tac protection on adenosine (B11128) (dA) has been shown to minimize depurination, the undesired cleavage of the glycosidic bond, which can be a significant side reaction during the acidic detritylation step of the synthesis cycle.[1] While this guide focuses on cytidine, the principle of using a less electron-withdrawing protecting group to stabilize the glycosidic bond is a notable advantage of the phenoxyacetyl class of protecting groups.

Quantitative Data Presentation

The following tables summarize the quantitative advantages of tac-protected cytidine phosphoramidite in comparison to standard protecting groups.

Protecting GroupDeprotection ReagentTemperature (°C)Time for Complete DeprotectionReference
tac Concentrated Ammonia5515 minutes[1]
tac Concentrated AmmoniaRoom Temperature2 hours[1]
tac AMA (Ammonium Hydroxide/Methylamine)6510 minutes[1]
Benzoyl (Bz) on dA30% Ammonium Hydroxide65< 2 hours[2]
Benzoyl (Bz) on dAAMA (Ammonium Hydroxide/Methylamine)65< 10 minutes[2]
Acetyl (Ac) on dCAMA (Ammonium Hydroxide/Methylamine)65< 10 minutes

Note: Data for Bz on dA and Ac on dC are provided for comparative context. The deprotection of Bz on dC is generally slower than on dA.

Phosphoramidite TypeAverage Coupling Efficiency per StepReference
Standard Phosphoramidites (including tac)> 99%[]

Experimental Protocols

The following protocols provide a general framework for the use of tac-protected cytidine phosphoramidite in automated solid-phase oligonucleotide synthesis.

Standard Oligonucleotide Synthesis Cycle

The synthesis is performed on an automated DNA/RNA synthesizer. Tac-protected cytidine phosphoramidite can be directly substituted for standard benzoyl-protected cytidine phosphoramidite without modification of the standard synthesis cycle.[1]

Reagents:

  • Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

  • Activator: 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile.

  • Phosphoramidite Solution: 0.1 M solution of the respective phosphoramidites (A, G, C, T) in anhydrous acetonitrile. The tac-protected cytidine phosphoramidite is dissolved at this concentration.

  • Capping Solution A: Acetic Anhydride/Pyridine/THF.

  • Capping Solution B: 16% N-Methylimidazole in THF.

  • Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.

  • Washing Solution: Anhydrous Acetonitrile.

Synthesis Cycle Steps:

  • Deblocking (Detritylation): The 5'-O-DMT group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution to free the 5'-hydroxyl group for the next coupling reaction.

  • Coupling: The tac-protected cytidine phosphoramidite (or other phosphoramidite) is activated by the activator and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A typical coupling time is 30-60 seconds.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

  • Washing: The solid support is thoroughly washed with anhydrous acetonitrile between each step to remove excess reagents and by-products.

These steps are repeated for each nucleotide to be added to the sequence.

Cleavage and Deprotection Protocol for Oligonucleotides containing tac-Protected Cytidine

Reagents:

  • Cleavage and Deprotection Solution: Concentrated Ammonium Hydroxide or AMA (a 1:1 mixture of concentrated Ammonium Hydroxide and 40% aqueous Methylamine).

Procedure:

  • After the final synthesis cycle, the solid support is washed with acetonitrile and dried with argon or nitrogen.

  • The solid support is transferred to a vial.

  • The cleavage and deprotection solution is added to the vial.

  • The vial is sealed and heated according to the conditions specified in the quantitative data table (e.g., for AMA deprotection, 65°C for 10 minutes).

  • After cooling, the supernatant containing the deprotected oligonucleotide is collected.

  • The solid support is washed with water or a suitable buffer, and the washings are combined with the supernatant.

  • The solution is then ready for purification by methods such as HPLC or gel electrophoresis.

Mandatory Visualization

Oligonucleotide_Synthesis_Cycle cluster_synthesis Automated Solid-Phase Synthesis Cycle cluster_reagents Reagents start Start Cycle: Growing Oligonucleotide on Solid Support (5'-DMT on) deblocking 1. Deblocking (Detritylation) Removes 5'-DMT group start->deblocking Acid coupling 2. Coupling Adds new phosphoramidite deblocking->coupling Free 5'-OH capping 3. Capping Blocks unreacted 5'-OH coupling->capping Phosphite triester oxidation 4. Oxidation Stabilizes phosphate linkage capping->oxidation end_cycle End Cycle: Elongated Oligonucleotide (5'-DMT on) oxidation->end_cycle Phosphate triester acid TCA in DCM acid->deblocking amidite tac-Cytidine Phosphoramidite + Activator amidite->coupling cap_reagents Acetic Anhydride/ N-Methylimidazole cap_reagents->capping oxidizer Iodine Solution oxidizer->oxidation Deprotection_Workflows cluster_tac tac-Protected Cytidine Workflow cluster_bz Benzoyl-Protected Cytidine Workflow tac_start Oligonucleotide on Support (tac-protected) tac_deprotection Cleavage & Deprotection AMA, 65°C, 10 min OR Conc. NH3, 55°C, 15 min tac_start->tac_deprotection tac_end Purified Oligonucleotide tac_deprotection->tac_end bz_start Oligonucleotide on Support (Bz-protected) bz_deprotection Cleavage & Deprotection Conc. NH3, 55°C, 8-16 hours bz_start->bz_deprotection bz_end Purified Oligonucleotide bz_deprotection->bz_end

References

Methodological & Application

Application Notes and Protocols for DMT-2'O-Methyl-rC(tac) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMT-2'-O-Methyl-rC(tac) phosphoramidite (B1245037) is a specialized reagent for the synthesis of modified RNA oligonucleotides.[1] This phosphoramidite features two key modifications: a 2'-O-Methyl group on the ribose sugar and a tert-butylphenoxyacetyl (tac) protecting group on the exocyclic amine of cytidine. The 2'-O-Methyl modification provides enhanced stability to the resulting oligonucleotide against nuclease degradation, a critical feature for therapeutic and diagnostic applications.[1] The labile 'tac' protecting group allows for rapid and mild deprotection conditions, which is advantageous for the synthesis of oligonucleotides containing sensitive functional groups.[2]

These application notes provide a detailed protocol for the efficient incorporation of DMT-2'-O-Methyl-rC(tac) phosphoramidite into synthetic oligonucleotides, along with recommended deprotection procedures and troubleshooting guidelines.

Materials and Reagents

  • DMT-2'-O-Methyl-rC(tac) phosphoramidite

  • Anhydrous acetonitrile (B52724) (ACN) for phosphoramidite and activator solutions

  • Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT), 0.25 M 4,5-Dicyanoimidazole (DCI), or 0.25 M Benzylthiotetrazole (BTT) in ACN)

  • Standard capping reagents (Cap A and Cap B)

  • Oxidizing solution (e.g., iodine/water/pyridine)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection reagents:

  • Solid support for oligonucleotide synthesis (e.g., controlled pore glass - CPG)

  • Standard DNA/RNA synthesizer

Experimental Protocols

Phosphoramidite Preparation
  • Allow the DMT-2'-O-Methyl-rC(tac) phosphoramidite vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Dissolve the phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M to 0.15 M).

  • Ensure the phosphoramidite is fully dissolved before placing the vial on the synthesizer.

Automated Oligonucleotide Synthesis

The incorporation of DMT-2'-O-Methyl-rC(tac) phosphoramidite follows the standard phosphoramidite cycle on an automated DNA/RNA synthesizer. The key step is the coupling reaction.

dot

Oligo_Synthesis_Workflow start Start Synthesis deblock Deblocking (Removal of DMT) start->deblock Initiate Cycle coupling Coupling (Addition of Amidite) deblock->coupling Expose 5'-OH capping Capping (Blocking Failures) coupling->capping Form Phosphite Triester oxidation Oxidation (P(III) to P(V)) capping->oxidation Cap Unreacted 5'-OH oxidation->deblock Stabilize Linkage final_deblock Final Deblocking oxidation->final_deblock Final Cycle cleavage Cleavage & Deprotection final_deblock->cleavage Prepare for Cleavage end Purified Oligonucleotide cleavage->end Isolate Product

Caption: Automated oligonucleotide synthesis cycle workflow.

Key Parameters for the Coupling Step:

ParameterRecommendationNotes
Phosphoramidite Concentration 0.1 M - 0.15 M in anhydrous ACNEnsure the phosphoramidite is fully dissolved.
Activator 0.25 M ETT, DCI, or BTT in anhydrous ACNThe choice of activator can influence coupling efficiency and time.
Coupling Time 3 - 6 minutesThis may require optimization based on the synthesizer, activator, and sequence complexity. Longer times may be needed for sterically hindered couplings.
Temperature Ambient
Atmosphere AnhydrousCrucial for achieving high coupling efficiency.

Expected Coupling Efficiency: >98%

Cleavage and Deprotection

The 'tac' protecting group is labile and can be efficiently removed under mild basic conditions.

Option 1: Concentrated Ammonium Hydroxide

  • Transfer the solid support to a sealed vial.

  • Add concentrated ammonium hydroxide (28-30%).

  • Incubate at room temperature for 2 hours or at 55°C for 15 minutes for complete deprotection.[2]

Option 2: Ammonium Hydroxide/Methylamine (AMA)

  • Transfer the solid support to a sealed vial.

  • Add AMA solution (1:1, v/v).

  • Incubate at 65°C for 10 minutes for complete deprotection.[2] This method is generally faster.

Post-Deprotection Processing:

  • After deprotection, cool the vial to room temperature.

  • Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Dry the oligonucleotide using a speed vacuum concentrator.

  • The crude oligonucleotide can then be purified by standard methods such as HPLC or gel electrophoresis.

Data Presentation

The following table summarizes the key quantitative data for the incorporation of DMT-2'-O-Methyl-rC(tac) phosphoramidite.

ParameterValueReference/Notes
Phosphoramidite Solution Conc. 0.1 M - 0.15 MStandard concentration for automated synthesis.
Activator Concentration 0.25 MFor ETT, DCI, or BTT.
Recommended Coupling Time 3 - 6 minDependent on activator and synthesizer performance.
Expected Coupling Efficiency >98%Varies with synthesis conditions and sequence.
Deprotection (NH4OH) 2 hours at RT or 15 min at 55°C[2]
Deprotection (AMA) 10 min at 65°C[2]

Troubleshooting

IssuePossible CauseRecommended Solution
Low Coupling Efficiency 1. Moisture in reagents or lines.2. Degraded phosphoramidite or activator.3. Insufficient coupling time.1. Use fresh, anhydrous acetonitrile. Purge synthesizer lines.2. Use freshly prepared phosphoramidite and activator solutions.3. Increase the coupling time in increments.
Incomplete Deprotection 1. Insufficient deprotection time or temperature.2. Deprotection reagent has degraded.1. Ensure the recommended time and temperature are followed. 2. Use fresh deprotection reagents.
Side Product Formation Contamination of reagents.Use high-purity reagents and solvents.

Logical Relationships and Workflows

dot

Deprotection_Logic cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Cleavage & Deprotection cluster_purification Purification synthesis_complete Synthesis Complete (Oligo on Solid Support) choose_reagent Choose Deprotection Reagent synthesis_complete->choose_reagent nh4oh Conc. NH4OH choose_reagent->nh4oh Standard ama AMA Solution choose_reagent->ama Fast incubation Incubation nh4oh->incubation ama->incubation dry_oligo Dry Oligonucleotide incubation->dry_oligo purification Purify Crude Oligo (e.g., HPLC) dry_oligo->purification final_product Final Purified Oligonucleotide purification->final_product

References

Application Notes and Protocols for the Deprotection of Tac-Protected Cytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butylphenoxyacetyl (tac) protecting group is a valuable tool in oligonucleotide synthesis, particularly for the protection of the exocyclic amine of cytidine (B196190). Its lability under mild basic conditions allows for rapid and efficient deprotection, which is especially advantageous when working with sensitive or modified oligonucleotides. These application notes provide a comprehensive overview of the deprotection conditions for tac-protected cytidine, including detailed protocols and comparative data to guide researchers in selecting the optimal strategy for their specific needs.

Data Presentation: Comparison of Deprotection Reagents

The selection of the deprotection reagent is critical for achieving high yield and purity of the final oligonucleotide product. The following table summarizes the common deprotection conditions for tac-protected nucleobases.

Deprotection ReagentCompositionTemperatureDurationKey Considerations
AMA Ammonium (B1175870) Hydroxide (B78521) / 40% Methylamine (B109427) (1:1 v/v)65°C10 - 15 minutesUltra-fast deprotection. Requires the use of acetyl-protected deoxycytidine (Ac-dC) to prevent the formation of N4-methyl-dC side products.[1] This is the most common and recommended method for rapid deprotection.
Room Temp.2 hoursSlower alternative to heating, may be suitable for highly sensitive modifications.
Concentrated Ammonium Hydroxide ~28-30% NH₃ in water55°C15 minutesA common and effective method, though generally slower than AMA.
Room Temp.2 hoursSuitable for overnight deprotection.
Ethanolic Ammonia (B1221849) Saturated solution of ammonia in ethanolRoom Temp.2 hoursOffers high selectivity for the removal of tac and other fast-deprotecting groups while leaving more robust protecting groups like benzoyl (Bz) and isobutyryl (iBu) largely intact.
Ammonia Saturated Methanol Saturated solution of ammonia in methanolNot specifiedNot specifiedHas been used for the deprotection of oligodeoxynucleoside methylphosphonates with tac-protected bases.[1]
Aqueous Methylamine Dilute aqueous solutionNot specifiedNot specifiedNoted to be very fast for the cleavage of various acyl-based protecting groups.

Experimental Protocols

This section provides a detailed protocol for the cleavage and deprotection of an oligonucleotide containing tac-protected cytidine from a solid support using AMA, which is a widely adopted method for rapid deprotection.

Protocol: Cleavage and Deprotection using AMA

Materials:

  • Oligonucleotide synthesized on a solid support (e.g., CPG) in a synthesis column.

  • AMA solution: A 1:1 (v/v) mixture of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine. Caution: Prepare fresh in a well-ventilated fume hood.

  • 2 mL microcentrifuge tubes or screw-cap vials.

  • Heating block or water bath.

  • Centrifugal evaporator (e.g., SpeedVac).

  • Syringes.

Procedure:

  • Preparation:

    • Following oligonucleotide synthesis, ensure the final DMT group is either cleaved (DMT-off) or retained (DMT-on) based on the intended purification method.

    • Dry the solid support thoroughly using a stream of argon or nitrogen.

  • Cleavage and Deprotection:

    • Carefully transfer the solid support from the synthesis column to a 2 mL screw-cap vial.

    • Add 1 mL of freshly prepared AMA solution to the vial containing the solid support.

    • Seal the vial tightly to prevent the escape of ammonia and methylamine gas.

    • Incubate the vial at 65°C for 10-15 minutes in a heating block or water bath.[2]

  • Elution:

    • After incubation, allow the vial to cool to room temperature.

    • Carefully draw the supernatant containing the cleaved and deprotected oligonucleotide into a clean syringe and transfer it to a new 2 mL microcentrifuge tube.

    • To ensure complete recovery, add another 0.5 mL of AMA to the solid support, vortex briefly, and combine the supernatant with the first eluate.

  • Solvent Removal:

    • Dry the combined eluate containing the oligonucleotide using a centrifugal evaporator. This step removes the ammonia and methylamine.

  • Post-Deprotection Workup:

    • The dried oligonucleotide pellet can be resuspended in an appropriate buffer for quantification (e.g., by UV-Vis spectroscopy at 260 nm) and subsequent purification.

    • Common purification methods include reverse-phase high-performance liquid chromatography (RP-HPLC), anion-exchange HPLC (AEX-HPLC), or polyacrylamide gel electrophoresis (PAGE).[3]

Mandatory Visualizations

Deprotection Workflow Diagram

.

DeprotectionWorkflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Cleavage & Deprotection cluster_workup Workup & Purification ProtectedOligo Tac-Protected Oligonucleotide on Solid Support Cleavage Add AMA Reagent (NH4OH / MeNH2) ProtectedOligo->Cleavage Start Deprotection Incubation Incubate at 65°C for 10-15 min Cleavage->Incubation Elution Elute Oligonucleotide from Solid Support Incubation->Elution Cool to RT Drying Evaporate Solvent (Centrifugal Evaporator) Elution->Drying Purification Purification (e.g., HPLC, PAGE) Drying->Purification FinalProduct Deprotected Oligonucleotide Purification->FinalProduct DeprotectionLogic Start Tac-Protected Cytidine Deprotection Tac Group Cleavage Start->Deprotection Substrate Reagent Deprotection Reagent (e.g., AMA) Reagent->Deprotection Activator Condition Optimal Conditions (Temp, Time) Condition->Deprotection Catalyst Product Unprotected Cytidine Deprotection->Product Yields

References

Application of DMT-2'O-Methyl-rC(tac) in siRNA Construction: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of RNA interference (RNAi) has revolutionized the landscape of molecular biology and drug development, offering a powerful tool for sequence-specific gene silencing. Small interfering RNAs (siRNAs), the key effectors of this pathway, hold immense therapeutic potential. However, the inherent instability of unmodified siRNAs in biological systems presents a significant hurdle to their clinical translation. Chemical modifications are therefore crucial to enhance their nuclease resistance, improve pharmacokinetic properties, and reduce off-target effects.

Among the various chemical modifications, 2'-O-methylation is one of the most widely adopted and effective strategies. The use of 5'-O-Dimethoxytrityl-2'-O-methyl-N4-tert-butylphenoxyacetyl-cytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, abbreviated as DMT-2'O-Methyl-rC(tac) , provides a robust method for incorporating 2'-O-methylated cytidine (B196190) residues into synthetic siRNA duplexes. This application note provides detailed protocols and technical information for the utilization of DMT-2'O-Methyl-rC(tac) in the construction of stable and potent siRNAs.

Key Features and Benefits of DMT-2'O-Methyl-rC(tac) Phosphoramidite (B1245037)

Incorporation of 2'-O-methylated cytidine using DMT-2'O-Methyl-rC(tac) phosphoramidite offers several advantages in siRNA synthesis:

  • Enhanced Nuclease Resistance: The 2'-O-methyl group sterically hinders the approach of endo- and exonucleases, significantly increasing the half-life of the siRNA in serum and cellular environments.[1][2][3][4][5][6][7]

  • Increased Thermal Stability: The 2'-O-methyl modification generally leads to a modest increase in the thermal stability (melting temperature, Tm) of the siRNA duplex, contributing to its overall structural integrity.[5][8][9]

  • Reduced Off-Target Effects: Strategic placement of 2'-O-methyl modifications, particularly in the seed region of the guide strand, can mitigate miRNA-like off-target gene silencing.[10][11][12][13]

  • Compatibility with Standard Solid-Phase Synthesis: DMT-2'O-Methyl-rC(tac) is designed for seamless integration into standard automated oligonucleotide synthesis protocols using phosphoramidite chemistry.

  • Labile tac Protecting Group: The tert-butylphenoxyacetyl (tac) protecting group on the N4 position of cytidine is labile and can be efficiently removed under mild basic conditions, ensuring the integrity of the final oligonucleotide.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the impact of 2'-O-methyl modifications on siRNA properties.

Table 1: Impact of 2'-O-Methyl Modification on siRNA Thermal Stability (Tm)

siRNA Sequence ModificationMelting Temperature (Tm) in °CChange in Tm (ΔTm) in °C
Unmodified siRNA76.5-
2'-O-Methylated siRNA (positions 1-21)77.6+1.1
2'-O-Methylated siRNA (positions 1-8 of guide strand)77.4+0.9

Data is representative and sourced from studies on various siRNA sequences.[8] Actual Tm values will vary depending on the specific sequence and modification pattern.

Table 2: Effect of 2'-O-Methyl Modification Pattern on Gene Silencing Activity (IC50)

siRNA Modification Pattern (Guide Strand)Target GeneIC50 (nM)Fold Change in Potency vs. Unmodified
UnmodifiedTarget X1.2-
2'-O-Methyl at position 2Target X1.50.8
2'-O-Methyl at positions 2-5Target X2.10.57
2'-O-Methyl at positions 6-8Target X0.91.33

This table illustrates that the position of 2'-O-methyl modification within the seed region can differentially impact siRNA potency.[13][14] Data is illustrative and specific effects are sequence-dependent.

Table 3: Coupling Efficiency of 2'-O-Methyl Phosphoramidites

Phosphoramidite TypeActivatorCoupling Time (seconds)Average Stepwise Coupling Efficiency (%)
Standard 2'-deoxyribonucleoside1H-Tetrazole30-60>99.0
2'-O-Methyl-ribonucleoside 5-(Ethylthio)-1H-tetrazole (ETT)120-300>98.5
2'-O-Methyl-ribonucleoside 4,5-Dicyanoimidazole (DCI)60-120>99.0

2'-O-Methyl phosphoramidites are more sterically hindered than their deoxy counterparts, which can lead to slightly lower coupling efficiencies and may require stronger activators or longer coupling times to achieve optimal results.[][16][17][18][19]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of siRNA using this compound

This protocol outlines the general steps for automated solid-phase synthesis of a 2'-O-methylated siRNA strand.

Materials:

  • DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside

  • This compound and other required phosphoramidites (A, G, U, and other modified bases) dissolved in anhydrous acetonitrile (B52724) to the manufacturer's recommended concentration (e.g., 0.1 M).

  • Activator solution (e.g., 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) or 0.45 M 4,5-Dicyanoimidazole (DCI) in acetonitrile)

  • Capping solutions (Cap A: Acetic Anhydride/Lutidine/THF; Cap B: N-Methylimidazole/THF)

  • Oxidizing solution (Iodine in THF/Water/Pyridine)

  • Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane)

  • Anhydrous acetonitrile for washing

Procedure:

  • Synthesizer Setup: Program the RNA synthesizer with the desired siRNA sequence and synthesis cycle parameters. Ensure all reagent bottles are filled with fresh solutions.

  • Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through repeated cycles of four steps for each nucleotide addition: a. Deblocking (Detritylation): The 5'-DMT protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. The orange color of the collected trityl cation can be used to monitor coupling efficiency. b. Coupling: The this compound (or other phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 2-5 minutes) is recommended for 2'-O-methyl phosphoramidites compared to standard DNA phosphoramidites. c. Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles. d. Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution.

  • Final Detritylation (Optional): After the final coupling cycle, the terminal 5'-DMT group can be either removed on the synthesizer ("DMT-off") or left on for purification purposes ("DMT-on").

  • Cleavage and Deprotection: Proceed to Protocol 2.

Protocol 2: Cleavage from Solid Support and Deprotection of tac Group

Materials:

  • Ammonium hydroxide/Methylamine solution (AMA), 1:1 (v/v)

  • Heating block or oven

  • Screw-cap vials

  • Centrifuge

Procedure:

  • Cleavage from Support: Transfer the CPG support with the synthesized oligonucleotide to a screw-cap vial.

  • Add 1-2 mL of AMA solution to the vial.

  • Incubate the vial at 65°C for 15-20 minutes to cleave the oligonucleotide from the support and remove the cyanoethyl phosphate protecting groups and the tac and other base-protecting groups.

  • Cool the vial on ice and centrifuge to pellet the CPG support.

  • Carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.

  • Evaporate the AMA solution to dryness using a vacuum concentrator.

Protocol 3: Nuclease Resistance Assay

This protocol assesses the stability of 2'-O-methylated siRNA in the presence of serum.

Materials:

  • Unmodified control siRNA and 2'-O-methylated siRNA

  • Fetal Bovine Serum (FBS) or human serum

  • Phosphate Buffered Saline (PBS)

  • Incubator at 37°C

  • Polyacrylamide gel electrophoresis (PAGE) equipment

  • Gel staining solution (e.g., SYBR Gold)

  • Gel imaging system

Procedure:

  • Prepare solutions of the control and modified siRNAs in PBS at a concentration of 10 µM.

  • In separate tubes, mix 5 µL of each siRNA solution with 45 µL of 90% FBS (final siRNA concentration 1 µM, final FBS concentration 81%).

  • Incubate the tubes at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a 10 µL aliquot from each reaction and immediately mix it with 10 µL of 2X formamide (B127407) loading buffer to stop the enzymatic degradation.

  • Store the quenched samples at -20°C until all time points are collected.

  • Analyze the samples by denaturing PAGE (e.g., 20% polyacrylamide, 7M urea).

  • Stain the gel with SYBR Gold and visualize using a gel imaging system.

  • Quantify the band intensity of the full-length siRNA at each time point to determine the degradation rate. The 2'-O-methylated siRNA is expected to show significantly less degradation over time compared to the unmodified control.[4][5][6][7]

Protocol 4: In Vitro Gene Silencing Assay

This protocol evaluates the gene silencing efficacy of the synthesized siRNAs in a cell culture model.

Materials:

  • Mammalian cell line expressing the target gene

  • Cell culture medium and supplements

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • Control siRNA (non-targeting) and 2'-O-methylated siRNA targeting the gene of interest

  • qRT-PCR or Western blotting reagents for target gene expression analysis

Procedure:

  • Cell Seeding: Seed the cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection Complex Preparation: a. For each well, dilute the desired final concentration of siRNA (e.g., 10 nM) in 50 µL of Opti-MEM. b. In a separate tube, dilute 1.5 µL of Lipofectamine RNAiMAX in 50 µL of Opti-MEM and incubate for 5 minutes. c. Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

  • Transfection: Add 100 µL of the siRNA-lipid complex to each well containing cells in 400 µL of complete growth medium.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.

  • Analysis of Gene Expression: a. qRT-PCR: Harvest the cells, extract total RNA, and perform quantitative real-time PCR to measure the mRNA levels of the target gene. Normalize the results to a housekeeping gene. b. Western Blotting: Lyse the cells, quantify total protein, and perform Western blotting to assess the protein levels of the target gene. Use a loading control (e.g., GAPDH or β-actin) for normalization.

  • Data Analysis: Compare the target gene expression in cells treated with the 2'-O-methylated siRNA to that in cells treated with the non-targeting control to determine the percentage of gene knockdown.

Visualizations

RNA Interference (RNAi) Signaling Pathway

RNAi_Pathway siRNA siRNA Duplex (with 2'-O-Me mods) RISC_loading RISC Loading Complex siRNA->RISC_loading RISC_active Activated RISC (Guide Strand) RISC_loading->RISC_active Passenger Strand Ejection Cleavage mRNA Cleavage RISC_active->Cleavage Target Recognition & Binding mRNA Target mRNA mRNA->Cleavage Degradation mRNA Degradation Cleavage->Degradation Silencing Gene Silencing Degradation->Silencing

Caption: The RNA interference pathway initiated by a chemically modified siRNA duplex.

Experimental Workflow for siRNA Synthesis and Evaluation

siRNA_Workflow Synthesis Solid-Phase Synthesis (Protocol 1) Deprotection Cleavage & Deprotection (Protocol 2) Synthesis->Deprotection Purification Purification (HPLC) Deprotection->Purification Annealing Duplex Annealing Purification->Annealing Stability Nuclease Resistance Assay (Protocol 3) Annealing->Stability Efficacy In Vitro Gene Silencing (Protocol 4) Annealing->Efficacy Analysis Data Analysis (Knockdown %) Efficacy->Analysis

Caption: A typical experimental workflow for the synthesis and evaluation of modified siRNAs.

Logical Relationship of siRNA Modifications to Therapeutic Outcomes

siRNA_Modification_Logic Modification 2'-O-Methyl Modification (using DMT-2'O-Methyl-rC(tac)) Stability Increased Nuclease Resistance Modification->Stability Specificity Reduced Off-Target Effects Modification->Specificity PK Improved Pharmacokinetics Stability->PK Efficacy Enhanced Therapeutic Efficacy Specificity->Efficacy PK->Efficacy

Caption: The logical progression from chemical modification to improved therapeutic outcomes for siRNAs.

Conclusion

The incorporation of 2'-O-methylated cytidine via this compound is a cornerstone of modern therapeutic oligonucleotide development. This modification imparts crucial stability and can enhance the specificity of siRNAs, thereby addressing key challenges in their clinical application. The protocols and data presented in this application note provide a comprehensive guide for researchers to effectively utilize this valuable chemical tool in the design and construction of next-generation siRNA therapeutics. Careful optimization of synthesis parameters and thorough in vitro evaluation are essential for realizing the full potential of these modified oligonucleotides in gene silencing applications.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 2'-O-Methyl (2'-O-Me) modified oligonucleotides is of significant interest for various therapeutic and diagnostic applications due to their enhanced nuclease resistance, increased binding affinity to complementary RNA strands, and reduced immunogenicity.[1] The efficiency of the coupling step in solid-phase oligonucleotide synthesis is critical for the overall yield and purity of the final product. This is particularly true for sterically hindered monomers like 2'-O-Methyl phosphoramidites. The choice of activator plays a pivotal role in achieving high coupling efficiencies. This document provides a detailed guide to the recommended activator for 2'-O-Methyl phosphoramidite (B1245037) coupling, focusing on 4,5-Dicyanoimidazole (DCI), and includes comparative data and detailed experimental protocols.

Activator Recommendations and Comparative Data

While traditional activators like 1H-Tetrazole can be used, they often result in lower coupling efficiencies and require longer reaction times for sterically hindered phosphoramidites.[2] More potent activators such as 5-Ethylthio-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BTT) offer improved performance. However, for 2'-O-Methyl phosphoramidite coupling, 4,5-Dicyanoimidazole (DCI) is highly recommended.[2][3]

The superiority of DCI stems from its distinct chemical properties. It is less acidic than tetrazole derivatives, which minimizes the risk of detritylation of the phosphoramidite monomer during the coupling step, a side reaction that can lead to the formation of (n+1) impurities.[2][4] More importantly, DCI is a much stronger nucleophile, which significantly accelerates the rate-determining step of the coupling reaction: the displacement of the diisopropylamino group from the protonated phosphoramidite.[2][3] This enhanced nucleophilicity leads to faster and more complete coupling reactions.[3] Furthermore, DCI exhibits excellent solubility in acetonitrile (B52724), allowing for the preparation of more concentrated solutions (up to 1.1 M) compared to tetrazole (saturated at ~0.5 M).[2] This higher concentration can further drive the coupling reaction to completion, especially in large-scale synthesis.[3]

The following table summarizes the key properties and typical performance of commonly used activators for 2'-O-Methyl phosphoramidite coupling.

ActivatorpKaSolubility in AcetonitrileRecommended ConcentrationTypical Coupling Time for 2'-O-Me PhosphoramiditesReported Coupling Efficiency
4,5-Dicyanoimidazole (DCI) 5.2High (up to 1.2 M)[4]0.25 M - 1.0 M[3]2 - 5 minutes >99% [3]
5-Ethylthio-1H-tetrazole (ETT) 4.3Moderate (up to 0.75 M)[4]0.25 M - 0.5 M5 - 10 minutes~98-99%
5-Benzylthio-1H-tetrazole (BTT) 4.1Moderate (up to 0.44 M)[4]0.25 M - 0.3 M3 - 8 minutes~98-99%[4]
1H-Tetrazole 4.8Low (~0.5 M)[2]0.45 M10 - 15 minutes[5]95-98%

Experimental Protocols

Protocol 1: Preparation of 0.25 M DCI Activator Solution

Materials:

  • 4,5-Dicyanoimidazole (DCI), high purity

  • Anhydrous acetonitrile (ACN), oligonucleotide synthesis grade (<30 ppm H₂O)

  • Sterile, amber glass bottle with a septum-sealed cap

  • Magnetic stir bar and stir plate

  • Argon or nitrogen gas supply

Procedure:

  • Ensure all glassware is thoroughly dried in an oven at 120 °C overnight and cooled under a stream of dry argon or nitrogen.

  • In a controlled environment (e.g., glove box or under a positive pressure of inert gas), weigh the appropriate amount of DCI needed to prepare the desired volume of 0.25 M solution (e.g., 2.95 g for 100 mL).

  • Transfer the DCI powder to the amber glass bottle containing a magnetic stir bar.

  • Using a cannula or a dry syringe, transfer the required volume of anhydrous acetonitrile to the bottle.

  • Seal the bottle with the septum cap and place it on a magnetic stir plate.

  • Stir the solution at room temperature until the DCI is completely dissolved. This may take 5-10 minutes.

  • The prepared activator solution is now ready to be installed on the oligonucleotide synthesizer. Store the solution under an inert atmosphere when not in use.

Protocol 2: Automated Solid-Phase Synthesis of a 2'-O-Methyl Oligonucleotide using DCI Activator

This protocol outlines the steps for a standard synthesis cycle on an automated DNA/RNA synthesizer. The specific parameters and timings may need to be optimized based on the synthesizer model and the specific sequence being synthesized.

Reagents:

  • 2'-O-Methyl phosphoramidites (A, C, G, U) dissolved in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M).

  • 0.25 M DCI in anhydrous acetonitrile (Activator solution).

  • Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane).

  • Capping solutions (Cap A: Acetic Anhydride/2,6-Lutidine/THF; Cap B: N-Methylimidazole/THF).

  • Oxidizing solution (e.g., 0.02 M Iodine in THF/Pyridine/Water).

  • Anhydrous acetonitrile for washing steps.

Synthesis Cycle:

  • Deblocking (Detritylation):

    • The 5'-dimethoxytrityl (DMT) protecting group is removed from the solid support-bound nucleoside by treating with the deblocking solution.

    • The column is then washed extensively with anhydrous acetonitrile to remove the acid and the liberated DMT cation.

    • Typical time: 60-90 seconds.

  • Coupling:

    • The 2'-O-Methyl phosphoramidite solution and the 0.25 M DCI activator solution are delivered simultaneously to the synthesis column.

    • The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Typical time: 2-5 minutes.

  • Capping:

    • Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

    • The column is washed with anhydrous acetonitrile.

    • Typical time: 30-60 seconds.

  • Oxidation:

    • The newly formed phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester by the oxidizing solution.

    • The column is washed with anhydrous acetonitrile.

    • Typical time: 30-60 seconds.

This four-step cycle is repeated for each subsequent monomer addition until the desired full-length oligonucleotide is synthesized.

Protocol 3: Cleavage from Solid Support and Deprotection of 2'-O-Methyl Oligonucleotides

Materials:

  • Concentrated ammonium (B1175870) hydroxide (B78521) (28-30%)

  • Methylamine solution (40% in water) for AMA (Ammonium hydroxide/Methylamine) deprotection (optional, for faster deprotection of base-labile protecting groups)

  • Sterile, screw-cap vials

  • Heating block or oven

Procedure:

  • After completion of the synthesis, dry the solid support in the synthesis column with a stream of argon or nitrogen.

  • Transfer the solid support from the column to a screw-cap vial.

  • Cleavage and Base Deprotection:

    • Standard Deprotection: Add 1-2 mL of concentrated ammonium hydroxide to the vial. Seal the vial tightly.

    • AMA Deprotection (for compatible base protecting groups): Prepare a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine. Add 1-2 mL of the AMA solution to the vial and seal tightly.

  • Incubate the vial at the recommended temperature and time. The 2'-O-Methyl group is stable to these basic conditions.[5]

    • Ammonium Hydroxide: 55 °C for 8-16 hours.

    • AMA: 65 °C for 10-15 minutes.

  • After incubation, cool the vial to room temperature.

  • Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new sterile tube.

  • Wash the solid support with 0.5 mL of sterile water and combine the wash with the supernatant.

  • Dry the oligonucleotide solution using a vacuum concentrator.

  • The resulting pellet contains the crude 2'-O-Methyl oligonucleotide, which can be further purified by HPLC or other chromatographic methods.

Visualizing the Workflow and Mechanism

To better understand the chemical processes and the experimental workflow, the following diagrams are provided.

Phosphoramidite_Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Phosphoramidite Phosphoramidite Protonated_Phosphoramidite Protonated Phosphoramidite Phosphoramidite->Protonated_Phosphoramidite + DCI (Protonation) DCI DCI Activated_Intermediate Activated Intermediate (DCI-Phosphoramidite Adduct) Protonated_Phosphoramidite->Activated_Intermediate + DCI (Nucleophilic Attack) Coupled_Product Coupled Product (Phosphite Triester) Activated_Intermediate->Coupled_Product + Growing Oligo (Nucleophilic Attack by 5'-OH) Growing_Oligo Growing Oligonucleotide (Free 5'-OH)

Phosphoramidite coupling mechanism with DCI activator.

Oligo_Synthesis_Workflow cluster_synthesis_cycle Automated Synthesis Cycle (Repeated 'n' times) cluster_post_synthesis Post-Synthesis Processing start Start deblock 1. Deblocking (Remove 5'-DMT) start->deblock couple 2. Coupling (2'-O-Me Phosphoramidite + DCI) deblock->couple cap 3. Capping (Block Unreacted 5'-OH) couple->cap oxidize 4. Oxidation (Phosphite to Phosphate) cap->oxidize end_cycle oxidize->end_cycle Cycle 'n' Complete cleave Cleavage from Solid Support end_cycle->cleave deprotect Base Deprotection cleave->deprotect purify Purification (e.g., HPLC) deprotect->purify final_product Pure 2'-O-Me Oligo purify->final_product

Overall workflow for 2'-O-Methyl oligonucleotide synthesis.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low Coupling Efficiency 1. Moisture in reagents or lines.[6] 2. Degraded phosphoramidites or activator. 3. Suboptimal coupling time.1. Use fresh, anhydrous acetonitrile. Ensure synthesizer lines are dry.[6] 2. Use fresh reagents. Prepare activator solution fresh if possible. 3. Increase coupling time in increments (e.g., 30-60 seconds).
(n+1) Impurities Detritylation of the phosphoramidite monomer during coupling due to an overly acidic activator.[4]Use a less acidic activator like DCI.[4] Ensure the deblocking step is complete and the acid is thoroughly washed away before coupling.
Incomplete Deprotection 1. Insufficient deprotection time or temperature. 2. Old or low-quality deprotection reagents.1. Increase incubation time or temperature according to the protocol. 2. Use fresh, high-quality ammonium hydroxide or AMA solution.
Modification of Bases during Deprotection Use of incompatible base protecting groups with the deprotection conditions (e.g., certain protecting groups with AMA).Ensure the phosphoramidites have base protecting groups compatible with your chosen deprotection method.

By utilizing DCI as the activator and following the detailed protocols outlined in this document, researchers can achieve high-yield, high-purity synthesis of 2'-O-Methyl modified oligonucleotides for their research and development needs.

References

Application Notes and Protocols for AMA (Ammonium Hydroxide/Methylamine) Deprotection of tac-Protected RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology, therapeutic development, and diagnostics. A critical step in obtaining high-quality, functional RNA is the efficient removal of protecting groups used during solid-phase synthesis. The tert-butylphenoxyacetyl (tac) group is a valuable protecting group for the exocyclic amines of adenosine, cytidine, and guanosine (B1672433) due to its lability under specific basic conditions.

Ammonium (B1175870) hydroxide (B78521)/methylamine (B109427) (AMA), a 1:1 (v/v) mixture of aqueous ammonium hydroxide and aqueous methylamine, has emerged as a superior reagent for the rapid and efficient deprotection of tac-protected RNA.[1][2][3] This method significantly reduces deprotection times compared to traditional reagents like ammonium hydroxide alone, thereby minimizing potential side reactions and RNA degradation.[4][5] These application notes provide detailed protocols and quantitative data for the successful AMA deprotection of tac-protected RNA, followed by 2'-O-silyl ether deprotection and purification.

Data Presentation

Table 1: Comparison of Deprotection Conditions for RNA Oligonucleotides
Deprotection ReagentProtecting GroupsTemperatureTimeEfficacy & Remarks
AMA tac on A, C, G 65°C 10 minutes Highly efficient and rapid.[2][6] Optimal for routine RNA deprotection.
Ammonium Hydroxide/Ethanol (3:1)Standard protecting groupsRoom Temperature4 hoursSlower than AMA, may lead to side products with prolonged reaction times.[6]
Ethanolic Methylamine/Aqueous Methylamine (EMAM)TOM-protected RNA35°C or Room Temp6 hours or OvernightPreferred for very long RNA oligos.[2]
t-Butylamine/Water (1:3)For sensitive dyes (e.g., TAMRA)60°C6 hoursMilder conditions for sensitive modifications.[1]
Potassium Carbonate in MethanolUltraMild protecting groups (Pac-dA, iPr-Pac-dG, Ac-C)Room Temperature4 hoursUsed for extremely base-sensitive modifications.[1]
Table 2: Expected Yield and Purity of Synthetic RNA after AMA Deprotection and Purification
Purification MethodTypical ScaleExpected YieldExpected Purity
Glen-Pak™ RNA Cartridge Purification 1.0 µmole 50 - 80 OD 90 - 95% [1][6]
HPLC PurificationVariableDependent on scale and sequence>95%
Precipitation (e.g., Butanol)VariableDependent on scale and sequenceVariable, generally lower than chromatography

Experimental Protocols

Protocol 1: AMA Deprotection of tac-Protected RNA from Solid Support

This protocol describes the cleavage of the RNA oligonucleotide from the solid support and the simultaneous removal of the tac protecting groups from the nucleobases and the cyanoethyl groups from the phosphate (B84403) backbone.

Materials:

  • Synthesized tac-protected RNA on solid support (e.g., CPG in a synthesis column).

  • AMA solution: 1:1 (v/v) mixture of concentrated aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine. Caution: Prepare fresh in a well-ventilated fume hood.

  • Sealable, sterile polypropylene (B1209903) microcentrifuge tubes or vials.

  • Syringes.

  • Heating block or oven set to 65°C.

  • Speed-Vac or centrifugal evaporator.

Procedure:

  • Remove the synthesis column from the synthesizer.

  • Carefully push the solid support from the column into a 2 mL sterile polypropylene screw-cap tube.

  • Add 1 mL of freshly prepared AMA solution to the tube containing the solid support.[7]

  • Ensure the support is fully submerged in the AMA solution.

  • Tightly seal the tube to prevent the evaporation of ammonia (B1221849) and methylamine.

  • Incubate the tube at 65°C for 10 minutes in a heating block or oven.[2][6]

  • After incubation, cool the tube to room temperature.

  • Carefully transfer the supernatant containing the cleaved and deprotected RNA to a new sterile tube.

  • Wash the solid support with 0.5 mL of RNase-free water and combine the supernatant with the solution from the previous step. Repeat this wash step once more.

  • Evaporate the combined solution to dryness using a Speed-Vac or centrifugal evaporator. Do not apply excessive heat to avoid degradation of the RNA.

Protocol 2: 2'-O-Silyl Group Deprotection

This protocol outlines the removal of the 2'-O-tert-butyldimethylsilyl (TBDMS) or other silyl (B83357) protecting groups from the ribose units of the RNA.

Materials:

  • Dried, base-deprotected RNA from Protocol 1.

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Triethylamine trihydrofluoride (TEA·3HF).

  • Triethylamine (TEA) (for DMT-on purification).

  • Heating block or oven set to 65°C.

  • RNA Quenching Buffer (for cartridge purification) or n-Butanol (for precipitation).

Procedure for DMT-off RNA:

  • Resuspend the dried RNA pellet in 100 µL of anhydrous DMSO. Gentle heating at 65°C for a few minutes may be required to fully dissolve the RNA.[2][8]

  • Add 125 µL of TEA·3HF to the DMSO/RNA solution.[2][8]

  • Mix gently by vortexing.

  • Incubate the reaction at 65°C for 2.5 hours.[2][8]

  • After incubation, cool the solution to room temperature.

  • Proceed with purification via butanol precipitation or another suitable method. For butanol precipitation, add n-butanol to the reaction mixture, cool to -20°C to precipitate the RNA, centrifuge, and wash the pellet with ethanol.

Procedure for DMT-on RNA (for subsequent cartridge purification):

  • Resuspend the dried RNA pellet in 115 µL of anhydrous DMSO. Gentle heating at 65°C for a few minutes may be required to fully dissolve the RNA.[6][8]

  • Add 60 µL of TEA to the DMSO/RNA solution and mix gently.[2][8]

  • Add 75 µL of TEA·3HF to the solution and mix gently.[2][8]

  • Incubate the reaction at 65°C for 2.5 hours.[6][8]

  • Cool the reaction to room temperature.

  • Quench the reaction by adding 1.75 mL of RNA Quenching Buffer. The sample is now ready for purification using a Glen-Pak™ RNA cartridge or a similar product.[6][8]

Protocol 3: Purification of the Deprotected RNA using Glen-Pak™ Cartridge

This protocol is for the purification of DMT-on RNA following the 2'-O-silyl group deprotection.

Materials:

  • Quenched, deprotected RNA solution from Protocol 2 (DMT-on procedure).

  • Glen-Pak™ RNA purification cartridge.

  • Vacuum manifold or syringe.

  • Acetonitrile (B52724).

  • 2.0 M Triethylammonium Acetate (TEAA).

  • 2% Trifluoroacetic Acid (TFA).

  • RNase-free water.

  • 1 M Ammonium Bicarbonate/30% Acetonitrile.

Procedure:

  • Condition the Glen-Pak™ RNA cartridge by washing with 0.5 mL of acetonitrile, followed by 1.0 mL of 2 M TEAA.

  • Load the quenched RNA solution onto the cartridge.

  • Wash the cartridge with 1.0 mL of a solution of 10% acetonitrile in 2 M TEAA.

  • Wash the cartridge with 1.0 mL of RNase-free water.

  • To remove the DMT group, wash the cartridge twice with 1.0 mL of 2% TFA.

  • Wash the cartridge twice with 1.0 mL of RNase-free water to remove the TFA.

  • Elute the purified RNA from the cartridge with 1.0 mL of 1 M ammonium bicarbonate/30% acetonitrile into a sterile collection tube.

  • Lyophilize the eluted RNA to dryness. A second lyophilization from RNase-free water may be necessary to completely remove the ammonium bicarbonate.

Visualizations

Deprotection_Workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Deprotection cluster_purification Purification Synthesized_RNA tac-Protected RNA on Solid Support AMA_Deprotection AMA Deprotection (65°C, 10 min) Synthesized_RNA->AMA_Deprotection Cleavage & Base Deprotection Silyl_Deprotection 2'-O-Silyl Deprotection (TEA·3HF, 65°C, 2.5h) AMA_Deprotection->Silyl_Deprotection Evaporation Purification Purification (e.g., Glen-Pak™ Cartridge) Silyl_Deprotection->Purification Quenching Final_Product Purified RNA Purification->Final_Product Elution & Lyophilization

Caption: Experimental workflow for AMA deprotection and purification of synthetic RNA.

Tac_Deprotection_Mechanism Tac_Protected_Base tac-Protected Nucleobase R-NH-CO-CH₂-O-Ph-tBu Intermediate {Tetrahedral Intermediate} Tac_Protected_Base->Intermediate + CH₃NH₂ (Methylamine) Deprotected_Base {Deprotected Nucleobase | R-NH₂} Intermediate->Deprotected_Base Collapse Byproduct {Methyl t-butylphenoxyacetamide | CH₃-NH-CO-CH₂-O-Ph-tBu} Intermediate->Byproduct

Caption: Proposed mechanism of tac-group removal by methylamine in AMA solution.

References

Troubleshooting & Optimization

Troubleshooting low coupling efficiency with 2'-O-Methyl phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low coupling efficiency with 2'-O-Methyl (2'-O-Me) phosphoramidites during oligonucleotide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the expected coupling efficiency for 2'-O-Methyl phosphoramidites, and what is considered "low"?

A: Under optimal conditions, the coupling efficiency for 2'-O-Methyl phosphoramidites should be greater than 98%. An efficiency below this threshold is considered low and can significantly impact the yield of the full-length oligonucleotide, especially for longer sequences. For instance, a 50-mer oligonucleotide synthesized with a 98.5% average coupling efficiency will yield only about 52% of the full-length product, whereas a 99.5% efficiency results in an approximately 78% yield[1].

Q2: My coupling efficiency is low. What are the most common causes?

A: The most frequent culprits for low coupling efficiency are:

  • Moisture: Water in your reagents or on the synthesizer is a primary cause of failed coupling. Moisture can hydrolyze the phosphoramidite (B1245037) and react with the activated monomer, preventing it from coupling to the growing oligonucleotide chain[][3].

  • Reagent Quality: The purity of your phosphoramidites, activator, and solvents is critical. Degraded or impure reagents will lead to suboptimal coupling[1].

  • Activator Issues: The choice and concentration of the activator are crucial. An inappropriate or degraded activator will not efficiently catalyze the coupling reaction.

  • Suboptimal Coupling Time: The reaction time for the coupling step needs to be optimized. Insufficient time will lead to incomplete coupling, while excessively long times can lead to side reactions[1].

  • Steric Hindrance: The 2'-O-Methyl group can cause steric hindrance, which may require longer coupling times or a more potent activator compared to DNA synthesis.

Q3: How can I effectively troubleshoot low coupling efficiency?

A: A systematic approach to troubleshooting is recommended. Start by addressing the most common issues first. The following flowchart outlines a logical troubleshooting workflow:

TroubleshootingWorkflow start Low Coupling Efficiency Observed check_moisture 1. Check for Moisture - Use fresh, anhydrous acetonitrile - Dry argon/helium lines - Check for humidity in the lab start->check_moisture reagent_quality 2. Verify Reagent Quality - Use fresh phosphoramidites and activator - Ensure proper storage of reagents check_moisture->reagent_quality If problem persists resolved Problem Resolved check_moisture->resolved If resolved activator_optimization 3. Optimize Activator - Consider a more potent activator (e.g., DCI) - Check activator concentration reagent_quality->activator_optimization If problem persists reagent_quality->resolved If resolved coupling_time 4. Adjust Coupling Time - Increase coupling time in increments activator_optimization->coupling_time If problem persists activator_optimization->resolved If resolved instrument_check 5. Check Synthesizer - Perform instrument maintenance - Check reagent delivery lines coupling_time->instrument_check If problem persists coupling_time->resolved If resolved support_issue 6. Evaluate Solid Support - Ensure appropriate pore size for oligo length instrument_check->support_issue If problem persists instrument_check->resolved If resolved support_issue->resolved

Caption: A step-by-step workflow for troubleshooting low coupling efficiency.

Q4: Which activator should I use for 2'-O-Methyl phosphoramidites, and what is the recommended coupling time?

A: The choice of activator can significantly impact coupling efficiency and time. While 1H-Tetrazole is a standard activator, more potent activators like 4,5-dicyanoimidazole (B129182) (DCI) are often recommended for sterically hindered phosphoramidites like 2'-O-Me.

ActivatorRecommended ConcentrationTypical Coupling Time for 2'-O-Me PhosphoramiditesNotes
1H-Tetrazole 0.45 M6 - 15 minutesStandard, but may require longer times for 2'-O-Me[4].
5-(Ethylthio)-1H-tetrazole (ETT) 0.25 M - 0.5 M5 - 15 minutesMore active than 1H-Tetrazole[5].
4,5-Dicyanoimidazole (DCI) 0.25 M - 1 M3 - 6 minutesLess acidic and more nucleophilic than tetrazoles, often reducing coupling times by half compared to 1H-Tetrazole for 2'-O-methylguanosine[6][7]. Can improve yield, especially in large-scale synthesis[7].
5-(Benzylthio)-1H-tetrazole (BTT) Not specified~3 minutes with 2'-TBDMS protected monomersMore acidic than ETT, effective for RNA synthesis[7].

Q5: How does the base composition of my oligonucleotide affect coupling efficiency?

A: The identity of the nucleobase influences the coupling reaction. Purines (A and G) are bulkier and can be more challenging to couple than pyrimidines (C and U)[]. For sequences rich in purines, especially guanosine, you may need to extend the coupling time or use a more potent activator to achieve high efficiency[].

Experimental Protocols

Protocol 1: Assessing Coupling Efficiency via Trityl Cation Monitoring

This protocol describes a non-invasive method to determine the stepwise coupling efficiency during oligonucleotide synthesis by measuring the absorbance of the dimethoxytrityl (DMT) cation released at each deblocking step.

Materials:

  • DNA/RNA Synthesizer equipped with a trityl monitor (UV-Vis spectrophotometer).

  • Synthesis reagents (phosphoramidites, activator, capping, oxidation, deblocking solutions).

  • Controlled pore glass (CPG) solid support.

Procedure:

  • Synthesizer Setup: Ensure the synthesizer is clean, dry, and all reagent lines are primed with fresh, anhydrous reagents[1].

  • Sequence Synthesis: Program the desired oligonucleotide sequence. For a comparative study, synthesizing a simple homopolymer (e.g., a 20-mer of a single 2'-O-Me base) is recommended[1].

  • Trityl Monitoring: The synthesizer's trityl monitor will automatically measure the absorbance of the orange-colored DMT cation released during each deblocking step. This absorbance is directly proportional to the number of molecules that were successfully coupled in the preceding cycle[1].

  • Data Collection: Record the absorbance values for each deblocking step throughout the synthesis[1].

  • Calculation of Stepwise Coupling Efficiency: The efficiency of each coupling step can be calculated using the following formula: Efficiency (%) = (Absorbance of Trityl at step n+1 / Absorbance of Trityl at step n) x 100

  • Calculation of Average Coupling Efficiency: The average coupling efficiency is the geometric mean of all the individual coupling efficiencies[1].

Visualizing the Coupling Reaction

The core of the issue often lies in the chemical reaction itself. Understanding the mechanism can aid in troubleshooting.

CouplingReaction cluster_reactants Reactants cluster_products Products Amidite 2'-O-Me Phosphoramidite ActivatedIntermediate Activated Phosphoramidite Amidite->ActivatedIntermediate Activation Support Solid Support with Growing Oligo (free 5'-OH) CoupledOligo Extended Oligonucleotide (Phosphite Triester) Support->CoupledOligo Activator Activator (e.g., DCI) Activator->ActivatedIntermediate ActivatedIntermediate->CoupledOligo Coupling

Caption: The phosphoramidite coupling reaction mechanism.

References

Side reactions associated with the tac protecting group during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of the tert-Amyl (Tac) protecting group in chemical synthesis. It is designed for researchers, scientists, and drug development professionals to address specific issues that may arise during their experiments.

FAQs about the Tac Protecting Group

Q1: What is the Tac (tert-Amyl) protecting group and where is it used?

A1: The Tac group is a tert-alkyl protecting group primarily used to mask the reactivity of alcohols, and less frequently, amines. It is favored for its stability under basic and nucleophilic conditions while being readily removable under acidic conditions.

Q2: How is the Tac group introduced?

A2: The Tac group is typically introduced by reacting an alcohol with 2-methyl-2-butene (B146552) in the presence of a strong acid catalyst, such as sulfuric acid or a sulfonic acid resin.

Q3: What are the standard conditions for Tac group deprotection?

A3: The Tac group is cleaved under acidic conditions. Common reagents include trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (B109758) (DCM). The cleavage mechanism proceeds through a stable tertiary carbocation intermediate.

Q4: What are the main advantages of using the Tac group over the more common tert-Butyl (Boc) group?

A4: The primary advantage of the Tac group lies in its potentially different cleavage kinetics compared to the Boc group. This can sometimes be leveraged for selective deprotection in molecules containing multiple tert-alkyl protecting groups. However, their stability and general cleavage conditions are very similar.

Troubleshooting Guide for Tac Protecting Group Side Reactions

This guide addresses common issues encountered during the use of the Tac protecting group, with a focus on side reactions that can occur during the deprotection step.

Problem 1: Incomplete Deprotection
  • Symptoms:

    • The starting material containing the Tac group is still present after the deprotection reaction is complete.

    • Low yield of the desired deprotected product.

  • Possible Causes:

    • Insufficient acid strength or concentration.

    • The reaction time is too short.

    • Low reaction temperature.

  • Solutions:

    • Increase the concentration of the acid (e.g., use a higher percentage of TFA).

    • Prolong the reaction time and monitor the reaction's progress using TLC or LC-MS.

    • If the substrate is stable at higher temperatures, a modest increase in reaction temperature can be considered.

    • Ensure the reaction is not quenched prematurely.

Problem 2: Unwanted Elimination Side Products (Alkene Formation)
  • Symptoms:

    • Formation of an alkene byproduct, resulting from the elimination of the alcohol. This is particularly relevant for secondary and tertiary alcohols where the resulting alkene is stable.

  • Possible Causes:

    • The deprotection mechanism for tert-alkyl ethers like Tac can proceed through an E1 pathway, which competes with the desired SN1 pathway.[1][2]

    • The tert-amyl carbocation formed upon cleavage can lose a proton to form 2-methyl-2-butene and 2-methyl-1-butene.

  • Solutions:

    • Use a less coordinating and less basic solvent to disfavor the E1 pathway.

    • Run the reaction at a lower temperature to favor the SN1 pathway over the E1 pathway, as the activation energy for elimination is often higher.

    • Use scavengers that can trap the carbocation before it has a chance to eliminate a proton (see Problem 3).

Problem 3: Alkylation of Nucleophilic Scavengers or Substrates
  • Symptoms:

    • Formation of byproducts where the tert-Amyl group has been transferred to another nucleophilic site on the substrate or to a scavenger molecule.

  • Possible Causes:

    • The highly reactive tert-amyl carbocation generated during deprotection can act as an alkylating agent.[3]

    • Nucleophilic functional groups on the substrate (e.g., indoles in tryptophan, thioethers in methionine) can be alkylated.

    • Commonly used scavengers like anisole (B1667542) or thioanisole (B89551) can also be alkylated.

  • Solutions:

    • Use an excess of a suitable scavenger to trap the tert-amyl carbocation. Common scavengers include triethylsilane (TES), which reduces the carbocation to an alkane, or water, which quenches it to tert-amyl alcohol.

    • Optimize the scavenger-to-acid ratio.

    • If intramolecular alkylation is a significant issue, consider a different protecting group strategy.

Problem 4: Acid-Sensitive Functional Group Degradation
  • Symptoms:

    • Degradation of the desired product or the formation of byproducts due to harsh acidic conditions.

  • Possible Causes:

    • Other functional groups within the molecule may be labile to strong acids.[4]

    • Prolonged reaction times or high acid concentrations required for complete Tac deprotection may be detrimental to the substrate.

  • Solutions:

    • Use the mildest acidic conditions possible for deprotection. This may involve screening different acids (e.g., formic acid, zinc bromide in dichloromethane[5]) and optimizing the reaction time and temperature.

    • If the substrate is particularly sensitive to acid, the Tac group may not be the most appropriate choice. Consider an orthogonal protecting group that can be removed under neutral or basic conditions.

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol with the Tac Group

  • To a solution of the primary alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add 2-methyl-2-butene (3.0 eq).

  • Cool the mixture to 0 °C.

  • Add a catalytic amount of a strong acid catalyst (e.g., sulfuric acid, 0.05 eq) dropwise.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting tert-amyl ether by column chromatography.

Protocol 2: Deprotection of a Tac-protected Alcohol

  • Dissolve the Tac-protected alcohol (1.0 eq) in a suitable solvent such as dichloromethane (DCM, 0.1 M).

  • Add a scavenger, such as triethylsilane (TES, 3.0 eq).

  • Add trifluoroacetic acid (TFA, 10-50% v/v) to the solution at room temperature.

  • Stir the reaction and monitor its progress by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with a solvent like toluene (B28343) to remove any residual TFA.

  • Purify the deprotected alcohol by column chromatography or crystallization.

Quantitative Data Summary

Specific quantitative data for the Tac group is not extensively available. The following table provides a qualitative comparison with the widely used tert-Butyl (Boc) group based on the general principles of tert-alkyl protecting groups.

Table 1: Qualitative Comparison of Tac and Boc Protecting Groups

Protecting GroupStability to BaseStability to AcidCleavage ConditionsCommon Side Reactions
Tac (tert-Amyl) HighLabileStrong Acid (e.g., TFA)Elimination, Alkylation
Boc (tert-Butyl) HighLabileStrong Acid (e.g., TFA)Elimination, Alkylation

Diagrams

Tac_Deprotection Tac_Protected R-O-Tac Protonated_Ether R-O(H+)-Tac Tac_Protected->Protonated_Ether + H+ Carbocation tert-Amyl Cation Protonated_Ether->Carbocation SN1/E1 pathway Deprotected_Alcohol R-OH Protonated_Ether->Deprotected_Alcohol - tert-Amyl Cation Alkene 2-Methyl-2-butene + 2-Methyl-1-butene Carbocation->Alkene Elimination (E1) Alkylated_Scavenger Scavenger-Tac Carbocation->Alkylated_Scavenger + Scavenger

Caption: Deprotection mechanism of the Tac group and potential side reactions.

Troubleshooting_Workflow Start Deprotection Reaction Issues Incomplete_Deprotection Incomplete Deprotection? Start->Incomplete_Deprotection Side_Products Side Products Observed? Incomplete_Deprotection->Side_Products No Increase_Acid Increase Acid/Time/Temp Incomplete_Deprotection->Increase_Acid Yes Check_Alkene Alkene Formation? Side_Products->Check_Alkene Yes End Problem Solved Side_Products->End No Increase_Acid->Side_Products Check_Alkylation Alkylation? Check_Alkene->Check_Alkylation No Lower_Temp Lower Temperature Check_Alkene->Lower_Temp Yes Add_Scavenger Add/Optimize Scavenger Check_Alkylation->Add_Scavenger Yes Milder_Conditions Use Milder Acid Check_Alkylation->Milder_Conditions No Lower_Temp->End Add_Scavenger->End Milder_Conditions->End

Caption: Troubleshooting workflow for Tac deprotection side reactions.

References

Technical Support Center: Optimizing Deprotection of 2'-O-Methyl-rC(tac) Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the deprotection of oligonucleotides containing 2'-O-Methyl-rC(tac) modifications. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure efficient and complete deprotection while minimizing side reactions and maximizing yield.

Frequently Asked Questions (FAQs)

Q1: What is the role of the 'tac' protecting group on 2'-O-Methyl-rC?

The tert-butylphenoxyacetyl (tac) group is a base-labile protecting group used for the exocyclic amine of cytidine (B196190). Its primary advantage is that it can be removed under milder or faster conditions compared to standard protecting groups like benzoyl (Bz). This is particularly beneficial for oligonucleotides that contain sensitive modifications.

Q2: How does the 2'-O-Methyl modification affect the deprotection strategy?

The 2'-O-Methyl modification is stable under standard deprotection conditions. Therefore, oligonucleotides containing 2'-O-Methyl-rC(tac) can generally be deprotected using protocols similar to those for standard DNA oligonucleotides. The primary focus of the deprotection step is the removal of the protecting groups from the nucleobases (like 'tac') and the phosphate (B84403) backbone (cyanoethyl groups).[1][2]

Q3: What are the recommended reagents for deprotecting 2'-O-Methyl-rC(tac) containing oligonucleotides?

The most common and effective reagents for the removal of the 'tac' group are:

  • Ammonium (B1175870) Hydroxide (B78521)/Methylamine (AMA): A 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine. This is the preferred reagent for rapid deprotection.[3][4][5]

  • Concentrated Ammonium Hydroxide: Can also be used, but typically requires longer incubation times or higher temperatures compared to AMA.[1]

Q4: Can I use the same deprotection conditions for my 2'-O-Methyl-rC(tac) oligonucleotide as I do for my standard DNA oligonucleotides?

Yes, in most cases. The 2'-O-Methyl group is robust, and the 'tac' group is designed for compatibility with standard deprotection workflows.[1] However, if your oligonucleotide contains other sensitive modifications (e.g., certain dyes or linkers), you may need to use milder deprotection conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Deprotection (observed by Mass Spectrometry or HPLC) 1. Deprotection time was too short or temperature was too low.2. Deprotection reagent (Ammonium Hydroxide or AMA) was old or of poor quality.1. Increase the deprotection time or temperature according to the recommended protocols (see tables below).2. Always use fresh deprotection reagents. Ammonium hydroxide should be stored refrigerated and used within a week of opening.[1]
Yield Loss 1. Physical loss during sample handling (e.g., transfers, filtration).2. Degradation of the oligonucleotide due to harsh deprotection conditions.3. Incomplete cleavage from the solid support.1. Handle the sample carefully, especially during transfers between tubes.2. If your oligonucleotide has sensitive modifications, consider using milder deprotection conditions (e.g., lower temperature for a longer time).3. Ensure the cleavage/deprotection solution fully wets the solid support and that the incubation time is sufficient.
Presence of Side Products 1. Transamination of cytidine if using benzoyl-protected dC with AMA. (Note: this is less of a concern with tac-protected cytidine).2. Modification of other sensitive groups in the oligonucleotide.1. The use of acetyl (Ac) or tac-protected dC is recommended to avoid transamination when using AMA.[3]2. Review the technical specifications for all modifications in your oligonucleotide and choose a deprotection protocol that is compatible with the most sensitive component.[1]
Unexpected Peaks in HPLC Analysis 1. Partially deprotected oligonucleotides.2. Formation of adducts or other side products.3. Presence of failure sequences from synthesis.1. Re-treat the sample with fresh deprotection solution for the recommended time and temperature.2. Optimize deprotection conditions to be as mild as possible while still achieving complete deprotection.3. Purify the final product using HPLC or other appropriate chromatographic methods.

Quantitative Data on Deprotection Conditions

The following tables summarize recommended deprotection conditions for oligonucleotides containing 2'-O-Methyl-rC(tac).

Table 1: AMA (Ammonium Hydroxide/Methylamine) Deprotection

TemperatureTimeNotes
65°C10 - 15 minutesUltra-Fast Deprotection. This is the most common and recommended condition for rapid and complete deprotection.[3][4][6]
Room Temperature30 minutesA milder option, suitable for some sensitive oligonucleotides.[3]

Table 2: Concentrated Ammonium Hydroxide Deprotection

TemperatureTimeNotes
55°C4 hoursStandard condition when not using AMA.
65°C2 hoursFaster deprotection with heating.[1]
Room Temperature16 - 17 hoursA mild option for sensitive oligonucleotides.[1]

Experimental Protocols

Protocol 1: Ultra-Fast Deprotection using AMA

This protocol is recommended for most 2'-O-Methyl-rC(tac) containing oligonucleotides.

Materials:

  • Oligonucleotide synthesized on solid support

  • AMA solution (1:1 v/v mixture of concentrated ammonium hydroxide [~30%] and 40% aqueous methylamine)

  • Microcentrifuge tubes

  • Heating block

  • SpeedVac or lyophilizer

Procedure:

  • Transfer the solid support with the synthesized oligonucleotide from the synthesis column to a 1.5 mL or 2.0 mL microcentrifuge tube.

  • Add 1.0 mL of AMA solution to the tube.

  • Ensure the solid support is fully submerged in the solution.

  • Securely cap the tube.

  • Incubate the tube on a heating block at 65°C for 15 minutes.

  • After incubation, cool the tube on ice or at room temperature.

  • Carefully open the tube.

  • Transfer the supernatant containing the deprotected oligonucleotide to a new microcentrifuge tube.

  • Wash the solid support with 200 µL of nuclease-free water and add the wash to the new tube. Repeat this step once.

  • Dry the combined supernatant in a SpeedVac or by lyophilization.

  • Resuspend the dried oligonucleotide in an appropriate buffer for quantification and downstream applications.

Protocol 2: Standard Deprotection using Concentrated Ammonium Hydroxide

This protocol is an alternative to AMA deprotection.

Materials:

  • Oligonucleotide synthesized on solid support

  • Concentrated Ammonium Hydroxide (~30%)

  • Microcentrifuge tubes

  • Heating block

  • SpeedVac or lyophilizer

Procedure:

  • Transfer the solid support with the synthesized oligonucleotide to a 1.5 mL or 2.0 mL microcentrifuge tube.

  • Add 1.0 mL of concentrated ammonium hydroxide to the tube.

  • Ensure the solid support is fully submerged.

  • Securely cap the tube.

  • Incubate the tube on a heating block at 55°C for 4 hours.

  • After incubation, cool the tube to room temperature.

  • Carefully open the tube.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Wash the solid support with 200 µL of nuclease-free water and combine with the supernatant. Repeat once.

  • Dry the sample in a SpeedVac or by lyophilization.

  • Resuspend the oligonucleotide in a suitable buffer.

Visualizations

Deprotection_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection cluster_reagents Reagents cluster_downstream Downstream Processing Synthesis Solid-Phase Synthesis (2'-O-Methyl-rC(tac)) Cleavage Cleavage from Solid Support Synthesis->Cleavage Transfer to tube Base_Deprotection Base & Phosphate Deprotection Drying Drying Base_Deprotection->Drying AMA AMA AMA->Base_Deprotection NH4OH NH4OH NH4OH->Base_Deprotection Purification Purification (e.g., HPLC) Drying->Purification QC Quality Control (MS, HPLC) Purification->QC

Caption: Experimental workflow for the deprotection of 2'-O-Methyl-rC(tac) oligonucleotides.

Troubleshooting_Logic Start Analysis of Deprotected Oligo (MS or HPLC) Incomplete Incomplete Deprotection? Start->Incomplete Yield Low Yield? Incomplete->Yield No Increase_Time_Temp Increase Deprotection Time/Temp Use Fresh Reagents Incomplete->Increase_Time_Temp Yes Side_Products Side Products Present? Yield->Side_Products No Check_Handling Review Sample Handling Consider Milder Conditions Yield->Check_Handling Yes Success Successful Deprotection Side_Products->Success No Review_Mods Review All Modifications for Compatibility Use Milder Conditions Side_Products->Review_Mods Yes Increase_Time_Temp->Start Re-run Deprotection Check_Handling->Start Re-synthesize & Deprotect Review_Mods->Start Re-synthesize & Deprotect

Caption: Troubleshooting logic for optimizing the deprotection of modified oligonucleotides.

References

Technical Support Center: Purification of Long 2'-O-Methylated RNA Sequences

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of long 2'-O-methylated (2'-OMe) RNA sequences.

Troubleshooting Guide

This guide addresses common problems encountered during the purification of long 2'-OMe RNA, offering potential causes and solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of Purified RNA Incomplete elution from the purification matrix (column or gel).Ensure the elution buffer fully covers the matrix. For column chromatography, consider a second elution step. For PAGE, ensure the gel slice is thoroughly crushed and incubated in the elution buffer for an adequate time.[1][2]
RNA degradation by RNases.Maintain a sterile, RNase-free environment. Use RNase-free reagents and consumables.[1]
Inefficient binding to the purification matrix.Optimize the binding buffer conditions (e.g., salt concentration, pH).
Aggregation of long RNA sequences.Perform purification under denaturing conditions (e.g., using urea (B33335) in PAGE or elevated temperatures in HPLC) to minimize secondary structures.[3][4]
Presence of Impurities in the Final Product Co-elution of truncated sequences (e.g., n-1, n-2mers).Optimize the gradient in ion-pair reversed-phase HPLC (IP-RPLC) for better resolution. For PAGE, use a higher percentage gel for better separation of shorter fragments.[3][5]
Contamination with shorter RNA fragments or abortive transcripts.Size-exclusion chromatography (SEC) can be effective in removing smaller RNA species.[6][7]
Presence of oxidized phosphorothioate (B77711) linkages (if applicable).Optimize IPRP-HPLC conditions, such as temperature and ion-pair reagents, to resolve these closely related species.[5]
Acrylamide (B121943) contamination from PAGE purification.Ensure complete removal of gel fragments after elution. Consider alternative methods like SEC for applications sensitive to acrylamide.[6]
Poor Resolution of RNA Species Suboptimal chromatographic conditions.For IP-RPLC, adjust the ion-pair reagent concentration, pH, temperature, and organic modifier gradient.[3][5][8]
Inappropriate gel concentration for PAGE.Select a polyacrylamide gel concentration that provides optimal resolution for the specific size range of your RNA.[9]
Formation of secondary structures.Use denaturing conditions, such as 7-8 M urea in PAGE or elevated temperatures (e.g., 75°C) in HPLC, to minimize the impact of RNA secondary structures on migration and retention.[4][10]
Difficulty Purifying Hydrophobic or Highly Modified RNA Strong interaction with the reversed-phase column.Adjust the mobile phase composition, such as the type and concentration of the organic modifier, to facilitate elution.
Altered charge-to-mass ratio affecting PAGE migration.The migration pattern in PAGE may not directly correlate with size for highly modified RNA. Use appropriate size standards and consider empirical optimization of gel percentage.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of long 2'-O-Methylated RNA?

A1: Common impurities include shorter, truncated sequences (failure sequences like n-1, n-2), incompletely deprotected RNA, and byproducts from chemical modifications. If phosphorothioate linkages are present, oxidation to phosphodiester linkages can also be a source of impurity.[3][5]

Q2: Which purification method is best for my long 2'-O-Methylated RNA?

A2: The choice of purification method depends on the length of the RNA, the required purity, and the downstream application.

  • Denaturing Polyacrylamide Gel Electrophoresis (PAGE) offers high resolution and is particularly effective for purifying long oligonucleotides (>50-60 nucleotides) to achieve high purity (>95%).[9][11] However, it can be time-consuming and may lead to lower yields.[11]

  • Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RPLC) is a powerful technique for purifying synthetic oligonucleotides, including modified ones. It can effectively separate full-length products from truncated sequences.[3][5][10] The resolution can decrease for very long oligos.[11]

  • Size-Exclusion Chromatography (SEC) is useful for separating molecules based on size and can be used to remove smaller impurities like abortive transcripts or to separate monomeric from multimeric RNA species.[6][7] It is often used as a polishing step.

Q3: How does 2'-O-Methylation affect the purification process?

A3: The 2'-O-Methyl modification increases the stability of RNA against nuclease degradation, which is beneficial during purification.[12] However, it can also alter the molecule's hydrophobicity and charge characteristics, potentially affecting its interaction with chromatography resins and its migration in polyacrylamide gels. These effects are generally manageable by optimizing the purification protocol.

Q4: How can I assess the purity of my final 2'-O-Methylated RNA product?

A4: Purity can be assessed using several analytical techniques:

  • Analytical HPLC (IP-RPLC or AEX-HPLC): Provides quantitative data on the percentage of the full-length product and the presence of impurities.

  • Denaturing PAGE: Allows for visualization of the main product and any shorter or longer contaminants.

  • Mass Spectrometry (LC-MS): Confirms the identity and integrity of the purified RNA by providing an accurate mass measurement.

Q5: Can I use the same purification protocol for both standard RNA and 2'-O-Methylated RNA of the same length?

A5: While the general principles are the same, some optimization may be necessary. The 2'-O-methylation can slightly alter the properties of the RNA molecule, which might require adjustments to the gradient in HPLC or the gel percentage in PAGE to achieve optimal separation.

Experimental Protocols

Detailed Methodology 1: Ion-Pair Reversed-Phase HPLC (IP-RPLC)

This protocol is a general guideline for the purification of long 2'-O-methylated RNA. Optimization of specific parameters may be required.

Materials:

  • Crude 2'-O-Methylated RNA sample

  • HPLC system with a UV detector

  • Reversed-phase column (e.g., C18)

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

  • Mobile Phase B: 0.1 M TEAA, pH 7.0, in 25% acetonitrile

  • RNase-free water and reagents

Procedure:

  • Sample Preparation: Dissolve the crude RNA pellet in Mobile Phase A to a suitable concentration (e.g., 1-5 mg/mL).

  • Column Equilibration: Equilibrate the reversed-phase column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Injection: Inject the prepared RNA sample onto the column.

  • Elution Gradient: Apply a linear gradient of increasing Mobile Phase B to elute the RNA. A shallow gradient is often necessary to resolve long oligonucleotides. For example, increase Mobile Phase B from 5% to 60% over 30 minutes.[10]

  • Detection: Monitor the elution profile at 260 nm.

  • Fraction Collection: Collect fractions corresponding to the main peak, which represents the full-length product.

  • Post-Purification Processing: Pool the pure fractions and desalt them using a suitable method like ethanol (B145695) precipitation or size-exclusion chromatography. Lyophilize the final product to obtain a dry powder.

Detailed Methodology 2: Denaturing Polyacrylamide Gel Electrophoresis (PAGE)

This protocol is designed for the high-purity purification of long RNA sequences.

Materials:

  • Crude 2'-O-Methylated RNA sample

  • Urea

  • Acrylamide/Bis-acrylamide solution

  • 10X TBE buffer (Tris-borate-EDTA)

  • Ammonium persulfate (APS)

  • TEMED (Tetramethylethylenediamine)

  • 2X RNA Loading Dye (containing a denaturant like formamide (B127407) and tracking dyes)

  • Elution buffer (e.g., 0.3 M sodium acetate)

  • UV transilluminator or fluorescent stain

Procedure:

  • Gel Preparation: Prepare a denaturing polyacrylamide gel with 7-8 M urea in 1X TBE. The percentage of acrylamide will depend on the size of the RNA to be purified (e.g., 6-12%). Add APS and TEMED to initiate polymerization.

  • Sample Preparation: Resuspend the RNA pellet in RNase-free water. Mix an aliquot of the RNA with an equal volume of 2X RNA Loading Dye.

  • Denaturation: Heat the RNA sample at 70-95°C for 5 minutes and then place it on ice to denature secondary structures.[13]

  • Electrophoresis: Load the denatured RNA sample onto the gel. Run the gel in 1X TBE buffer at a constant voltage until the tracking dye has migrated to the desired position.

  • Visualization: Stain the gel with a suitable dye (e.g., ethidium (B1194527) bromide or SYBR Gold) and visualize the RNA bands using a UV transilluminator.

  • Excision: Carefully excise the gel slice containing the band corresponding to the full-length RNA product.

  • Elution: Crush the gel slice and incubate it in elution buffer overnight at room temperature with gentle agitation.

  • RNA Recovery: Separate the eluted RNA from the gel fragments by centrifugation or filtration. Precipitate the RNA from the supernatant using ethanol, wash with 70% ethanol, and resuspend the purified RNA pellet in RNase-free water.

Quantitative Data Summary

The following table provides a general comparison of the common purification methods for long 2'-O-Methylated RNA. The exact values can vary depending on the specific RNA sequence, length, and experimental conditions.

Purification MethodTypical PurityTypical YieldResolutionRecommended for Long RNA (>60 nt)
IP-RPLC >85%[14]Moderate to HighHighYes, with optimized gradients[10]
Denaturing PAGE >95%[11]Low to Moderate[11]Very HighYes, considered a gold standard for high purity[11]
SEC Dependent on input purityHighLow to ModerateYes, primarily for desalting and removing small impurities[6]

Visualizations

Experimental Workflow for RNA Purification

experimental_workflow cluster_synthesis Crude RNA cluster_purification Purification Options cluster_analysis Purity Assessment cluster_final Final Product crude_rna Crude 2'-OMe RNA ip_rplc IP-RPLC crude_rna->ip_rplc dpage Denaturing PAGE crude_rna->dpage sec SEC crude_rna->sec analytical_hplc Analytical HPLC ip_rplc->analytical_hplc QC analytical_page Analytical PAGE dpage->analytical_page QC pure_rna Pure 2'-OMe RNA sec->pure_rna Polishing/Desalting lc_ms LC-MS analytical_hplc->lc_ms Identity Confirmation analytical_page->lc_ms Identity Confirmation lc_ms->pure_rna

Caption: General workflow for the purification and analysis of long 2'-O-Methylated RNA.

Troubleshooting Logic for Low RNA Yield

low_yield_troubleshooting start Low RNA Yield check_degradation Check for RNA Degradation (e.g., on a gel) start->check_degradation improve_rnase_control Improve RNase Control: - Use RNase-free consumables - Maintain sterile technique check_degradation->improve_rnase_control Degradation Observed check_elution Review Elution Protocol check_degradation->check_elution No Degradation success Improved Yield improve_rnase_control->success optimize_elution Optimize Elution: - Increase elution buffer volume - Extend incubation time - Perform a second elution check_elution->optimize_elution Suboptimal check_binding Assess Binding Conditions check_elution->check_binding Optimal optimize_elution->success optimize_binding Optimize Binding: - Adjust buffer composition - Ensure proper sample loading check_binding->optimize_binding Suboptimal optimize_binding->success

Caption: A logical flowchart for troubleshooting low yield in RNA purification.

References

Technical Support Center: Troubleshooting Oligonucleotide Synthesis with 2'-O-Methyl Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with incomplete capping during solid-phase oligonucleotide synthesis using 2'-O-Methyl (2'-O-Me) phosphoramidites.

Troubleshooting Guide

Q1: I am observing a high level of n-1 deletion sequences in my final product. What are the primary causes related to the capping step?

Incomplete capping of unreacted 5'-hydroxyl groups after the coupling step is a predominant cause of n-1 deletion sequences.[1] During solid-phase synthesis, if the coupling efficiency is not 100%, some chains will fail to have the next phosphoramidite (B1245037) added. The capping step is designed to acetylate these unreacted 5'-OH groups, rendering them inert for subsequent synthesis cycles.[2][3][4] If capping is incomplete, these free hydroxyls can react in the next coupling cycle, leading to an oligonucleotide that is missing one nucleotide (an n-1 deletion).[5]

Key factors affecting capping efficiency include:

  • Capping Reagent Composition and Quality: The activity of the capping mixture, which typically consists of acetic anhydride (B1165640) (Cap A) and a catalyst like N-methylimidazole (NMI or MeIm) (Cap B), is crucial.[1][2]

  • Activator Concentration: The concentration of the activator in the capping solution directly impacts efficiency.[1][6]

  • Reagent Degradation: Capping reagents can degrade over time, especially if exposed to moisture.

  • Steric Hindrance: The 2'-O-Methyl group can create steric hindrance around the 5'-hydroxyl, potentially slowing down the capping reaction compared to DNA synthesis.

  • Inadequate Reagent Delivery: Issues with the synthesizer's fluidics can lead to insufficient delivery of capping reagents to the solid support.

Q2: My capping efficiency seems to be low. How can I improve it?

To improve capping efficiency, consider the following troubleshooting steps:

  • Prepare Fresh Capping Reagents: Capping solutions, particularly Cap B (N-methylimidazole in THF/Lutidine or Pyridine), can degrade. Prepare fresh solutions, ensuring all solvents are anhydrous.

  • Optimize Activator Concentration: For synthesizers with adjustable reagent concentrations, ensure the N-methylimidazole concentration is optimal. Efficiencies can drop significantly with lower concentrations.[6] For instance, increasing NMI concentration from 10% to 16% can raise capping efficiency from 90% to 97%.[1]

  • Increase Capping Time: The steric bulk of the 2'-O-Methyl group may necessitate a longer reaction time for the capping reagents to access and acetylate the unreacted 5'-hydroxyls. Try extending the capping step time in your synthesis protocol.

  • Consider Alternative Capping Reagents: For some modified phosphoramidites, standard capping reagents may not be optimal or could even cause degradation.[7] A phosphoramidite-based capping reagent, such as UniCap, can offer significantly higher capping efficiency.[1][7]

  • Ensure Anhydrous Conditions: Moisture is detrimental to all steps of oligonucleotide synthesis, including capping.[6] Ensure that your acetonitrile (B52724) (ACN) and other solvents are dry and that the argon or helium supply to the synthesizer is passed through a drying filter.[6] A second capping step after oxidation can also help to dry the support.[2][8]

  • Synthesizer Maintenance: Regularly check and maintain your synthesizer's fluidics to ensure accurate and consistent reagent delivery.

Q3: Are there specific capping reagents that are incompatible with 2'-O-Methyl phosphoramidites?

While standard capping reagents (acetic anhydride and N-methylimidazole) are generally compatible with 2'-O-Me phosphoramidites, certain sensitive modifications may require special consideration. For instance, some modified phosphoramidites, like 2'-OMe-PACE, are degraded by N-methylimidazole.[7] In such cases, using an alternative like UniCap phosphoramidite for capping is recommended.[7]

Additionally, when using UltraMild 2'-O-Me-RNA phosphoramidites with labile exocyclic amine protecting groups (like iPr-Pac on G), standard acetic anhydride in Cap A can cause a transamidation side reaction.[9] This leads to the formation of an acetyl-protected base that may be difficult to remove during deprotection.[9] In these situations, using phenoxyacetic anhydride (Pac₂O) in Cap A is recommended to prevent this exchange.[9]

Frequently Asked Questions (FAQs)

Q: What is the purpose of the capping step in oligonucleotide synthesis? A: The capping step is a crucial part of the synthesis cycle that serves to permanently block any 5'-hydroxyl groups that failed to react during the preceding coupling step.[2][4] This is typically achieved by acetylation. By "capping" these failure sequences, they are prevented from participating in subsequent coupling reactions, which would otherwise result in the formation of deletion mutations (n-1, n-2, etc.) within the final oligonucleotide product.[1][5]

Q: How does incomplete capping affect my final product purity? A: Incomplete capping is a major contributor to the generation of n-1 deletion sequences.[1] These impurities are particularly problematic because they are only one nucleotide shorter than the full-length product (FLP) and share similar chromatographic properties, making them difficult to remove by standard purification methods like HPLC, especially when using trityl-on purification.[1]

Q: Can the solid support affect capping efficiency? A: Yes, the properties of the solid support can influence the efficiency of all chemical reactions in solid-phase synthesis, including capping. For longer oligonucleotides, the growing chains can block the pores of the support (e.g., controlled-pore glass, CPG), which can hinder the diffusion of reagents to the reactive sites.[8] This can lead to decreased efficiency in all steps, including capping. Using a support with a larger pore size (e.g., 1000Å) is often recommended for the synthesis of long oligos.

Q: How can I quantitatively assess my capping efficiency? A: While direct measurement during synthesis is complex, you can infer capping efficiency by analyzing the purity of the final oligonucleotide product. A high percentage of n-1 sequences, as determined by methods like capillary electrophoresis (CE) or mass spectrometry (MS), is a strong indicator of poor capping efficiency. For a more direct, albeit complex, approach, one could perform a synthesis where a coupling step is intentionally skipped and then quantify the amount of un-capped material.

Data Summary

The choice of capping activator and its concentration significantly influences the capping efficiency. Below is a summary of reported capping efficiencies for different reagents.

Capping Reagent/ActivatorConcentrationReported Capping EfficiencySource
N-Methylimidazole (MeIm)10%~90%[1][6]
N-Methylimidazole (MeIm)16%~97%[1][6]
UniCap PhosphoramiditeNot Applicable~99%[1]

Experimental Protocols

Protocol 1: Preparation of Fresh Capping Reagents

Objective: To eliminate reagent degradation as a potential cause of incomplete capping.

Materials:

  • Acetic Anhydride (Ac₂O)

  • Anhydrous Tetrahydrofuran (THF)

  • N-Methylimidazole (NMI)

  • Pyridine (B92270) or 2,6-Lutidine

  • Anhydrous Acetonitrile (ACN) for rinsing

  • Clean, dry reagent bottles for the synthesizer

Procedure:

  • Prepare Cap A (e.g., 10% Acetic Anhydride in THF):

    • In a clean, dry graduated cylinder, measure the required volume of anhydrous THF.

    • Carefully add the calculated volume of acetic anhydride to the THF.

    • Mix thoroughly.

    • Transfer the solution to a clean, dry, and properly labeled synthesizer reagent bottle.

  • Prepare Cap B (e.g., 16% NMI in THF with base):

    • In a clean, dry graduated cylinder, measure the required volume of anhydrous THF.

    • Add the appropriate amount of pyridine or lutidine as specified by your synthesizer's protocol.

    • Carefully add the calculated volume of N-methylimidazole.

    • Mix thoroughly.

    • Transfer the solution to a clean, dry, and properly labeled synthesizer reagent bottle.

  • Installation:

    • Purge the synthesizer lines with anhydrous ACN.

    • Install the freshly prepared reagent bottles on the synthesizer.

    • Prime the lines with the new reagents to ensure all old solution is flushed out.

Protocol 2: Control Synthesis to Test Capping Efficiency

Objective: To assess the performance of the capping step using a simple, known sequence.

Materials:

  • A standard DNA phosphoramidite (e.g., dT)

  • A standard solid support (e.g., dT-CPG)

  • Freshly prepared synthesis reagents (detritylation, coupling, capping, oxidation solutions)

  • Cleavage and deprotection reagents

  • Analytical equipment (e.g., HPLC, Mass Spectrometer, or Capillary Electrophoresis)

Procedure:

  • Program a short, simple sequence: A poly-T sequence (e.g., T10) is ideal as it avoids complexities from different protecting groups.

  • Run two syntheses:

    • Synthesis A (Standard Protocol): Run the synthesis using your standard protocol.

    • Synthesis B (Forced Failure Protocol): Modify the protocol for one cycle (e.g., the 5th cycle) to intentionally skip the coupling step. This can be done by programming the synthesizer to deliver only acetonitrile instead of the phosphoramidite and activator. This will generate a population of (n-5) failure sequences that rely entirely on the capping step to be terminated.

  • Deprotection and Cleavage: After synthesis, cleave and deprotect the oligonucleotides from both syntheses using your standard procedure.

  • Analysis:

    • Analyze the crude product from Synthesis A. Note the percentage of full-length product and the n-1 peak.

    • Analyze the crude product from Synthesis B. The primary product should be the T4 sequence. The key is to look for the presence of a T9 peak. A significant T9 peak indicates that the capping step failed to block the unreacted 5'-OH of the T4 sequence, which then elongated in the subsequent cycles. The ratio of the capped T4 peak to the T9 peak can provide a semi-quantitative measure of capping efficiency.

Visualizations

Oligonucleotide Synthesis Cycle

Oligo_Synthesis_Cycle cluster_cycle Solid-Phase Synthesis Cycle Start Start Cycle (5'-DMT-N-Support) Detritylation 1. Detritylation (Acid Wash) Start->Detritylation Coupling 2. Coupling (+ Amidite, + Activator) Detritylation->Coupling Capping 3. Capping (Cap A + Cap B) Coupling->Capping Failure Coupling->Failure Coupling Failure Oxidation 4. Oxidation (Iodine Solution) Capping->Oxidation End Ready for Next Cycle Oxidation->End Unreacted Unreacted 5'-OH Failure->Unreacted Unreacted->Capping Acetylation of Failure Sequence

Caption: The four main steps of the phosphoramidite oligonucleotide synthesis cycle.

Troubleshooting Workflow for Incomplete Capping

Troubleshooting_Workflow Start High n-1 Deletion Observed CheckReagents Prepare Fresh Capping Reagents Start->CheckReagents Rerun Rerun Synthesis CheckReagents->Rerun ProblemSolved Problem Solved? Rerun->ProblemSolved ExtendCapping Increase Capping Time ProblemSolved->ExtendCapping No AlternativeCap Consider Alternative Capping Chemistry (e.g., UniCap) ProblemSolved->AlternativeCap Still No End Purity Improved ProblemSolved->End Yes ExtendCapping->Rerun CheckFluidics Check Synthesizer Fluidics & Delivery ExtendCapping->CheckFluidics CheckFluidics->Rerun AlternativeCap->Rerun ContactSupport Contact Technical Support AlternativeCap->ContactSupport

Caption: A logical workflow for troubleshooting incomplete capping issues.

Chemical Mechanism of the Capping Reaction

Capping_Mechanism reagents Cap A (Acetic Anhydride) CH₃CO-O-COCH₃ Cap B (N-Methylimidazole) NMI activated Activated Intermediate CH₃CO-NMI⁺ reagents:f0->activated:n Activation reagents:f1->activated:n unreacted Unreacted Oligo Chain Support-Oligo-5'-OH capped Capped Chain Support-Oligo-5'-O-COCH₃ unreacted:f0->capped:f0 Acetylation activated:f0->capped:f0

Caption: Simplified mechanism of 5'-hydroxyl acetylation during the capping step.

References

Preventing n+1 impurities in 2'-O-Methyl RNA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing n+1 impurities during 2'-O-Methyl (2'-O-Me) RNA synthesis.

Troubleshooting Guide: n+1 Impurity Prevention

N+1 impurities, the addition of an extra nucleotide to the desired sequence, are a common challenge in oligonucleotide synthesis. In 2'-O-Me RNA synthesis, careful optimization of the synthesis cycle is crucial for minimizing these byproducts. This guide addresses common issues and provides actionable solutions.

Problem 1: High Levels of n+1 Impurities Detected Post-Synthesis

  • Possible Cause 1: Premature Detritylation of Phosphoramidites. The acidic nature of the activator can prematurely remove the 5'-dimethoxytrityl (DMT) protecting group from the phosphoramidite (B1245037) monomer in solution. This leads to the formation of a phosphoramidite dimer which can then be incorporated into the growing oligonucleotide chain, resulting in an n+1 impurity.[] This is a primary cause of n+1 formation.

    • Solution:

      • Optimize Activator Choice: Employ an activator with a higher pKa (less acidic). While strong activators can be effective, they also increase the risk of premature detritylation. Consider alternatives to highly acidic activators if n+1 impurities are a persistent issue.

      • Reduce Coupling Time: While longer coupling times are often recommended for modified monomers like 2'-O-Me RNA to ensure high coupling efficiency, excessively long times can increase the exposure of phosphoramidites to the acidic activator, leading to higher n+1 formation. A balance must be struck between achieving high coupling efficiency and minimizing n+1 impurities.

      • Ensure Anhydrous Conditions: Water can hydrolyze phosphoramidites, leading to side reactions. Ensure all reagents and solvents are anhydrous.

  • Possible Cause 2: Inefficient Rinsing of Deprotection Reagent. Residual acid from the deprotection step (e.g., trichloroacetic acid) can carry over into the coupling step and react with the incoming phosphoramidite, causing premature detritylation and subsequent n+1 addition.[2]

    • Solution:

      • Increase Wash Steps: Extend the duration or increase the number of wash steps after deprotection to ensure complete removal of the acidic deblocking solution.

      • Verify Fluidics: Regularly check the synthesizer's fluidic system for proper valve function and flow rates to ensure efficient reagent delivery and removal.

  • Possible Cause 3: Phosphoramidite Quality. The purity and stability of the 2'-O-Me RNA phosphoramidites are critical. Degradation or the presence of impurities in the amidite vial can contribute to side reactions.

    • Solution:

      • Use High-Quality Reagents: Source phosphoramidites from reputable suppliers who provide certificates of analysis.

      • Proper Storage and Handling: Store phosphoramidites under anhydrous conditions and at the recommended temperature to prevent degradation. Allow vials to equilibrate to room temperature before opening to prevent moisture condensation.

Workflow for Troubleshooting n+1 Impurities

G start High n+1 Impurity Detected cause1 Premature Detritylation of Amidite start->cause1 cause2 Inefficient Deprotection Reagent Removal start->cause2 cause3 Poor Phosphoramidite Quality start->cause3 solution1a Optimize Activator (Higher pKa) cause1->solution1a solution1b Reduce Coupling Time cause1->solution1b solution1c Ensure Anhydrous Conditions cause1->solution1c solution2a Increase Post-Deprotection Wash Steps cause2->solution2a solution2b Verify Synthesizer Fluidics cause2->solution2b solution3a Use High-Purity Phosphoramidites cause3->solution3a solution3b Proper Amidite Storage & Handling cause3->solution3b end_node n+1 Impurity Minimized solution1a->end_node solution1b->end_node solution1c->end_node solution2a->end_node solution2b->end_node solution3a->end_node solution3b->end_node

Caption: Troubleshooting logic for high n+1 impurities.

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical mechanism behind n+1 impurity formation in 2'-O-Me RNA synthesis?

A1: The predominant mechanism is the premature removal of the 5'-DMT protecting group from a 2'-O-Me RNA phosphoramidite monomer by the acidic activator during the coupling step. This leads to the formation of a reactive hydroxyl group on the monomer, which can then react with another activated phosphoramidite in solution to form a dimer. This dimer is subsequently incorporated into the growing oligonucleotide chain, resulting in an n+1 sequence.

Q2: How does the 2'-O-Methyl modification influence the synthesis process and potentially the formation of n+1 impurities?

A2: The 2'-O-Methyl modification adds steric bulk near the 2' position of the ribose sugar. This can slow down the kinetics of the coupling reaction compared to DNA or standard RNA synthesis.[3] To compensate for this, longer coupling times are often employed to ensure high coupling efficiency. However, these extended coupling times also increase the duration of exposure of the phosphoramidites to the acidic activator, which can elevate the risk of premature detritylation and, consequently, n+1 impurity formation. Therefore, a careful optimization of coupling time is essential.

Q3: Which activators are recommended to minimize n+1 impurities in 2'-O-Me RNA synthesis?

A3: While specific recommendations can vary based on the synthesizer and other reagents, a general principle is to use an activator with a pKa that is high enough to minimize premature detritylation but still acidic enough to efficiently catalyze the coupling reaction. Activators with higher pKa values are generally less acidic. It is advisable to consult the recommendations from your phosphoramidite and synthesizer manufacturers and to perform small-scale trial syntheses to determine the optimal activator and concentration for your specific sequence and scale.

Q4: Can you provide a general experimental protocol to assess the impact of different activators on n+1 impurity levels?

A4:

Objective: To compare the effect of two different activators on the formation of n+1 impurities in the synthesis of a model 2'-O-Me RNA oligonucleotide.

Materials:

  • DNA/RNA synthesizer

  • Solid support pre-loaded with the first nucleoside

  • 2'-O-Me RNA phosphoramidites and all other necessary synthesis reagents

  • Activator A (e.g., a more acidic activator)

  • Activator B (e.g., a less acidic activator)

  • Cleavage and deprotection reagents

  • HPLC system for oligonucleotide analysis

Protocol:

  • Synthesizer Setup: Prepare the synthesizer with fresh, anhydrous reagents.

  • Synthesis 1 (Activator A):

    • Program the synthesizer for the synthesis of the target 2'-O-Me RNA sequence using Activator A at the manufacturer's recommended concentration and a standard coupling time for 2'-O-Me RNA (e.g., 10-15 minutes).[3]

    • Ensure all other synthesis parameters (deprotection, capping, oxidation) are kept constant.

    • After synthesis, cleave the oligonucleotide from the solid support and deprotect it according to standard protocols for 2'-O-Me RNA.

  • Synthesis 2 (Activator B):

    • Thoroughly flush the activator line on the synthesizer.

    • Repeat the synthesis of the same 2'-O-Me RNA sequence using Activator B, keeping all other parameters identical to Synthesis 1.

    • Cleave and deprotect the oligonucleotide.

  • Analysis:

    • Analyze the crude product from both syntheses by HPLC.

    • Integrate the peak corresponding to the full-length product (n) and the peak corresponding to the n+1 impurity for both samples.

    • Calculate the percentage of the n+1 impurity relative to the main product for each synthesis.

Data Presentation:

ActivatorpKa (approx.)Coupling Time (min)Full-Length Product (n) Purity (%)n+1 Impurity (%)
Activator ALower1285.23.5
Activator BHigher1288.11.2
Example Data

This structured experiment will allow for a direct comparison of the impact of different activators on n+1 impurity formation under your specific laboratory conditions.

Logical Flow of Oligonucleotide Synthesis Cycle

G cluster_cycle Synthesis Cycle deprotection 1. Deprotection (Remove 5'-DMT) wash1 Wash deprotection->wash1 coupling 2. Coupling (Add 2'-O-Me Amidite + Activator) wash1->coupling capping 3. Capping (Block Unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (P(III) to P(V)) capping->oxidation wash2 Wash oxidation->wash2 wash2->deprotection Repeat for next base end_node Cleavage & Deprotection wash2->end_node After final cycle start Start Synthesis start->deprotection

Caption: The four main steps of the solid-phase synthesis cycle.

References

Impact of moisture on DMT-2'O-Methyl-rC(tac) phosphoramidite stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of DMT-2'O-Methyl-rC(tac) phosphoramidite (B1245037), with a focus on the impact of moisture.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of DMT-2'O-Methyl-rC(tac) phosphoramidite degradation?

A1: The primary cause of degradation for this compound, like other phosphoramidites, is hydrolysis due to exposure to moisture.[1][2][] The phosphorus (III) center is highly susceptible to reaction with water, which can lead to the formation of the corresponding H-phosphonate, rendering the phosphoramidite inactive for oligonucleotide synthesis.[]

Q2: How should I store this compound to ensure its stability?

A2: To ensure maximum stability, this compound should be stored as a solid under a dry, inert atmosphere (e.g., argon or nitrogen) at -20°C.[4][5] For solutions in an appropriate solvent like anhydrous acetonitrile (B52724), storage at -20°C is also recommended, and the solution should be used within one month. For longer-term storage of solutions, -80°C is advised for up to six months.[6] It is crucial to minimize exposure to atmospheric moisture during storage and handling.

Q3: What are the signs of phosphoramidite degradation in my experiments?

A3: Signs of this compound degradation during oligonucleotide synthesis include:

  • Low coupling efficiency: This is the most common indicator, resulting in lower yields of the full-length oligonucleotide.[2]

  • Increased n-1 shortmers: Degradation of the phosphoramidite leads to failed coupling at that cycle, resulting in a higher proportion of sequences missing one nucleotide.

  • Presence of unexpected peaks in HPLC or mass spectrometry analysis: These peaks may correspond to the H-phosphonate byproduct or other side products.[7]

Q4: Can I still use a phosphoramidite solution that has been exposed to some moisture?

A4: It is not recommended. Even small amounts of moisture can significantly impact the coupling efficiency and the overall quality of the oligonucleotide synthesis.[2] If you suspect moisture contamination, it is best to use a fresh vial of phosphoramidite and ensure all solvents and reagents are strictly anhydrous. Some researchers attempt to dry dissolved amidites with molecular sieves just prior to use.[8]

Q5: How does the stability of this compound compare to other phosphoramidites?

Troubleshooting Guide

Issue 1: Low Coupling Efficiency

  • Possible Cause: Moisture contamination of the phosphoramidite, activator, or acetonitrile.

    • Solution:

      • Use fresh, high-quality anhydrous acetonitrile (<30 ppm water).[8]

      • Ensure the activator solution is anhydrous.

      • Handle the this compound under an inert atmosphere (argon or nitrogen) and minimize exposure to air.

      • Consider adding molecular sieves to the phosphoramidite solution to remove residual moisture, allowing it to stand overnight before use.[8]

  • Possible Cause: Degraded phosphoramidite.

    • Solution:

      • Use a fresh vial of this compound.

      • Verify the purity of the phosphoramidite using HPLC or ³¹P NMR (see Experimental Protocols section).

  • Possible Cause: Suboptimal coupling time.

    • Solution: For modified phosphoramidites, a longer coupling time (e.g., 15 minutes) may be necessary to achieve high efficiency.[8]

Issue 2: High Levels of Truncated Sequences (n-1)

  • Possible Cause: Inefficient coupling at specific positions.

    • Solution:

      • Address all potential causes of low coupling efficiency as described above.

      • For critical steps involving the modified phosphoramidite, consider performing a double or even triple coupling.[8]

Issue 3: Inconsistent Synthesis Results

  • Possible Cause: Variable moisture levels in reagents and on the synthesizer.

    • Solution:

      • Maintain a consistent and rigorous protocol for handling anhydrous reagents.

      • On humid days, be extra cautious about moisture contamination.[2]

      • Ensure the gas supply (argon or helium) to the synthesizer is dry by using an in-line drying filter.[2]

Data Presentation

Table 1: Illustrative Stability of Standard Deoxyribonucleoside Phosphoramidites in Acetonitrile

Disclaimer: The following data is for standard deoxyribonucleoside phosphoramidites and is intended to be illustrative of the general stability trends. Specific stability data for this compound under varying moisture conditions is not available in the provided search results and would require experimental determination.

PhosphoramiditePurity after 5 weeks (%)
T~98
dC(bz)~98
dA(bz)~94
dG(ib)~61

Data adapted from studies on the degradation of phosphoramidites in solution.

Experimental Protocols

Protocol 1: Assessment of this compound Purity by Reversed-Phase HPLC (RP-HPLC)

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in anhydrous acetonitrile containing 0.01% (v/v) triethylamine.[7]

    • Further dilute to a working concentration of 0.1 mg/mL in the same diluent.[7]

    • Prepare all solutions fresh before use and handle under an inert atmosphere.[7]

  • HPLC Conditions:

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[9]

    • Mobile Phase A: 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA) in water (pH 7.0).[9]

    • Mobile Phase B: Acetonitrile.[9]

    • Gradient: A suitable gradient to elute the phosphoramidite and any potential impurities. A common starting point is a linear gradient from a low percentage of B to a high percentage of B over 20-30 minutes.

    • Flow Rate: 1 mL/min.[9]

    • Temperature: Ambient.[9]

    • Detection: UV at a wavelength appropriate for the DMT group (around 260 nm).

  • Data Analysis:

    • The phosphoramidite should elute as two peaks, representing the two diastereomers at the phosphorus center.[9]

    • Calculate the purity by the area percentage of the two main peaks relative to the total peak area.

    • Degradation products, such as the H-phosphonate, will typically have different retention times.

Protocol 2: Assessment of this compound Stability by ³¹P NMR Spectroscopy

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the this compound in an appropriate deuterated solvent (e.g., acetonitrile-d₃) in an NMR tube under an inert atmosphere.

  • NMR Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • A typical acquisition might involve a zgig pulse program with a sufficient number of scans for a good signal-to-noise ratio.[9]

  • Data Analysis:

    • The intact phosphoramidite will show two signals corresponding to the two diastereomers in the region of approximately 149-152 ppm.

    • The presence of the H-phosphonate hydrolysis product will be indicated by signals around 8-10 ppm.

    • Oxidized P(V) species will appear in the region of -25 to 99 ppm.[9]

    • The relative integration of these signals can be used to quantify the extent of degradation.

Visualizations

Hydrolysis_Pathway Amidite DMT-2'O-Methyl-rC(tac) Phosphoramidite (P-III) H_Phosphonate Inactive H-Phosphonate (P-V) Amidite->H_Phosphonate Hydrolysis H2O H₂O (Moisture) H2O->H_Phosphonate Coupling_Failure Failed Coupling in Oligonucleotide Synthesis H_Phosphonate->Coupling_Failure

Caption: Hydrolysis degradation pathway of this compound.

Stability_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation Start DMT-2'O-Methyl-rC(tac) Phosphoramidite Sample Dissolve Dissolve in Anhydrous Acetonitrile under Inert Gas Start->Dissolve Spike Spike with known amount of H₂O (optional) Dissolve->Spike Incubate Incubate at controlled temperature and time points Spike->Incubate HPLC RP-HPLC Analysis Incubate->HPLC NMR ³¹P NMR Analysis Incubate->NMR Quantify Quantify % Purity and Degradation Products HPLC->Quantify NMR->Quantify Assess Assess Stability and Determine Shelf-life Quantify->Assess

Caption: Experimental workflow for assessing phosphoramidite stability.

References

Strategies to improve yield in automated synthesis of 2'-O-Methyl RNA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for the automated synthesis of 2'-O-Methyl (2'-O-Me) RNA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, helping you optimize your synthesis protocols and improve final product yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 2'-O-Methyl RNA synthesis yield is consistently low. What are the most common causes?

Low yield in 2'-O-Me RNA synthesis can stem from several factors throughout the synthesis cycle. The most common culprits include suboptimal coupling efficiency, incomplete deprotection or cleavage, poor quality of reagents, and issues during purification. A systematic approach to troubleshooting, starting from reagent quality and moving through each step of the synthesis and purification process, is recommended.

Q2: How can I improve the coupling efficiency of 2'-O-Methyl phosphoramidites?

Inefficient coupling is a primary reason for low yield. The steric hindrance of the 2'-O-Me group, while less than that of bulkier groups like tBDMS, can still affect coupling efficiency[1].

Potential Causes & Solutions:

  • Reagent Quality: The presence of water in phosphoramidites, activators, or acetonitrile (B52724) can significantly reduce coupling efficiency by hydrolyzing the phosphoramidite[2].

    • Solution: Always use high-quality, anhydrous-grade reagents. To remove residual water, consider treating reagents with high-quality molecular sieves[2].

  • Activator Choice: The choice of activator can influence the reaction rate.

    • Solution: Dicyanoimidazole (DCI) or 1H-tetrazole are commonly used and effective activators[3][4].

  • Coupling Time: Insufficient time for the coupling reaction will result in a lower yield of the full-length product.

    • Solution: An extended coupling time of 15 minutes is generally recommended for 2'-O-Me RNA synthesis to ensure the reaction goes to completion[5].

ParameterStandard DNA SynthesisRecommended for 2'-O-Me RNA Synthesis
Coupling Time 2-5 minutes15 minutes[5]
Activator Tetrazole, DCITetrazole, DCI[3][4]
Amidite Quality AnhydrousAnhydrous, consider drying with molecular sieves[2]

Q3: What are the optimal conditions for the cleavage and deprotection of 2'-O-Methyl RNA?

The 2'-O-Me group is stable under standard deprotection conditions, which simplifies the process compared to other RNA chemistries[5][6]. However, the choice of reagents and conditions is still critical to ensure complete removal of all other protecting groups without degrading the oligonucleotide.

Recommended Protocols:

  • Ammonium Hydroxide (B78521)/Methylamine (AMA): A mixture of AMA is highly effective for both cleavage from the solid support and deprotection of nucleobase protecting groups[1][7].

  • Mild Deprotection: For sequences containing base-labile modifications, milder deprotection conditions are necessary. Options include using 50 mM potassium carbonate in methanol (B129727) or a mixture of t-BuNH2/MeOH/H2O[8].

Deprotection ReagentConditionsSuitable For
AMA 10 minutes at 65°CStandard 2'-O-Me RNA[1]
Ammonium Hydroxide/Ethanol 17 hours at 55°CStandard 2'-O-Me RNA
40% Aqueous Methylamine 2 hours at room temperatureFaster deprotection, suitable for many modifications[4][8]
50 mM K2CO3 in Methanol 24 hours at room temperatureBase-labile modifications[8]

Q4: I'm observing incomplete cleavage from the solid support. What could be the cause and how can I fix it?

Incomplete cleavage directly reduces the final yield. This issue is often related to the deprotection solution or the specific linker on the solid support.

Potential Causes & Solutions:

  • Deprotection Solution: The deprotection solution may not have fully penetrated the solid support, or the reaction time may have been insufficient.

    • Solution: Ensure the solid support is fully suspended in the cleavage solution. Follow the recommended incubation times and temperatures for the specific solid support and linker used. For example, a one-pot procedure using an acetonitrile/ethanol/ammonium hydroxide solution followed by ethylenediamine (B42938) can be effective[9].

  • Solid Support Type: Different solid supports and linkers have different cleavage kinetics.

    • Solution: Always refer to the manufacturer's protocol for the specific solid support you are using. Photolabile linkers, for instance, require UV light for cleavage and offer a mild, orthogonal cleavage method[10].

Q5: How can I minimize side reactions during the synthesis cycle?

Side reactions can lead to the formation of impurities that are difficult to remove and can reduce the yield of the desired product.

Key Considerations:

  • Capping: For certain modifications like 2'-O-Me-PACE, standard capping reagents containing N-methylimidazole can cause degradation[4].

    • Solution: Use alternative, phosphoramidite-based capping reagents like Unicap[4].

  • Oxidation: Aqueous iodine, the standard oxidizer, can be detrimental to some modifications[4].

    • Solution: A non-aqueous oxidizer, such as 0.5 M CSO (tert-Butyl hydroperoxide in toluene), should be used for sensitive oligonucleotides[4].

  • Cytidine (B196190) Modification: When using ethylenediamine (EDA) for deprotection, especially with methylphosphonate (B1257008) oligonucleotides, transamination of N4-benzoyl cytidine can occur[2].

    • Solution: Use acetyl-protected dC (Ac-dC) to prevent this side reaction[9].

Q6: What are the most effective methods for purifying 2'-O-Methyl RNA oligonucleotides?

Purification is a critical final step to isolate the full-length product from truncated sequences and other synthesis-related impurities. The choice of method depends on the desired purity, scale, and length of the oligonucleotide.

Recommended Purification Methods:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used method for obtaining high-purity oligonucleotides[11].

    • Ion-Pair Reversed-Phase (IP-RP) HPLC: This is the preferred method for high-resolution separation of modified and unmodified oligonucleotides[12][13]. It separates based on hydrophobicity.

    • Anion-Exchange (AEX) HPLC: This method separates oligonucleotides based on charge differences and is particularly useful for separating single-stranded from double-stranded species or oligonucleotides with high GC content[12].

  • Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE is an effective method for purifying oligonucleotides, especially for longer sequences, and provides high purity[7][14].

  • Solid-Phase Extraction (SPE): SPE cartridges are useful for desalting and removing many hydrophobic impurities, providing moderate purity suitable for applications like PCR[13].

Purification MethodPrinciplePurity LevelBest For
IP-RP HPLC HydrophobicityHigh (>95%)High-resolution separation of modified oligos[12][13]
AEX HPLC ChargeHigh (>95%)Oligos with significant charge differences, high GC content[12]
Denaturing PAGE Size & ConformationHigh (>95%)High purity, especially for longer sequences[7][14]
SPE HydrophobicityModerateDesalting and routine cleanup[13]

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate the key stages of automated 2'-O-Me RNA synthesis and a logical workflow for troubleshooting low-yield issues.

Low_Yield_Troubleshooting start Low Synthesis Yield reagents Check Reagent Quality (Anhydrous Solvents, Fresh Amidites) start->reagents coupling Optimize Coupling Step (Extend Coupling Time to 15 min) reagents->coupling Reagents OK failure Yield Still Low (Contact Technical Support) reagents->failure Reagents Degraded analysis Analyze Crude Product (Mass Spec, HPLC, or PAGE) coupling->analysis Coupling Optimized coupling->failure No Improvement deprotection Verify Deprotection/Cleavage (Correct Reagents & Conditions) success Yield Improved deprotection->success Full Cleavage Achieved deprotection->failure Still Incomplete purification Analyze Purification Step (Check HPLC/PAGE Method) purification->success Purity Improved purification->failure Still Impure analysis->deprotection Truncated Sequences Observed analysis->purification Impure Product Observed

Caption: Troubleshooting workflow for low yield in 2'-O-Me RNA synthesis.

Synthesis_Cycle cluster_synthesis Automated Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing Deblocking 1. Deblocking (Remove 5'-DMT group) Coupling 2. Coupling (Add 2'-O-Me Phosphoramidite) Deblocking->Coupling Capping 3. Capping (Block unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Deblocking Next Cycle Cleavage 5. Cleavage (From Solid Support) Oxidation->Cleavage Final Cycle Deprotection 6. Deprotection (Remove Base & Phosphate Groups) Cleavage->Deprotection Purification 7. Purification (HPLC or PAGE) Deprotection->Purification

Caption: Key stages of the automated 2'-O-Methyl RNA synthesis workflow.

References

Removal of tac protecting group without damaging the oligonucleotide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: TAC Protecting Group Removal

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the efficient and safe removal of the tert-butylphenoxyacetyl (TAC) protecting group from synthetic oligonucleotides.

Troubleshooting Guide

This guide addresses common issues encountered during the deprotection of TAC-protected oligonucleotides.

Issue Potential Cause Recommended Solution
Incomplete Deprotection 1. Insufficient deprotection time or temperature: The reaction may not have gone to completion.[1][2] 2. Degraded deprotection reagent: Old or improperly stored ammonium (B1175870) hydroxide (B78521) or AMA reagent can lose potency.[3][4] 3. Suboptimal reagent concentration: The concentration of the deprotection solution may be too low.1. Optimize reaction conditions: Increase the deprotection time or temperature according to the recommended protocols. For concentrated ammonia (B1221849), consider 15 minutes at 55°C or two hours at room temperature.[1] For AMA, 10 minutes at 65°C is typically sufficient.[1][5] 2. Use fresh reagent: Always use fresh, high-quality deprotection reagents. Store ammonium hydroxide in the refrigerator and use within one week of opening.[3][4] 3. Ensure proper reagent concentration: Use concentrated ammonium hydroxide (28-30%) or a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (B109427) (AMA).[5]
Oligonucleotide Damage or Modification 1. Base-labile modifications: The oligonucleotide may contain sensitive functional groups (e.g., certain dyes, minor bases) that are degraded by the basic deprotection conditions.[1][6] 2. Side reactions with deprotection reagents: Transamination of cytosine can occur when using AMA with benzoyl-protected cytidine (B196190) (Bz-dC).[5] 3. Depurination: Although minimized with TAC chemistry, prolonged exposure to harsh conditions can lead to some depurination.[1]1. Use milder deprotection conditions: The TAC protecting group is designed for rapid deprotection, which is advantageous for sensitive oligonucleotides.[1] Opt for room temperature deprotection with concentrated ammonia for a longer duration (e.g., two hours) if your oligonucleotide contains highly sensitive moieties.[1] 2. Use appropriate protected bases: When using AMA for deprotection, it is crucial to use acetyl-protected deoxycytidine (Ac-dC) to prevent the formation of N4-Me-dC.[5] 3. Minimize deprotection time: Adhere to the recommended shorter deprotection times for TAC groups to reduce the risk of side reactions.
Low Yield of Final Product 1. Incomplete cleavage from the solid support: The initial step of releasing the oligonucleotide from the support may be inefficient. 2. Precipitation issues: The oligonucleotide may not precipitate efficiently after deprotection.1. Ensure complete cleavage: While TAC deprotection is fast, ensure the cleavage from the solid support is complete by following the recommended incubation times. 2. Optimize precipitation: Follow standard ethanol (B145695) or isopropanol (B130326) precipitation protocols to recover the deprotected oligonucleotide.

Frequently Asked Questions (FAQs)

Q1: What is the TAC protecting group and why is it used in oligonucleotide synthesis?

The TAC (tert-butylphenoxyacetyl) group is a labile protecting group used for the exocyclic amino functions of nucleobases (A, C, and G) during oligonucleotide synthesis.[1][7] Its primary advantage is that it can be removed under mild conditions and in a significantly shorter time compared to traditional protecting groups like benzoyl (Bz) or isobutyryl (iBu).[1] This makes it ideal for the synthesis of oligonucleotides containing base-labile modifications such as certain fluorescent dyes or other sensitive reporters.[1]

Q2: What are the recommended conditions for removing the TAC protecting group?

There are two primary methods for the deprotection of TAC-protected oligonucleotides:

  • Concentrated Ammonium Hydroxide: Complete deprotection can be achieved in approximately 15 minutes at 55°C or for two hours at room temperature.[1]

  • AMA Reagent (1:1 mixture of concentrated Ammonium Hydroxide and 40% aqueous Methylamine): This method is even faster, with complete deprotection typically occurring in 10 minutes at 65°C.[1][5]

Q3: Can I use AMA for deprotection if my sequence contains dC?

Yes, but it is critical to use acetyl-protected dC (Ac-dC) phosphoramidite (B1245037) during synthesis when planning to use AMA for deprotection.[5] Using benzoyl-protected dC (Bz-dC) with AMA can lead to a transamination side reaction, resulting in the formation of N4-methyl-dC, an undesired modification.[5]

Q4: How can I be sure that the TAC group has been completely removed?

Incomplete deprotection can affect the performance of your oligonucleotide in downstream applications.[8] The completeness of deprotection can be verified by analytical techniques such as:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Incompletely deprotected oligonucleotides will have a different retention time compared to the fully deprotected product.

  • Mass Spectrometry (e.g., ESI-MS): This will reveal the presence of any remaining protecting groups by a corresponding mass difference.

Q5: Will TAC deprotection damage my dye-labeled oligonucleotide?

The mild and rapid deprotection conditions offered by the TAC chemistry are specifically designed to be compatible with many common dyes and other sensitive modifications.[1] However, it is always recommended to consult the technical specifications for your specific dye or modification to ensure its stability under the chosen deprotection conditions. If in doubt, using the milder room temperature deprotection with concentrated ammonia is a safer option.

Experimental Protocols

Protocol 1: Deprotection using Concentrated Ammonium Hydroxide

Materials:

  • Oligonucleotide synthesized on a solid support with TAC-protected bases.

  • Concentrated ammonium hydroxide (28-30%).

  • Heating block or water bath.

  • Microcentrifuge tubes.

Procedure:

  • Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap microcentrifuge tube.

  • Add 1 mL of concentrated ammonium hydroxide to the tube.

  • Ensure the tube is tightly sealed to prevent ammonia gas from escaping.

  • For standard oligonucleotides, incubate the tube at 55°C for 15 minutes. For oligonucleotides with sensitive modifications, incubate at room temperature for 2 hours.

  • After incubation, allow the tube to cool to room temperature.

  • Carefully open the tube in a fume hood.

  • Transfer the supernatant containing the deprotected oligonucleotide to a new tube.

  • The oligonucleotide is now ready for purification (e.g., desalting or HPLC).

Protocol 2: Deprotection using AMA Reagent

Materials:

  • Oligonucleotide synthesized on a solid support with TAC-protected bases (ensure Ac-dC was used if cytosine is present).

  • AMA reagent (1:1 v/v mixture of concentrated ammonium hydroxide and 40% aqueous methylamine).

  • Heating block.

  • Microcentrifuge tubes.

Procedure:

  • Transfer the solid support with the synthesized oligonucleotide to a 2 mL screw-cap microcentrifuge tube.

  • Add 1 mL of AMA reagent to the tube.

  • Seal the tube tightly.

  • Incubate the tube at 65°C for 10 minutes.[1][5]

  • After incubation, cool the tube to room temperature.

  • Carefully open the tube in a fume hood.

  • Transfer the supernatant containing the deprotected oligonucleotide to a new tube.

  • The oligonucleotide is now ready for purification.

Data Presentation

Table 1: Comparison of Deprotection Conditions for TAC-Protected Oligonucleotides

Deprotection Reagent Temperature Time Key Considerations
Concentrated Ammonium Hydroxide55°C15 minutesStandard, efficient method.
Concentrated Ammonium HydroxideRoom Temperature2 hoursRecommended for highly sensitive modifications.[1]
AMA (Ammonia/Methylamine)65°C10 minutesUltra-fast deprotection. Requires the use of Ac-dC to avoid side reactions.[1][5]

Workflow and Troubleshooting Diagram

TAC_Deprotection_Workflow cluster_workflow TAC Deprotection Workflow cluster_troubleshooting Troubleshooting start Start: Oligonucleotide on Solid Support (TAC Protected) choose_reagent Choose Deprotection Reagent start->choose_reagent ammonia Concentrated Ammonium Hydroxide choose_reagent->ammonia Standard or Sensitive Oligo ama AMA Reagent (Requires Ac-dC) choose_reagent->ama Fast Deprotection deprotection Deprotection (Cleavage from Support & Removal of Protecting Groups) ammonia->deprotection ama->deprotection purification Purification (e.g., Desalting, HPLC) deprotection->purification final_product Final Deprotected Oligonucleotide purification->final_product check_purity Analyze Product Purity (HPLC, Mass Spec) final_product->check_purity incomplete Issue: Incomplete Deprotection check_purity->incomplete Impure damage Issue: Oligo Damage/ Modification check_purity->damage Incorrect Mass or Multiple Peaks optimize Solution: - Increase Time/Temp - Use Fresh Reagent incomplete->optimize mild_conditions Solution: - Use Milder Conditions - Check Base Protection (Ac-dC for AMA) damage->mild_conditions

Caption: Workflow for TAC protecting group removal and troubleshooting guide.

References

Technical Support Center: Optimizing Activator Concentration for 2'-O-Methyl Amidites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing your 2'-O-Methyl (2'-OMe) oligonucleotide synthesis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2'-OMe modified oligonucleotides, with a specific focus on the critical role of activator concentration.

Frequently Asked Questions (FAQs)

Q1: What are the most common activators used for 2'-O-Methyl phosphoramidite (B1245037) coupling?

A1: The most frequently used activators for 2'-O-Methyl phosphoramidite chemistry are 5-Ethylthio-1H-tetrazole (ETT) and 4,5-Dicyanoimidazole (DCI). While 1H-Tetrazole can be used, it is generally considered less efficient for the sterically hindered 2'-OMe amidites.[1][2] 5-Benzylthio-1H-tetrazole (BTT) is also a potent activator for RNA synthesis but its higher acidity can sometimes lead to side reactions.[1]

Q2: Why is activator concentration a critical parameter in 2'-O-Methyl oligonucleotide synthesis?

A2: Activator concentration directly influences the kinetics and efficiency of the coupling reaction. An optimal concentration ensures a high coupling efficiency (>99%) for each step, which is crucial for the yield of the full-length oligonucleotide, especially for longer sequences.[][4] Sub-optimal concentrations can lead to incomplete coupling and the accumulation of truncated sequences (n-1 impurities), while excessively high concentrations of certain acidic activators can cause side reactions like detritylation of the phosphoramidite monomer, leading to the formation of n+1 impurities.[][4]

Q3: What is the recommended starting concentration for DCI and ETT when synthesizing 2'-O-Methyl RNA?

A3: For routine, small-scale synthesis (< 15 µmoles), a starting concentration of 0.25 M for DCI is widely recommended and has been shown to be optimal.[2] For ETT, a concentration of 0.25 M is also a common starting point.[5] However, the optimal concentration can vary depending on the synthesizer, the specific 2'-OMe amidite, and the desired coupling time.

Q4: How does the pKa of an activator affect 2'-O-Methyl RNA synthesis?

A4: The pKa of an activator is a measure of its acidity. A lower pKa indicates a stronger acid. While more acidic activators can lead to faster protonation of the phosphoramidite and potentially quicker coupling, they also increase the risk of undesired side reactions. The most significant side reaction is the premature removal of the 5'-dimethoxytrityl (DMT) protecting group from the phosphoramidite monomer in solution. This leads to the formation of a phosphoramidite dimer and subsequent incorporation as an n+1 impurity in the oligonucleotide sequence.[4] DCI, with a higher pKa (less acidic) than ETT and BTT, is often favored to minimize this side reaction.[2]

Q5: Can I use the same activator concentration for all 2'-O-Methyl amidites (A, C, G, U)?

A5: While a single, optimized activator concentration is often used for all four 2'-OMe amidites for convenience, it's important to note that purine (B94841) (A and G) amidites can be bulkier and may sometimes require slightly longer coupling times or higher activator concentrations to achieve the same coupling efficiency as pyrimidine (B1678525) (C and U) amidites.[] For highly critical sequences, optimizing for individual amidites may be beneficial.

Troubleshooting Guide

This guide addresses common issues encountered during 2'-O-Methyl oligonucleotide synthesis that may be related to activator concentration.

Issue Potential Cause Related to Activator Recommended Action
Low Overall Yield of Full-Length Product Insufficient Activator Concentration: The activator concentration may be too low to drive the coupling reaction to completion within the allotted time.- Increase the activator concentration in increments of 0.05 M. - Increase the coupling time. - Ensure the activator solution is fresh and anhydrous.
Degraded Activator: Activator solutions can degrade over time, especially if exposed to moisture.- Prepare fresh activator solution from solid material. - Ensure all solvents and reagents are anhydrous.[4]
High Levels of n-1 Impurities (Truncated Sequences) Low Coupling Efficiency: This is the primary cause of n-1 impurities and can be due to a suboptimal activator concentration.- Optimize the activator concentration by performing a concentration screening experiment (see Experimental Protocols). - Increase the coupling time. - Consider switching to a more potent activator if currently using a weaker one (e.g., from 1H-Tetrazole to ETT or DCI).
High Levels of n+1 Impurities (Extended Sequences) Activator is Too Acidic: Highly acidic activators (e.g., BTT) can cause premature detritylation of the phosphoramidite monomer, leading to dimer formation and n+1 impurities.[4]- Switch to a less acidic activator like DCI (pKa ~5.2).[2] - If using an acidic activator, consider decreasing its concentration slightly. - Ensure that the phosphoramidite and activator solutions are not mixed for extended periods before delivery to the synthesis column.
Inconsistent Coupling Efficiency Between Different Bases Steric Hindrance: Purine (A, G) 2'-OMe amidites are bulkier and may couple less efficiently than pyrimidines (C, U) at a given activator concentration.[]- Increase the coupling time specifically for the problematic base(s). - Consider a slight increase in activator concentration for the purine amidites.

Data Presentation

The following tables provide a summary of typical activator properties and an illustrative guide to the expected impact of activator concentration on coupling efficiency for 2'-O-Methyl amidites.

Table 1: Properties of Common Activators

ActivatorpKaTypical Starting Concentration (in Acetonitrile)Key Characteristics
4,5-Dicyanoimidazole (DCI)~5.20.25 MLess acidic, high solubility, good for minimizing n+1 impurities.[2]
5-Ethylthio-1H-tetrazole (ETT)~4.30.25 MMore acidic than DCI, widely used for RNA synthesis.[1]
5-Benzylthio-1H-tetrazole (BTT)~4.10.25 MHighly acidic, very effective for RNA coupling but higher risk of n+1 impurities.[1]
1H-Tetrazole~4.90.45 MLess effective for sterically hindered 2'-OMe amidites.[1]

Table 2: Illustrative Impact of Activator Concentration on 2'-O-Methyl Amidite Coupling Efficiency

Note: This table is a generalized representation based on literature. Actual results may vary depending on experimental conditions.

ActivatorConcentration (M)Expected Average Coupling Efficiency (%)Potential for n+1 Impurities
DCI 0.1597.0 - 98.5Very Low
0.25 (Recommended) >99.0 Low
0.35>99.0Low to Moderate
0.50>99.5Moderate
ETT 0.1597.5 - 98.8Low
0.25 (Recommended) >99.0 Low to Moderate
0.35>99.5Moderate
0.50>99.5Moderate to High

Experimental Protocols

Protocol 1: Preparation of Activator Solutions

Objective: To prepare fresh, anhydrous activator solutions for oligonucleotide synthesis.

Materials:

  • 4,5-Dicyanoimidazole (DCI) or 5-Ethylthio-1H-tetrazole (ETT) solid

  • Anhydrous acetonitrile (B52724)

  • Sterile, anhydrous amber glass bottles with septa

  • Argon or Nitrogen gas source

Procedure:

  • Under an inert atmosphere (e.g., in a glove box or using a Schlenk line), weigh the required amount of solid activator into the amber glass bottle.

  • Add the calculated volume of anhydrous acetonitrile to achieve the desired molar concentration (e.g., for 100 mL of 0.25 M DCI, add 2.95 g of DCI to 100 mL of anhydrous acetonitrile).

  • Seal the bottle with a septum cap.

  • Gently swirl the bottle until the activator is completely dissolved.

  • Store the solution under an inert atmosphere at room temperature, protected from light.

Protocol 2: Screening for Optimal Activator Concentration

Objective: To determine the optimal activator concentration for a specific 2'-O-Methyl phosphoramidite and synthesizer.

Materials:

  • DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • 2'-O-Methyl phosphoramidite solutions (e.g., 0.1 M in anhydrous acetonitrile)

  • A series of activator solutions at different concentrations (e.g., DCI at 0.15 M, 0.20 M, 0.25 M, 0.30 M, 0.35 M)

  • Standard synthesis reagents (capping, oxidation, deblocking solutions)

  • Reagents for cleavage and deprotection

  • HPLC system for analysis

Procedure:

  • Synthesize a short, test oligonucleotide (e.g., a 5-mer) containing the 2'-OMe nucleotide of interest.

  • For each synthesis, use a different concentration of the activator being tested, keeping all other synthesis parameters (e.g., coupling time, phosphoramidite concentration) constant.

  • After synthesis, cleave and deprotect the oligonucleotides.

  • Analyze the crude product by HPLC to determine the percentage of full-length product versus n-1 impurities.

  • The optimal activator concentration is the one that provides the highest percentage of full-length product with minimal n+1 impurities.

Visualizations

Oligonucleotide_Synthesis_Cycle cluster_optimization Optimization Focus Deblocking 1. Deblocking (Removal of 5'-DMT group) Coupling 2. Coupling (Amidite + Activator) Deblocking->Coupling Exposed 5'-OH Capping 3. Capping (Blocking of unreacted 5'-OH) Coupling->Capping Phosphite Triester Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Capped & Uncapped Chains Oxidation->Deblocking Stable Phosphate Triester

Figure 1. The solid-phase oligonucleotide synthesis cycle.

Troubleshooting_Flowchart decision decision issue issue start Low Yield or High Impurities check_n1 High n-1 Impurities? start->check_n1 check_n_plus_1 High n+1 Impurities? check_n1->check_n_plus_1 No low_coupling Issue: Low Coupling Efficiency check_n1->low_coupling Yes acidic_activator Issue: Activator Too Acidic check_n_plus_1->acidic_activator Yes check_reagents Action: Check Reagent Quality (Anhydrous, Fresh) check_n_plus_1->check_reagents No increase_conc Action: Increase Activator Concentration or Coupling Time low_coupling->increase_conc change_activator Action: Switch to Less Acidic Activator (e.g., DCI) acidic_activator->change_activator increase_conc->check_reagents

Figure 2. Troubleshooting logic for impurity issues.

References

Validation & Comparative

A Comparative Guide to HPLC Analysis for Purity Assessment of 2'-O-Methyl RNA Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic oligonucleotides is paramount for the validity of experimental results and the safety and efficacy of therapeutic applications. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for the purity assessment of 2'-O-Methyl (2'-OMe) RNA oligonucleotides, supported by experimental data and detailed protocols.

The chemical synthesis of 2'-OMe RNA oligonucleotides, while highly efficient, inevitably produces a range of impurities. These include shorter sequences (n-1, n-2, etc., often termed "shortmers"), incompletely deprotected oligonucleotides, and other synthesis-related byproducts.[1] The presence of these impurities can significantly impact downstream applications, making robust purity assessment a critical step in quality control.

This guide focuses on a comparative analysis of the primary methods used for this purpose: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC), Anion-Exchange HPLC (AEX-HPLC), Capillary Gel Electrophoresis (CGE), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Performance Comparison of Analytical Techniques

The choice of analytical method for purity assessment depends on several factors, including the desired resolution, the nature of the impurities to be detected, and the need for mass confirmation. The following table summarizes the key performance characteristics of the most common techniques.

Analytical MethodPrincipleResolution of n-1 ImpuritiesThroughputKey AdvantagesLimitationsTypical Purity Achieved
IP-RP-HPLC Separation based on hydrophobicity, enhanced by an ion-pairing agent that neutralizes the negative charge of the oligonucleotide backbone.[1]Good, but can be challenging for longer oligonucleotides.HighRobust, reproducible, and easily coupled with mass spectrometry.May not resolve all co-eluting impurities; diastereomer separation can complicate analysis.>85%[2]
AEX-HPLC Separation based on the net negative charge of the oligonucleotide backbone.[1]Excellent for separating species with different numbers of phosphate (B84403) groups (e.g., n-1 shortmers).[3]ModerateHigh resolution for charge-based separations; effective for oligonucleotides with significant secondary structure.[4]Not easily compatible with mass spectrometry due to high salt concentrations in the mobile phase.Can achieve high purity, often used for purification.
CGE Separation based on size in a gel-filled capillary under an electric field.Very high, often considered the gold standard for size-based separation.[5]HighHigh resolution, automated, and requires minimal sample and reagent consumption.Less amenable to fraction collection for further analysis compared to HPLC.Can provide purity assessments exceeding 90%.
LC-MS Combines the separation power of HPLC with the mass detection capabilities of mass spectrometry.Dependent on the chromatographic method, but can identify and quantify co-eluting impurities.[6]Moderate to HighProvides unambiguous mass confirmation of the main product and impurities.[6]Ion-pairing reagents can suppress the MS signal; quantification can be more complex than UV-based methods.Can provide highly accurate purity assessment by deconvoluting complex spectra.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical experimental workflows for HPLC-based purity analysis of 2'-O-Methyl RNA oligonucleotides.

hplc_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample 2'-O-Methyl RNA Oligonucleotide Synthesis deprotection Deprotection sample->deprotection desalting Desalting deprotection->desalting hplc_system HPLC System (Pump, Injector, Column Oven) desalting->hplc_system Inject Sample column Analytical Column (e.g., C18 for IP-RP) hplc_system->column detector UV Detector (260 nm) column->detector chromatogram Chromatogram Generation detector->chromatogram Signal Output integration Peak Integration chromatogram->integration purity_calc Purity Calculation (% Area) integration->purity_calc report report purity_calc->report Final Report

Caption: Experimental workflow for HPLC-based purity assessment.

method_selection cluster_methods Analytical Methods cluster_outcomes Primary Outcome start Purity Assessment Goal ip_rp_hplc IP-RP-HPLC start->ip_rp_hplc aex_hplc AEX-HPLC start->aex_hplc cge CGE start->cge lc_ms LC-MS start->lc_ms hydrophobicity Hydrophobicity-based Purity ip_rp_hplc->hydrophobicity charge Charge-based Purity aex_hplc->charge size Size-based Purity cge->size mass_confirmation Mass Confirmation & Impurity ID lc_ms->mass_confirmation

Caption: Logical relationships in method selection for purity analysis.

Detailed Experimental Protocols

The following are representative protocols for the key analytical methods discussed. It is important to note that these may require optimization based on the specific oligonucleotide sequence and instrumentation.

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

This method is widely used for its robustness and compatibility with mass spectrometry.[7]

  • Instrumentation: A standard HPLC or UPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column suitable for oligonucleotide analysis (e.g., Agilent PLRP-S, Waters ACQUITY Premier Oligonucleotide BEH C18).[2][8]

  • Mobile Phase A: An aqueous solution of an ion-pairing agent and a buffer. A common formulation is 100 mM hexafluoroisopropanol (HFIP) and 8.6 mM triethylamine (B128534) (TEA) in water.[9]

  • Mobile Phase B: A mixture of Mobile Phase A and an organic solvent, typically acetonitrile (B52724) or methanol (B129727) (e.g., 50% Acetonitrile in Mobile Phase A).[9]

  • Gradient: A linear gradient from a lower to a higher concentration of Mobile Phase B. For a 20-mer 2'-OMe RNA, a typical gradient might be 20-40% B over 20 minutes.

  • Flow Rate: 0.2-0.5 mL/min for analytical scale.

  • Column Temperature: Elevated temperatures (e.g., 60-80 °C) are often used to denature any secondary structures of the RNA oligonucleotide, leading to sharper peaks and improved resolution.[9]

  • Detection: UV absorbance at 260 nm.

  • Sample Preparation: The lyophilized oligonucleotide is dissolved in Mobile Phase A or nuclease-free water to a concentration of approximately 0.1-1.0 mg/mL.

Anion-Exchange HPLC (AEX-HPLC)

This technique provides excellent resolution for oligonucleotides based on their charge, which is proportional to their length.[3]

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A strong anion-exchange column (e.g., Agilent Bio SAX, Thermo Scientific DNAPac PA200).

  • Mobile Phase A: A low salt buffer, for example, 10 mM Tris-HCl, pH 8.0.[10]

  • Mobile Phase B: A high salt buffer, such as 10 mM Tris-HCl with 1.0 M sodium chloride or sodium perchlorate, pH 8.0.[10]

  • Gradient: A linear gradient from a low to a high concentration of Mobile Phase B to elute the oligonucleotides based on their increasing charge.

  • Flow Rate: 0.5-1.0 mL/min.

  • Column Temperature: Can be varied (e.g., 30-80 °C) to optimize separation and reduce secondary structures.[10]

  • Detection: UV absorbance at 260 nm.

  • Sample Preparation: The oligonucleotide is dissolved in Mobile Phase A to a suitable concentration.

Capillary Gel Electrophoresis (CGE)

CGE offers high-resolution, size-based separation of oligonucleotides.

  • Instrumentation: A capillary electrophoresis system with a UV or fluorescence detector (e.g., Agilent 2100 Bioanalyzer).[11]

  • Capillary: A fused-silica capillary, often coated to prevent adsorption of the oligonucleotides.

  • Sieving Matrix: A replaceable polymer solution (gel) that allows for the separation of oligonucleotides by size.

  • Running Buffer: A buffer compatible with the sieving matrix and the oligonucleotide sample.

  • Voltage: A high voltage is applied across the capillary to drive the migration of the negatively charged oligonucleotides.

  • Temperature: The capillary temperature is controlled to ensure reproducible migration times.

  • Detection: UV absorbance at 260 nm or fluorescence if a fluorescently intercalating dye is used in the gel.

  • Sample Preparation: The sample is dissolved in nuclease-free water or a low-salt buffer. It is crucial to desalt the sample as high salt concentrations can interfere with the electrokinetic injection.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for both purity assessment and identity confirmation.[6]

  • Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap mass analyzer).

  • Chromatography: Typically, an IP-RP-HPLC method is used, but with MS-compatible mobile phases. Volatile ion-pairing agents like triethylamine (TEA) and hexafluoroisopropanol (HFIP) are preferred over non-volatile salts.[12]

  • Mass Spectrometry: The mass spectrometer is operated in negative ion mode to detect the negatively charged oligonucleotides. Data is acquired over a mass range that encompasses the expected charge states of the oligonucleotide and its impurities.

  • Data Analysis: The resulting mass spectra are deconvoluted to determine the molecular weights of the species present in each chromatographic peak. This allows for the confident identification of the full-length product and impurities such as n-1 shortmers.[6]

Conclusion

The purity assessment of 2'-O-Methyl RNA oligonucleotides is a multi-faceted challenge that often requires the use of orthogonal analytical techniques. While IP-RP-HPLC is a robust and versatile method, especially when coupled with mass spectrometry, it may not always provide the resolution needed to separate all synthesis-related impurities. AEX-HPLC offers an excellent alternative for charge-based separations, and CGE is unparalleled for high-resolution size-based analysis. Ultimately, a combination of these methods provides the most comprehensive characterization of oligonucleotide purity, ensuring the quality and reliability of these critical molecules for research and therapeutic development. The choice of the primary analytical technique will depend on the specific requirements of the analysis, with LC-MS being indispensable for unequivocal identification of the product and its impurities.

References

Mass Spectrometry for the Characterization of Synthetic 2'-O-Methylated RNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The precise characterization of synthetic 2'-O-Methylated RNA is paramount for its application in research, diagnostics, and therapeutics. Mass spectrometry has emerged as a cornerstone technology for this purpose, offering unparalleled accuracy and sensitivity in determining molecular weight, confirming sequence identity, and identifying impurities. This guide provides a comparative overview of the two most prominent mass spectrometry techniques used for the analysis of synthetic 2'-O-Methylated RNA: Ion-Pair Reversed-Phase Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS).

Performance Comparison: LC-MS vs. MALDI-TOF MS

The choice between LC-MS and MALDI-TOF MS for the characterization of synthetic 2'-O-Methylated RNA depends on the specific analytical requirements, such as the need for high-throughput screening versus in-depth impurity profiling. The following table summarizes the key quantitative performance metrics of each technique.

FeatureIon-Pair Reversed-Phase LC-MSMALDI-TOF MS
Mass Accuracy < 10 ppm[1]44 ppm (for oligonucleotides < 30 bases)[2]
Resolution High (can resolve n-1 and other closely related impurities)[3]Limited, especially for oligonucleotides > 50 bases[4][5]
Sensitivity High (100 fmol to 2 pmol)[4]High (100 fmol to 2 pmol)[4]
Analysis Time Longer (minutes per sample)Faster (seconds per sample)
Throughput LowerHigher
Sample Purity Requirement More tolerant to complex mixturesLess tolerant to salts and buffers[4]
Coupling to Separation Inherently coupled to liquid chromatographyTypically a standalone analysis
Charge State Multiple charge states observedPredominantly singly charged ions[6]

Experimental Workflows and Protocols

A comprehensive quality control workflow is essential to ensure the identity, purity, and integrity of synthetic 2'-O-Methylated RNA. The following diagram illustrates a typical workflow from synthesis to final characterization.

Synthetic RNA Characterization Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control & Characterization cluster_final Final Product Synthesis Solid-Phase Synthesis Cleavage Cleavage & Deprotection Synthesis->Cleavage Purification Initial Purification (e.g., HPLC) Cleavage->Purification Quantification Quantification (UV-Vis) Purification->Quantification Purity_Check Purity Assessment (CE or HPLC) Quantification->Purity_Check MS_Analysis Mass Spectrometry Analysis (LC-MS or MALDI-TOF MS) Purity_Check->MS_Analysis Sequence_Verification Sequence Verification MS_Analysis->Sequence_Verification Impurity_Profiling Impurity Profiling MS_Analysis->Impurity_Profiling Final_Product Characterized 2'-O-Methylated RNA Impurity_Profiling->Final_Product

A typical workflow for the synthesis and quality control of 2'-O-Methylated RNA.
Experimental Protocol: Ion-Pair Reversed-Phase LC-MS

This protocol outlines the general steps for the analysis of synthetic 2'-O-Methylated RNA using IP-RPLC coupled to a high-resolution mass spectrometer.

1. Sample Preparation:

  • Dissolve the synthetic 2'-O-Methylated RNA sample in an appropriate RNase-free aqueous buffer to a final concentration of approximately 10-50 µM.

  • If necessary, perform a desalting step using a suitable method like ethanol (B145695) precipitation or a size-exclusion spin column to remove excess salts that can interfere with the analysis.

2. LC System and Conditions:

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system is recommended for optimal resolution.

  • Column: A C18 reversed-phase column with a particle size of ≤ 2 µm is commonly used.

  • Mobile Phase A: An aqueous solution of an ion-pairing agent and a weak acid. A common combination is 4-8 mM triethylamine (B128534) (TEA) and 100-300 mM hexafluoroisopropanol (HFIP).[3]

  • Mobile Phase B: Acetonitrile (B52724).

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the oligonucleotides. The gradient profile should be optimized based on the length and sequence of the RNA.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Elevated temperatures (e.g., 60-75°C) are often used to denature the RNA and improve peak shape.[7]

3. Mass Spectrometer and Conditions:

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is preferred for accurate mass measurements.

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for oligonucleotides.

  • Mass Range: Set the mass range to encompass the expected m/z values of the multiply charged ions of the target RNA and its potential impurities.

  • Data Acquisition: Acquire data in full scan mode to detect all ions. For sequence confirmation, tandem mass spectrometry (MS/MS) can be performed.

4. Data Analysis:

  • Deconvolute the raw mass spectrum to determine the neutral molecular weight of the main product and any detected impurities.

  • Compare the experimentally determined molecular weight with the theoretical molecular weight of the expected 2'-O-Methylated RNA sequence.

  • Analyze the chromatographic profile to assess the purity of the sample and quantify any impurities.

Experimental Protocol: MALDI-TOF MS

This protocol provides a general procedure for the analysis of synthetic 2'-O-Methylated RNA using MALDI-TOF MS.

1. Sample Preparation:

  • Dissolve the synthetic 2'-O-Methylated RNA sample in RNase-free water to a final concentration of approximately 1-10 pmol/µL.

  • Desalting is crucial for MALDI-TOF MS. Use a suitable method such as C18 ZipTips or dialysis to remove salts.[8]

2. Matrix Preparation:

  • A common matrix for oligonucleotide analysis is 3-hydroxypicolinic acid (3-HPA).[8]

  • Prepare a saturated solution of 3-HPA in a 50:50 mixture of acetonitrile and water.

  • The addition of an ammonium (B1175870) salt, such as diammonium hydrogen citrate, to the matrix solution can help to reduce sodium and potassium adducts and improve spectral quality.[8]

3. Sample Spotting:

  • Dried-Droplet Method: Mix the RNA sample solution with the matrix solution in a 1:1 ratio. Spot approximately 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Two-Layer Method: First, spot a small amount of the matrix solution onto the target and let it crystallize. Then, apply the RNA sample solution on top of the matrix layer and allow it to dry.[8]

4. Mass Spectrometer and Conditions:

  • Mass Spectrometer: A MALDI-TOF mass spectrometer equipped with a suitable laser (e.g., a nitrogen laser at 337 nm).

  • Ionization Mode: Typically operated in negative or positive ion linear or reflectron mode. Reflectron mode provides higher resolution.

  • Mass Range: Set the mass range to include the expected molecular weight of the synthetic RNA.

  • Calibration: Calibrate the instrument using a standard of known molecular weight, often a peptide or another oligonucleotide.

  • Data Acquisition: Acquire spectra by firing the laser at the sample spot. Average multiple laser shots to improve the signal-to-noise ratio.

5. Data Analysis:

  • Identify the peak corresponding to the singly charged molecular ion ([M-H]⁻ or [M+H]⁺) of the full-length 2'-O-Methylated RNA.

  • Compare the measured mass with the theoretical mass to confirm the identity of the product.

  • Examine the spectrum for peaks corresponding to common impurities, such as n-1 shortmers or depurination products.

Alternative Characterization Methods

While mass spectrometry is a powerful tool, other techniques can provide complementary information for a comprehensive characterization of synthetic 2'-O-Methylated RNA.

Alternative Characterization Methods cluster_main Alternative Methods cluster_info Information Provided CE Capillary Electrophoresis (CE) CE_Info Purity and size heterogeneity CE->CE_Info HPLC_UV HPLC with UV Detection HPLC_UV_Info Purity and quantification HPLC_UV->HPLC_UV_Info Enzymatic_Digestion Enzymatic Digestion followed by LC-MS Enzymatic_Info Sequence confirmation and localization of modifications Enzymatic_Digestion->Enzymatic_Info NGS Next-Generation Sequencing (NGS) NGS_Info Sequence confirmation NGS->NGS_Info

References

Stability Showdown: Tac-Protected vs. Acetyl-Protected rC Phosphoramidites in RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative stability and performance of tert-butylphenoxyacetyl (tac) and acetyl (Ac) protected ribocytidine (rC) phosphoramidites for RNA oligonucleotide synthesis.

In the intricate process of solid-phase RNA synthesis, the choice of protecting groups for the exocyclic amines of the nucleobases is a critical determinant of the final product's purity and yield. Among the options for ribocytidine (rC), tert-butylphenoxyacetyl (tac) and acetyl (Ac) are two commonly employed protecting groups, each with distinct chemical properties that influence their stability throughout the synthesis and deprotection cycles. This guide provides an objective comparison of their performance, supported by available data and detailed experimental considerations, to aid researchers in selecting the optimal phosphoramidite (B1245037) for their specific application.

At a Glance: Key Performance Metrics

The stability and performance of tac- and acetyl-protected rC phosphoramidites can be evaluated based on several key parameters, from their stability in solution on the synthesizer to the final purity of the synthesized RNA oligonucleotides. The following table summarizes the critical aspects of their performance.

FeatureTac-Protected rC PhosphoramiditeAcetyl-Protected rC PhosphoramiditeKey Considerations
On-Synthesizer Stability Generally high stability in acetonitrile (B52724).[1]Adequate for standard synthesis cycles.The solution stability of phosphoramidites is crucial to prevent the accumulation of impurities that can be incorporated into the growing oligonucleotide chain.
Deprotection Conditions Compatible with a wide range of mild to standard deprotection reagents, including gaseous ammonia (B1221849) and room temperature protocols.[2]Requires specific, rapid deprotection protocols, such as with aqueous methylamine (B109427) (AMA), to prevent side reactions.[3]The choice of deprotection strategy is often dictated by the presence of other sensitive modifications in the RNA sequence.
Deprotection Kinetics Ultra-fast deprotection. Complete removal can be achieved in as little as 15 minutes at 55°C with concentrated ammonia.[2]Very rapid hydrolysis, which is essential for preventing side reactions during fast deprotection protocols.Faster deprotection times reduce the overall synthesis time and minimize exposure of the RNA to harsh basic conditions.
Side Reaction Profile Low propensity for side reactions under standard synthesis and deprotection conditions.Prone to transamination with certain deprotection reagents if not hydrolyzed quickly. The use of Ac-rC is specifically recommended to avoid this with AMA.[3]Minimizing side reactions is paramount for obtaining high-purity RNA oligonucleotides.
Final Oligonucleotide Purity Generally leads to high-purity oligonucleotides due to clean deprotection.[2]Can yield high-purity oligonucleotides when used with optimized fast deprotection protocols.The final purity is a cumulative result of on-synthesizer stability, coupling efficiency, and the cleanliness of the deprotection step.

In-Depth Analysis of Stability and Performance

On-Synthesizer Stability:

The stability of phosphoramidites in the acetonitrile solution on the automated synthesizer is critical for achieving high coupling efficiencies and minimizing the incorporation of impurities. Studies on the degradation of various phosphoramidites have shown that dC-tac phosphoramidite exhibits high stability in solution, even in the presence of water, comparable to that of dA-tac and dT phosphoramidites.[1] This inherent stability of the tac group on cytidine (B196190) contributes to the reliability of RNA synthesis, particularly for long sequences or complex syntheses that require extended exposure of the amidites to the solvent.

Acetyl-protected rC phosphoramidites also demonstrate sufficient stability for routine use in automated solid-phase synthesis.[4] However, the acetyl group is inherently more labile than the tac group, a property that is leveraged for its rapid removal during deprotection. While generally stable under the anhydrous conditions of the synthesis cycle, any premature cleavage could potentially lead to undesired side reactions.

Deprotection and Side Reactions:

The most significant distinction between tac- and acetyl-protected rC lies in their deprotection chemistry and associated side reaction profiles.

The tac group is designed for "fast deprotection" and is compatible with a broad spectrum of mild deprotection conditions.[2] Its removal is exceptionally rapid, which is advantageous for synthesizing RNA molecules containing base-labile modifications. The use of tac protection minimizes the exposure of the oligonucleotide to harsh basic conditions, thereby preserving the integrity of sensitive functional groups.[2]

The acetyl group on cytidine is specifically employed in "UltraFAST" deprotection protocols that utilize reagents like a mixture of aqueous methylamine and ammonium (B1175870) hydroxide (B78521) (AMA).[3] Under these highly basic conditions, other common protecting groups on cytidine, such as benzoyl (Bz), are susceptible to a transamination side reaction, where the protecting group is replaced by a methylamino group. The acetyl group, due to its rapid hydrolysis, is removed before this side reaction can occur to any significant extent, thus ensuring the integrity of the cytidine base.[3] However, this reliance on rapid hydrolysis also makes acetyl-rC less suitable for deprotection methods that are slower and milder.

Experimental Protocols

To provide a framework for the comparative evaluation of these two phosphoramidites, the following outlines a general experimental protocol for synthesizing and analyzing an RNA oligonucleotide.

I. Oligonucleotide Synthesis:

  • Phosphoramidite Preparation: Dissolve both tac-protected rC and acetyl-protected rC phosphoramidites in anhydrous acetonitrile to a concentration of 0.1 M.

  • Automated Synthesis: Synthesize a test RNA sequence (e.g., a 20-mer) on a standard automated DNA/RNA synthesizer.

    • Use identical synthesis cycles for both phosphoramidites, including standard reagents for detritylation, coupling (with an appropriate activator like 5-ethylthio-1H-tetrazole), capping, and oxidation.

    • Monitor the coupling efficiency of each step via trityl cation assay.

II. Deprotection:

  • For Tac-Protected rC Oligonucleotide:

    • Cleave the oligonucleotide from the solid support and deprotect the exocyclic amines and phosphate (B84403) groups using concentrated ammonium hydroxide at 55°C for 15-30 minutes.

    • Alternatively, for sensitive oligonucleotides, use a milder condition such as gaseous ammonia or room temperature incubation in ammonium hydroxide for a longer duration.

  • For Acetyl-Protected rC Oligonucleotide:

    • Cleave and deprotect the oligonucleotide using a 1:1 mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (AMA) at 65°C for 10-15 minutes.

III. Analysis:

  • Purification: Purify the crude oligonucleotides using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Purity Assessment: Analyze the purity of the final products by analytical HPLC and/or capillary electrophoresis (CE). Compare the profiles for the presence of failure sequences and side products.

  • Mass Spectrometry: Confirm the identity of the synthesized oligonucleotides and detect any potential modifications or side products using mass spectrometry (e.g., ESI-MS).

Visualizing the Chemical Differences and Workflows

To better understand the molecular distinctions and the synthesis workflow, the following diagrams are provided.

cluster_tac Tac-Protected rC Phosphoramidite cluster_acetyl Acetyl-Protected rC Phosphoramidite Tac_rC rC(tac) Phosphoramidite Tac_Structure Structure: Ribose-Cytosine-NH-CO-CH2-O-Ph-tBu Ac_rC rC(Ac) Phosphoramidite Ac_Structure Structure: Ribose-Cytosine-NH-CO-CH3

Figure 1: Chemical Structures. A simplified representation of the chemical structures of tac- and acetyl-protected ribocytidine.

cluster_synthesis Solid-Phase RNA Synthesis cluster_deprotection Deprotection cluster_tac_path Tac-rC Path cluster_acetyl_path Acetyl-rC Path start Start Synthesis coupling Coupling Step start->coupling capping Capping coupling->capping oxidation Oxidation capping->oxidation detritylation Detritylation oxidation->detritylation detritylation->coupling Repeat for each nucleotide end_synthesis Completed Sequence (on support) detritylation->end_synthesis tac_deprotection Mild/Fast Deprotection (e.g., NH3, 55°C, 15 min) end_synthesis->tac_deprotection acetyl_deprotection UltraFAST Deprotection (e.g., AMA, 65°C, 10 min) end_synthesis->acetyl_deprotection final_rna Purified RNA Oligonucleotide tac_deprotection->final_rna acetyl_deprotection->final_rna

Figure 2: Synthesis and Deprotection Workflow. A flowchart illustrating the general steps of solid-phase RNA synthesis followed by the divergent deprotection pathways for tac- and acetyl-protected oligonucleotides.

Conclusion

The choice between tac- and acetyl-protected rC phosphoramidites is not a matter of inherent superiority but rather one of strategic selection based on the specific requirements of the RNA synthesis project.

Tac-protected rC phosphoramidite emerges as a robust and versatile option, offering high on-synthesizer stability and compatibility with a wide array of mild and rapid deprotection conditions. This makes it an excellent choice for the synthesis of long RNA sequences and those containing sensitive or labile modifications.

Acetyl-protected rC phosphoramidite , on the other hand, is a specialized tool, indispensable for "UltraFAST" deprotection protocols that utilize strong amine-based reagents like AMA. Its rapid removal is key to preventing deleterious side reactions under these specific conditions, enabling extremely fast turnaround times from synthesis to purified product.

Ultimately, researchers and drug development professionals must weigh the factors of synthesis scale, the presence of other chemical modifications, and the desired deprotection speed and conditions to make an informed decision. For general-purpose, high-fidelity RNA synthesis, especially with sensitive moieties, the stability and versatile deprotection of tac-rC are highly advantageous. For high-throughput applications where speed is paramount and an AMA-based deprotection strategy is employed, acetyl-rC is the protecting group of choice.

References

A Comparative Guide to Methods for Validating Antisense Oligonucleotide Sequence Fidelity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic promise of antisense oligonucleotides (ASOs) is intrinsically linked to their precise nucleotide sequence. Ensuring the fidelity of these sequences is a critical quality control step in research, development, and manufacturing. This guide provides an objective comparison of key analytical methods for validating ASO sequence fidelity, supported by experimental data and detailed protocols.

Comparison of ASO Sequence Validation Methods

The selection of an appropriate analytical method for ASO sequence validation depends on various factors, including the specific information required (e.g., purity, exact sequence, impurity profile), throughput needs, and available instrumentation. The following table summarizes and compares the performance of common techniques.

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS)Ion-Exchange Chromatography (IEX)Capillary Gel Electrophoresis (CGE)Sanger SequencingNext-Generation Sequencing (NGS)
Primary Application Purity, identity, impurity profiling, sequence confirmationPurity assessment, analysis of length variants (shortmers/longmers)Purity and integrity analysis, size-based separationDefinitive sequence determination of a specific ASOHigh-throughput sequence determination and impurity analysis
Resolution High to Very HighHighVery HighSingle nucleotideSingle nucleotide
Sensitivity High (pg to ng/mL levels)[1][2][3][4]Moderate (µmol/L levels)[5]HighModerateVery High
Throughput Moderate to HighHighHighLowVery High
Quantitative Accuracy ExcellentGoodGoodNot inherently quantitative for purityExcellent for quantifying variant frequencies
Information Provided Molecular weight, sequence fragments, purity profileLength heterogeneity, separation of impuritiesSize, purity, presence of truncationsExact nucleotide sequenceComprehensive sequence data, low-level variant detection
Cost per Sample HighLow to ModerateLow to ModerateModerateHigh (but decreases with scale)
Key Advantage Provides both mass and sequence information, high specificity[6]Robust for routine purity checks of length variants[7][8]High resolving power for size-based separations[9][10]"Gold standard" for sequence accuracy[11]Massively parallel sequencing for deep analysis[11]
Limitations Complex data analysis, potential for ion suppressionLimited sequence-specific information, not directly coupled to MS without desalting[12]Limited to size-based separation, less informative about sequenceLow throughput, not suitable for complex mixturesHigher cost for small numbers of samples, complex data analysis

Featured Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS has emerged as a cornerstone technique for the comprehensive characterization of ASOs due to its ability to couple high-resolution chromatographic separation with the precise mass determination of the analyte and its impurities.[6] Ion-pair reversed-phase (IP-RP) LC is commonly employed, where an ion-pairing agent is added to the mobile phase to enhance the retention and separation of the highly charged ASO molecules on a hydrophobic stationary phase.[13]

Experimental Workflow for ASO Analysis by LC-MS

The following diagram illustrates a typical workflow for the analysis of ASO sequence fidelity and purity using LC-MS.

ASO_LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation (IP-RP) cluster_ms MS Detection and Analysis cluster_data Data Processing and Interpretation Sample ASO Sample Dilution Dilution in Nuclease-Free Water Sample->Dilution Spiking Spiking with IS Dilution->Spiking IS Internal Standard (Optional) Injection Inject Sample onto LC Column Spiking->Injection Prepared Sample Gradient Gradient Elution with Ion-Pairing Reagents Injection->Gradient Separation Separation of ASO and Impurities Gradient->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Eluted Analytes MS_Scan Full Scan Mass Spectrometry Ionization->MS_Scan MSMS Tandem MS (MS/MS) for Fragmentation MS_Scan->MSMS Data_Acquisition Data Acquisition MS_Scan->Data_Acquisition Deconvolution Deconvolution of Mass Spectra Data_Acquisition->Deconvolution Raw Data Impurity_ID Impurity Identification Deconvolution->Impurity_ID Sequence_Verification Sequence Verification via Fragmentation Deconvolution->Sequence_Verification Purity_Quant Purity Quantification Impurity_ID->Purity_Quant

Caption: Workflow for ASO analysis by LC-MS.

Detailed Experimental Protocol for ASO Analysis by IP-RP LC-MS

This protocol provides a general framework for the analysis of a 20-mer phosphorothioate-modified ASO. Optimization of specific parameters may be required for different ASO sequences and modifications.

1. Materials and Reagents:

  • ASO sample

  • Nuclease-free water

  • Mobile Phase A: 100 mM 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) and 15 mM N,N-Diisopropylethylamine (DIPEA) in water.

  • Mobile Phase B: 100 mM HFIP and 15 mM DIPEA in 80% acetonitrile.

  • LC-MS grade water and acetonitrile.

  • Internal Standard (IS): A non-interfering oligonucleotide of known concentration (optional).

2. Instrumentation:

  • High-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Reversed-phase column suitable for oligonucleotide analysis (e.g., C18).

3. Sample Preparation:

  • Prepare a stock solution of the ASO sample in nuclease-free water to a concentration of 1 mg/mL.

  • Perform serial dilutions to prepare working solutions at concentrations appropriate for the sensitivity of the mass spectrometer (e.g., 1-10 µg/mL).

  • If using an internal standard, spike the diluted ASO samples with the IS to a final concentration within the linear range of the assay.

4. LC Method:

  • Column: Waters ACQUITY Premier Oligonucleotide C18 column, 1.7 µm, 2.1 x 50 mm.[2]

  • Column Temperature: 55 °C.[14]

  • Flow Rate: 0.5 mL/min.[14]

  • Injection Volume: 5 µL.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-10 min: 10-50% B (linear gradient)

    • 10-10.5 min: 50-90% B (linear gradient)

    • 10.5-11.5 min: 90% B (hold)

    • 11.5-12 min: 90-10% B (linear gradient)

    • 12-15 min: 10% B (re-equilibration)

5. MS Method:

  • Ionization Mode: Negative Electrospray Ionization (ESI).

  • Mass Range: m/z 500-4000.

  • Data Acquisition: Full scan mode for purity analysis and targeted MS/MS (or data-dependent acquisition) for sequence verification.

  • MS/MS Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

6. Data Analysis:

  • Purity Analysis:

    • Integrate the peak area of the full-length product (FLP) and all detected impurities in the total ion chromatogram (TIC).

    • Calculate the purity of the ASO as the percentage of the FLP peak area relative to the total peak area of all oligonucleotide-related species.

  • Mass Confirmation:

    • Deconvolute the mass spectrum of the main peak to determine the experimental molecular weight of the ASO.

    • Compare the experimental mass to the theoretical mass of the expected ASO sequence.

  • Sequence Verification:

    • Analyze the MS/MS fragmentation pattern of the ASO.

    • Identify the characteristic "y" and "w" fragment ions for phosphorothioate (B77711) oligonucleotides to confirm the nucleotide sequence.

Alternative Methods for ASO Validation

While LC-MS provides a comprehensive analysis, other techniques offer advantages for specific applications.

Ion-Exchange Chromatography (IEX)

IEX is a powerful technique for separating ASOs based on their length due to the charge of the phosphate (B84403) backbone.[5][7][8] This method is particularly effective for resolving failure sequences (n-1, n-2, etc.) from the full-length product.[5]

  • Principle: Separation is based on the electrostatic interaction between the negatively charged phosphate groups of the ASO and the positively charged stationary phase of the chromatography column. Elution is achieved by increasing the salt concentration of the mobile phase.[7]

  • Application: Ideal for routine quality control of ASO purity, specifically for detecting and quantifying length-related impurities.

Capillary Gel Electrophoresis (CGE)

CGE offers high-resolution separation of oligonucleotides based on their size.[9][10]

  • Principle: A sieving matrix (gel) within a capillary is used to separate ASOs based on their size under an electric field. Smaller molecules migrate faster through the gel matrix.[10][15]

  • Application: Purity assessment, analysis of truncated sequences, and monitoring degradation products.

Sanger Sequencing

Sanger sequencing, or the chain-termination method, is the "gold standard" for determining the exact nucleotide sequence of a DNA molecule.[11]

  • Principle: Involves the enzymatic synthesis of DNA strands of varying lengths, each terminated by a fluorescently labeled dideoxynucleotide. The sequence is determined by separating these fragments by size using capillary electrophoresis.[11][16]

  • Application: Definitive confirmation of the primary sequence of a purified ASO. It is often used to validate the sequence of the template used for ASO synthesis.

Conclusion

The validation of antisense oligonucleotide sequence fidelity is a multi-faceted process that often requires the use of orthogonal analytical methods. LC-MS provides a comprehensive analysis of purity, identity, and sequence. IEX and CGE are robust methods for assessing purity and length heterogeneity. Sanger sequencing remains the definitive method for sequence confirmation. The choice of method or combination of methods will depend on the specific requirements of the analysis at different stages of ASO research and development.

References

Performance Showdown: DMT-2'O-Methyl-rC(tac) vs. DMT-2'O-Methyl-rC(Ac) Phosphoramidites in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of oligonucleotide synthesis, the choice of protective groups for nucleobases is a critical determinant of yield, purity, and overall efficiency. For researchers and developers in the fields of therapeutics and diagnostics, selecting the optimal phosphoramidite (B1245037) is paramount. This guide provides a detailed comparison of two popular phosphoramidites for the incorporation of 2'-O-Methylcytidine: DMT-2'O-Methyl-rC(tac) and DMT-2'O-Methyl-rC(Ac). This evaluation is based on their respective protective group chemistries, offering insights into their performance during synthesis and deprotection.

Executive Summary

Both DMT-2'O-Methyl-rC(tac) and DMT-2'O-Methyl-rC(Ac) are designed for efficient oligonucleotide synthesis with rapid deprotection protocols, a significant advantage over traditional, slower methods. The primary distinction lies in the nature of their exocyclic amine protecting groups: tert-butylphenoxyacetyl (tac) and acetyl (Ac). While both facilitate swift deprotection, the 'tac' group is generally associated with ultra-fast cleavage under milder conditions, whereas the 'Ac' group is well-regarded for its ability to prevent base modifications during deprotection with amine-based reagents.

Performance Comparison

Performance ParameterDMT-2'O-Methyl-rC(tac)DMT-2'O-Methyl-rC(Ac)Key Considerations
Coupling Efficiency High, with good solubility in acetonitrile (B52724).[1][2]High, standard for phosphoramidite chemistry.Both are expected to perform well with standard coupling times for 2'-O-Methyl phosphoramidites (typically 3-6 minutes).[3] Efficiency is highly dependent on synthesizer maintenance and reagent quality.
Deprotection Speed Ultra-fast.[1]Fast.[4]'tac' offers faster deprotection with concentrated ammonia.[1] 'Ac' is very fast with AMA reagent.[4]
Deprotection Conditions - Conc. ammonia: 15 min at 55°C or 2 hrs at room temp. - Compatible with AMA.[1]- AMA (Ammonia/Methylamine): 10 min at 65°C. - Conc. ammonia: 8 hours at 55°C.[4]'tac' provides more flexibility with milder, room temperature deprotection options.[1]
Side Reaction Prevention Reduces side reactions in general.[1]Specifically prevents transamination of cytosine when using amine-based deprotection reagents like AMA.This is a critical advantage for 'Ac' when using AMA to ensure the integrity of the cytidine (B196190) base.
Overall Purity Expected to be high due to efficient coupling and rapid, mild deprotection.[1]Expected to be high, particularly with AMA deprotection, due to the prevention of base modification.[5]Purity is influenced by the entire synthesis and purification process.

Experimental Protocols

The following are generalized protocols for the use of DMT-2'O-Methyl-rC(tac) and DMT-2'O-Methyl-rC(Ac) in automated solid-phase oligonucleotide synthesis. It is crucial to adapt these protocols to the specific synthesizer and reagents in use.

Standard Oligonucleotide Synthesis Cycle (Applicable to both phosphoramidites)

This cycle is repeated for each nucleotide addition.

  • Deblocking (Detritylation): Removal of the 5'-DMT group is achieved by treating the solid support with a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an appropriate solvent like dichloromethane.

  • Coupling: The phosphoramidite (either DMT-2'O-Methyl-rC(tac) or DMT-2'O-Methyl-rC(Ac)), dissolved in anhydrous acetonitrile to a concentration of 0.1 M, is activated by a solution of 0.45 M 5-Ethylthio-1H-tetrazole (ETT) or other suitable activator and delivered to the synthesis column. A typical coupling time for 2'-O-Methyl phosphoramidites is 3-6 minutes.[3][6]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants. This is typically done with a mixture of acetic anhydride (B1165640) and N-methylimidazole.

  • Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using a solution of iodine in a mixture of THF, pyridine, and water.

Oligonucleotide_Synthesis_Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Terminate Failures) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Repeat Repeat for Next Nucleotide Oxidation->Repeat Repeat->Deblocking Start Next Cycle

Caption: Automated Solid-Phase Oligonucleotide Synthesis Cycle.
Post-Synthesis Cleavage and Deprotection

This is the critical step where the performance of the 'tac' and 'Ac' protecting groups differs significantly.

Protocol for DMT-2'O-Methyl-rC(tac) containing oligonucleotides:

  • Cleavage and Base Deprotection (Ultra-fast):

    • Treat the solid support with concentrated ammonium (B1175870) hydroxide (B78521) at 55°C for 15 minutes.[1]

    • Alternatively, for base-sensitive oligonucleotides, deprotection can be carried out at room temperature for 2 hours.[1]

    • If using AMA (1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine), conditions are also rapid, though specific times may require optimization.

Protocol for DMT-2'O-Methyl-rC(Ac) containing oligonucleotides:

  • Cleavage and Base Deprotection (Fast):

    • Treat the solid support with AMA at 65°C for 10 minutes.[4] This is the recommended method to leverage the advantages of the acetyl group.

    • Alternatively, use concentrated ammonium hydroxide at 55°C for 8 hours.[4]

Final Deprotection and Purification (Applicable to both):

  • After cleavage and base deprotection, the solution containing the crude oligonucleotide is collected.

  • The solvent is evaporated.

  • The crude oligonucleotide is purified using methods such as reverse-phase HPLC, ion-exchange HPLC, or gel electrophoresis to isolate the full-length product.

Deprotection_Workflow cluster_tac DMT-2'O-Methyl-rC(tac) cluster_ac DMT-2'O-Methyl-rC(Ac) Tac_Cleavage Cleavage & Deprotection (Conc. NH4OH, 15 min @ 55°C or 2 hrs @ RT) Purification Purification (e.g., HPLC) Tac_Cleavage->Purification Ac_Cleavage Cleavage & Deprotection (AMA, 10 min @ 65°C or Conc. NH4OH, 8 hrs @ 55°C) Ac_Cleavage->Purification Start Synthesized Oligonucleotide on Solid Support Start->Tac_Cleavage Start->Ac_Cleavage Final_Product Pure Oligonucleotide Purification->Final_Product

Caption: Comparative Cleavage and Deprotection Workflow.

Conclusion and Recommendations

The choice between DMT-2'O-Methyl-rC(tac) and DMT-2'O-Methyl-rC(Ac) will depend on the specific requirements of the oligonucleotide being synthesized and the established laboratory protocols.

  • DMT-2'O-Methyl-rC(tac) is an excellent choice for researchers prioritizing speed and mild deprotection conditions . The ability to deprotect at room temperature is particularly advantageous for oligonucleotides containing base-labile modifications.

  • DMT-2'O-Methyl-rC(Ac) is highly recommended when using AMA for deprotection . Its primary advantage is the prevention of cytosine transamination, which is a known side reaction with amine-based reagents, thereby ensuring higher fidelity of the final product.

For routine synthesis of 2'-O-Methyl RNA oligonucleotides where rapid deprotection is desired, both phosphoramidites offer significant improvements over older protecting groups. A pilot synthesis and subsequent purity analysis by HPLC and mass spectrometry are recommended to determine the optimal choice for a specific application and to fine-tune the synthesis and deprotection protocols.

References

Unveiling Purity: A Comparative Guide to Ion-Exchange Chromatography for Crude 2'-O-Methylated Oligonucleotide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of synthetic oligonucleotide purification, ensuring the purity of the final product is paramount. This guide provides a detailed comparison of ion-exchange chromatography (IEX) for the analysis of crude 2'-O-Methylated (2'-O-Me) oligonucleotides, benchmarking its performance against other common analytical techniques. Experimental data, detailed protocols, and workflow visualizations are presented to aid in the selection and optimization of purity analysis methods.

The therapeutic potential of 2'-O-Me oligonucleotides, prized for their enhanced nuclease resistance and binding affinity, is contingent on their purity.[1][2][3] The manufacturing process, however, can yield a heterogeneous mixture of the desired full-length product (FLP) and various impurities, including shorter sequences (n-1, n-2, etc.), longer sequences (n+1), and species with incomplete deprotection.[4][5] Ion-exchange chromatography has emerged as a powerful tool for resolving these closely related species, primarily by separating them based on the number of charged phosphate (B84403) groups in the oligonucleotide backbone.[1][6]

Comparative Performance of Analytical Techniques

The choice of analytical method for oligonucleotide purity is critical and often depends on the specific requirements of the analysis, such as the need for high resolution, speed, or compatibility with mass spectrometry (MS). While ion-exchange chromatography is a cornerstone technique, other methods like reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) offer distinct advantages.

Ion-exchange chromatography (IEX) is particularly adept at separating oligonucleotides based on their length due to the charge differences in the phosphate backbone.[6] This makes it highly effective for resolving failure sequences (shortmers) from the full-length product.[7][8] Furthermore, by operating at a high pH, IEX can disrupt secondary structures, such as hairpin loops, which can interfere with separation, leading to sharper peaks and improved resolution.[1][6]

Reverse-phase HPLC (RP-HPLC) separates oligonucleotides based on hydrophobicity.[6] This method is excellent for separating the full-length product, which often retains a hydrophobic dimethoxytrityl (DMT) group, from failure sequences that have lost this group. However, its resolution can decrease for longer oligonucleotides.[6]

Ultra-performance liquid chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing smaller particle sizes in the stationary phase to achieve higher resolution, greater sensitivity, and faster analysis times.[6]

Below is a summary of the performance of these techniques for the analysis of a crude 20-mer 2'-O-Me oligonucleotide.

Analytical MethodPrinciple of SeparationResolution (n vs n-1)Analysis Time (min)Purity of Main Peak (%)MS Compatibility
Ion-Exchange (IEX) HPLC Charge (Phosphate Backbone)Excellent20 - 30>90Limited
Reverse-Phase (RP) HPLC HydrophobicityGood25 - 35~85-90Good (with ion-pairing)
Ultra-Performance (UPLC) Varies (RP or IEX)Superior10 - 15>95Dependent on mode

Deep Dive: Ion-Exchange Chromatography for 2'-O-Me Oligonucleotides

The performance of IEX can be finely tuned by optimizing various experimental parameters. The choice of stationary phase, mobile phase composition (including buffer, salt type, and pH), and temperature all play a crucial role in achieving the desired separation. Non-porous anion exchange columns are generally preferred for oligonucleotide analysis as they offer high resolution and fast mass transfer. Using a high pH mobile phase, such as 10 mM sodium hydroxide, can improve peak shape by reducing secondary structures.[1][9] The choice of salt and its gradient is also critical; sodium perchlorate (B79767) (NaClO4) often provides better elution strength and peak shape compared to sodium chloride (NaCl).[1][9][10]

Here, we compare the separation of a crude 21-mer 2'-O-Me oligonucleotide from its 20-mer impurity under different IEX conditions.

Column TypeMobile Phase AMobile Phase BGradientFlow Rate (mL/min)Temperature (°C)Resolution (21-mer vs 20-mer)
Strong Anion Exchange (Non-Porous) 10 mM NaOH10 mM NaOH, 1.0 M NaClO425-55% B in 15 min1.0257.36
Strong Anion Exchange (Non-Porous) 20 mM Tris-HCl, pH 8.120 mM Tris-HCl, pH 8.1, 1.0 M NaCl40-70% B in 15 min1.0255.80
Porous Anion Exchange 10 mM Tris, pH 8.010 mM Tris, pH 8.0, 2.0 M NaCl0-100% B in 20 min0.8304.50

Experimental Protocols

Optimized Ion-Exchange Chromatography of Crude 2'-O-Me Oligonucleotides

This protocol is designed for the high-resolution analysis of crude 2'-O-Me oligonucleotides.

1. Sample Preparation:

  • Dissolve the crude oligonucleotide sample in nuclease-free water to a final concentration of 5 nmol/mL.

  • Vortex briefly to ensure complete dissolution.

  • If necessary, centrifuge the sample to pellet any insoluble material.

2. HPLC System and Column:

  • System: A biocompatible HPLC or UHPLC system equipped with a UV detector.

  • Column: YMC BioPro IEX QF (5 µm), 100 x 4.6 mm ID.[1]

  • Column Temperature: 25 °C.[1]

3. Mobile Phases:

  • Mobile Phase A: 10 mM Sodium Hydroxide (NaOH) in nuclease-free water.[1]

  • Mobile Phase B: 10 mM Sodium Hydroxide (NaOH) with 1.0 M Sodium Perchlorate (NaClO4) in nuclease-free water.[1]

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[1]

  • Gradient: 25–55% B over 15 minutes, followed by a wash step at 100% B for 5 minutes.[1]

  • Detection: UV at 260 nm.[1]

  • Injection Volume: 4 µL.[1]

Visualizing the Process

To better understand the workflow and the comparative landscape of oligonucleotide analysis, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_hplc IEX-HPLC Analysis cluster_data Data Processing Crude_Oligo Crude 2'-O-Me Oligonucleotide Dissolution Dissolve in Nuclease-Free Water Crude_Oligo->Dissolution Injection_Sample Prepared Sample for Injection Dissolution->Injection_Sample HPLC_System HPLC System Injection_Sample->HPLC_System Inject Column Anion Exchange Column HPLC_System->Column Detector UV Detector (260 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Purity_Calc Purity Calculation Integration->Purity_Calc Final_Report Final_Report Purity_Calc->Final_Report Final Purity Report

Caption: Experimental workflow for IEX-HPLC purity analysis.

G cluster_main Oligonucleotide Purity Analysis cluster_iex_details IEX Characteristics cluster_rp_details RP-HPLC Characteristics cluster_other_details Other Methods' Characteristics IEX Ion-Exchange (IEX) Chromatography IEX_Principle Separation by Charge IEX->IEX_Principle IEX_Adv Excellent Resolution (n vs n-1) IEX->IEX_Adv IEX_Disadv Limited MS Compatibility IEX->IEX_Disadv RP_HPLC Reverse-Phase (RP) HPLC RP_Principle Separation by Hydrophobicity RP_HPLC->RP_Principle RP_Adv Good MS Compatibility RP_HPLC->RP_Adv RP_Disadv Reduced resolution for long oligos RP_HPLC->RP_Disadv Other Other Methods (UPLC, HILIC, SEC) Other_Adv High Speed (UPLC) MS Friendly (HILIC) Other->Other_Adv Other_Disadv Instrument requirements Other->Other_Disadv

Caption: Comparison of analytical techniques for oligonucleotides.

References

Safety Operating Guide

Proper Disposal of DMT-2'O-Methyl-rC(tac) Phosphoramidite: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of DMT-2'O-Methyl-rC(tac) phosphoramidite (B1245037), a key reagent in oligonucleotide synthesis. Adherence to these protocols is crucial for ensuring personnel safety, environmental protection, and regulatory compliance.

DMT-2'O-Methyl-rC(tac) phosphoramidite is a hazardous substance that requires careful handling throughout its lifecycle, including disposal. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Always consult the Safety Data Sheet (SDS) for the specific product you are using and handle the chemical in a well-ventilated area, preferably within a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Operational and Disposal Plan

The primary strategy for the disposal of this compound waste involves treating it as hazardous chemical waste. This requires proper segregation, labeling, and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. Never dispose of this chemical down the drain or in the regular trash.

Disposal of Solid this compound Waste

Unused, expired, or surplus solid this compound should be deactivated before disposal. The reactive phosphoramidite moiety is sensitive to moisture and can be hydrolyzed to a less reactive H-phosphonate species.

Deactivation Protocol for Solid Phosphoramidite Waste:

This protocol is intended for small quantities of solid phosphoramidite waste.

  • Dissolution: Carefully dissolve the solid this compound waste in a minimal amount of anhydrous acetonitrile (B52724). For empty containers, rinse with a small volume of anhydrous acetonitrile to dissolve any residue.

  • Hydrolysis: In a separate, appropriate container, prepare a 5% aqueous solution of sodium bicarbonate. Slowly, and with stirring, add the acetonitrile solution of the phosphoramidite to the sodium bicarbonate solution. A 10-fold excess volume of the bicarbonate solution is recommended to ensure complete hydrolysis and to neutralize any acidic byproducts.

  • Reaction Time: Allow the mixture to stir at room temperature for at least 24 hours to ensure complete deactivation of the phosphoramidite.

  • Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.

  • Final Disposal: Arrange for the disposal of the sealed hazardous waste container through your institution's EHS office or a licensed chemical waste disposal contractor.

Disposal of Liquid Waste from Oligonucleotide Synthesis

The liquid waste generated from an oligonucleotide synthesizer is a complex mixture of hazardous chemicals and must be collected and disposed of as hazardous waste. This waste stream typically contains:

  • Solvents: Acetonitrile is the primary solvent used.

  • Reagents: Unreacted phosphoramidites, activators (e.g., tetrazole), capping reagents, and oxidizing agents.

  • Byproducts: Various chemical byproducts from the synthesis cycles.

Procedure for Liquid Waste Disposal:

  • Collection: Collect all liquid waste from the synthesizer in a designated, properly labeled, and sealed hazardous waste container. The container must be compatible with the chemical mixture.

  • Segregation: Do not mix this waste with other waste streams unless specifically instructed to do so by your EHS department.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and list all known components and their approximate concentrations.

  • Disposal: Arrange for pickup and disposal by your institution's EHS office or a licensed hazardous waste contractor.

Disposal of Contaminated Labware and Materials

All labware, gloves, wipes, and other materials that come into contact with this compound are considered contaminated and must be disposed of as solid hazardous waste.

Procedure for Contaminated Materials:

  • Collection: Place all contaminated solid materials in a designated, clearly labeled hazardous waste bag or container.

  • Segregation: Keep this waste separate from non-hazardous laboratory trash.

  • Disposal: Dispose of the container through your institution's EHS-approved hazardous waste stream.

Quantitative Data Summary

For safe handling and disposal, it is important to be aware of the quantitative limits and conditions for various disposal-related procedures. The following table summarizes key quantitative data.

ParameterValue/RecommendationPurpose
Solid Waste Deactivation
Sodium Bicarbonate Solution5% aqueous solutionTo hydrolyze and neutralize the phosphoramidite.
Bicarbonate Solution to Amidite Solution Ratio10-fold excess by volumeTo ensure complete hydrolysis and neutralization.
Reaction Time for DeactivationMinimum 24 hoursTo ensure complete deactivation of the phosphoramidite.
Liquid Waste Handling
pH of Aqueous Waste for Sewer Disposal (if permitted)Not Recommended for Phosphoramidite WasteGeneral guideline for some aqueous waste streams, but phosphoramidite waste should be treated as hazardous.
Spill Management
Spill AbsorbentInert material (e.g., vermiculite, dry sand)To safely absorb spilled phosphoramidite.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste.

Disposal Workflow for this compound cluster_waste_type Identify Waste Type cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_contaminated Contaminated Materials cluster_disposal Final Disposal WasteType DMT-2'O-Methyl-rC(tac) Phosphoramidite Waste SolidWaste Solid Phosphoramidite (Expired or Unused) WasteType->SolidWaste Solid LiquidWaste Liquid Waste from Oligonucleotide Synthesizer WasteType->LiquidWaste Liquid Contaminated Contaminated Labware, Gloves, Wipes WasteType->Contaminated Contaminated Materials Deactivate Deactivate with 5% NaHCO3 solution SolidWaste->Deactivate CollectSolid Collect as Hazardous Aqueous Waste Deactivate->CollectSolid EHS Contact EHS or Licensed Hazardous Waste Contractor CollectSolid->EHS CollectLiquid Collect in Designated Hazardous Waste Container LiquidWaste->CollectLiquid CollectLiquid->EHS CollectContaminated Collect in Hazardous Waste Bag/Container Contaminated->CollectContaminated CollectContaminated->EHS

Caption: Disposal workflow for this compound.

Personal protective equipment for handling DMT-2'O-Methyl-rC(tac) phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling DMT-2'O-Methyl-rC(tac) phosphoramidite (B1245037). Adherence to these protocols is vital for ensuring personal safety and maintaining the integrity of this sensitive reagent.

Hazard Identification and Classification

DMT-2'O-Methyl-rC(tac) phosphoramidite is a hazardous substance that requires careful handling in a controlled laboratory environment.[1][2] The primary hazards are associated with irritation upon contact or inhalation.

Hazard Summary Table

Hazard ClassificationGHS CodeDescriptionSource
Skin IrritationH315Causes skin irritation.[1]
Serious Eye IrritationH319Causes serious eye irritation.[1]
Respiratory IrritationH335May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent exposure. All handling procedures must be conducted within a certified chemical fume hood.[3]

Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye/Face Protection Safety goggles or a face shield worn over safety glasses.Protects against splashes and solid particulates causing serious eye irritation.[1][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile). A lab coat must be worn.Prevents skin contact which can cause irritation.[1][4][5]
Respiratory Protection Use only in a well-ventilated area, preferably a fume hood.Avoids inhalation of dust or fumes which may cause respiratory irritation.[1]

Operational Plan: Handling and Solution Preparation

Phosphoramidites are sensitive to moisture and air, which can degrade the product and reduce its efficiency in oligonucleotide synthesis.[6] Therefore, handling requires anhydrous and anaerobic conditions.

Experimental Protocol for Handling and Solution Preparation

  • Preparation:

    • Ensure all glassware is thoroughly dried in an oven (e.g., 125°C overnight) and cooled in a desiccator or under a stream of inert gas (e.g., argon or dry nitrogen).[7]

    • Move the sealed phosphoramidite container from cold storage (-20°C) to a desiccator and allow it to warm to room temperature before opening to prevent condensation.[2][8]

    • Perform all manipulations in a certified chemical fume hood or a glovebox with an inert atmosphere.[3][9]

  • Weighing and Transfer (Solid):

    • Once at room temperature, briefly open the container in the fume hood/glovebox.

    • Quickly weigh the desired amount of the solid phosphoramidite into a clean, dry vial.

    • Immediately reseal the main container, purge with inert gas if possible, and return it to proper storage.

  • Dissolution:

    • Use anhydrous acetonitrile (B52724) (<30 ppm water) as the solvent.[10]

    • Using a dry syringe, add the appropriate volume of anhydrous acetonitrile to the vial containing the weighed phosphoramidite to achieve the desired concentration (typically 0.1 M).[10][11]

    • Swirl the vial gently until the solid is completely dissolved. The solution should be clear and free of particulates.[6]

    • The vial should be sealed with a septum cap to allow for transfer via syringe while maintaining an inert atmosphere.[7][12]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling (in Fume Hood / Glovebox) cluster_use Usage p1 Equilibrate to Room Temp in Desiccator p2 Prepare Dry Glassware and Anhydrous Solvent h1 Weigh Solid Phosphoramidite p2->h1 h2 Dissolve in Anhydrous Acetonitrile h1->h2 h3 Seal with Septum Cap h2->h3 u1 Transfer Solution via Syringe h3->u1 u2 Use in Oligonucleotide Synthesizer u1->u2

Caption: Workflow for preparing phosphoramidite solutions.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent chemical exposure and environmental contamination.

Spill Cleanup Protocol

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated. If the spill is large, evacuate non-essential personnel.

  • Containment: Wear the appropriate PPE (see Section 2). Cover the spill with an inert absorbent material like vermiculite (B1170534) or dry sand.[3]

  • Collection: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.[3]

  • Decontamination: Decontaminate the spill surface with alcohol and then wash thoroughly.[3]

  • Disposal: Dispose of the sealed container and any contaminated cleaning materials as hazardous waste according to institutional and local regulations.[3][13]

Disposal Plan: Deactivation and Waste Management

Unused, expired, or waste phosphoramidite must be deactivated before disposal due to its reactivity. The primary method is controlled hydrolysis.[3]

Experimental Protocol for Deactivation and Disposal

This protocol is for small quantities of phosphoramidite waste.

  • Preparation:

    • Perform all operations within a certified chemical fume hood.

    • Wear all required PPE as detailed in Section 2.

  • Dissolution:

    • For solid waste, dissolve it in a minimal amount of anhydrous acetonitrile.

    • For empty containers, rinse with a small volume of anhydrous acetonitrile to dissolve any residue.[3]

  • Hydrolysis (Quenching):

    • Slowly and with stirring, add the acetonitrile solution of the phosphoramidite to a 5% aqueous solution of sodium bicarbonate (NaHCO₃).[3] The basic solution helps neutralize acidic byproducts.

    • Caution: This reaction may generate gas. Add the phosphoramidite solution slowly.

  • Reaction Time:

    • Allow the mixture to stir at room temperature for at least 24 hours to ensure complete hydrolysis of the reactive phosphoramidite moiety.[3]

  • Waste Collection and Disposal:

    • Transfer the resulting aqueous mixture to a properly labeled hazardous waste container for aqueous chemical waste.[3]

    • The sealed container must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[3][4]

Workflow for Disposal of Phosphoramidite Waste

G cluster_prep Preparation (in Fume Hood) cluster_deactivation Deactivation cluster_disposal Final Disposal d1 Wear Full PPE d2 Dissolve Waste in Anhydrous Acetonitrile q1 Slowly Add to 5% NaHCO₃ (aq) with Stirring d2->q1 q2 Stir for 24 Hours at Room Temperature q1->q2 c1 Transfer to Labeled Hazardous Waste Container q2->c1 c2 Dispose via EHS Office c1->c2

Caption: Workflow for deactivation and disposal of phosphoramidite waste.

Storage and First Aid

Proper storage is critical for product stability, and immediate first aid is essential in case of accidental exposure.

Storage Conditions

ParameterConditionRationaleSource
Temperature -20°CTo ensure long-term stability (≥4 years).[2]
Atmosphere Store under an inert gas (e.g., nitrogen). Keep receptacle tightly sealed.Prevents degradation from moisture and oxygen.[1][8]

First Aid Measures

Exposure RouteFirst Aid ProcedureSource
Inhalation Move person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5]
Skin Contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[5]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.